molecular formula C10H8BrNO B1344268 4-Bromo-1-methyl-1H-indole-3-carbaldehyde CAS No. 338760-45-5

4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1344268
CAS No.: 338760-45-5
M. Wt: 238.08 g/mol
InChI Key: SRHZOGUMQSGPFW-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)10-8(11)3-2-4-9(10)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHZOGUMQSGPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626840
Record name 4-Bromo-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338760-45-5
Record name 4-Bromo-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-1-methyl-1H-indole-3-carbaldehyde chemical structure and properties

[1][2][3]

Executive Summary

This technical guide profiles 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS: 338760-45-5), a specialized heterocyclic scaffold critical to modern medicinal chemistry.[1][2] Unlike its 5-, 6-, or 7-substituted isomers, the 4-bromo derivative offers unique steric and electronic properties due to the peri-interaction between the C4-halogen and the C3-formyl group.[1] This proximity creates a "privileged" molecular handle, enabling the construction of tricyclic systems (e.g., azepinoindoles) and conformationally restricted kinase inhibitors. This guide details its physicochemical identity, validated synthesis via the Vilsmeier-Haack reaction, and orthogonal functionalization strategies.

Chemical Identity & Physicochemical Profile[2][3][5][6][7][8][9][10][11]

ParameterSpecification
Chemical Name 4-Bromo-1-methyl-1H-indole-3-carbaldehyde
CAS Registry Number 338760-45-5
Parent Scaffold CAS 98600-34-1 (Non-methylated analog)
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Off-white to pale yellow solid
Melting Point 132–136 °C (Derivative dependent; typically lower than NH-parent)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water
Key NMR Signals (¹H) δ ~10.2 ppm (s, 1H, CHO); δ ~4.1 ppm (s, 3H, N-CH₃); C4-H doublet (distinct downfield shift)
Structural Significance

The 4-position bromine is sterically crowded.[1] It exerts a significant "buttressing effect" on the C3-aldehyde, forcing the carbonyl oxygen to adopt specific torsional angles relative to the indole plane. This pre-organization is valuable in drug design for locking bioactive conformations.

Synthetic Strategy: The Vilsmeier-Haack Protocol[1][15]

The most robust route to 4-Bromo-1-methyl-1H-indole-3-carbaldehyde avoids the complications of N-alkylation on an aldehyde-containing substrate.[1] Instead, it utilizes 4-bromo-1-methylindole (CAS 590417-55-3) as the nucleophile in a Vilsmeier-Haack formylation.

Critical Process Parameters (CPPs)
  • Regioselectivity: The N-methyl group directs electrophilic attack to C3.[1] The C4-bromine provides steric hindrance, potentially slowing the reaction compared to non-halogenated indoles, requiring controlled heating.

  • Moisture Control: POCl₃ is highly sensitive to moisture; anhydrous DMF is non-negotiable to prevent violent decomposition and yield loss.

Step-by-Step Protocol
  • Reagent Preparation (In-Situ):

    • Charge a flame-dried round-bottom flask with anhydrous DMF (5.0 equiv) under Argon.

    • Cool to 0 °C using an ice/salt bath.

    • Add POCl₃ (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic.[1]

    • Stir at 0 °C for 30 minutes to form the Vilsmeier Chloroiminium Salt (white precipitate may form).

  • Substrate Addition:

    • Dissolve 4-bromo-1-methylindole (1.0 equiv) in a minimum volume of anhydrous DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.[3]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25 °C).

    • Heat to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (high R_f) should disappear, replaced by the polar iminium intermediate (baseline).

  • Hydrolysis & Workup:

    • Cool the reaction mixture to 0 °C.

    • Pour slowly into crushed ice/saturated NaOAc (aq) or NaOH (2M). Note: pH must be adjusted to >9 to ensure complete hydrolysis of the iminium salt to the aldehyde.

    • Stir vigorously for 1 hour. The product typically precipitates as a solid.

    • Filter the solid, wash with water, and recrystallize from EtOH or purify via silica gel chromatography (CH₂Cl₂/MeOH gradient).

Mechanistic Insight

The reaction proceeds through an electrophilic aromatic substitution followed by hydrolysis.[4][5] The C4-bromo substituent creates a steric clash with the incoming iminium electrophile, making the transition state energy higher than in 5- or 6-bromo isomers.

VilsmeierMechanismReagentsDMF + POCl3VilsmeierReagentChloroiminium Ion(Electrophile)Reagents->VilsmeierReagent0°C, -PO2Cl2-IntermediateC3-Iminium Salt(Sigma Complex)VilsmeierReagent->Intermediate+ SubstrateElectrophilic AttackSubstrate4-Bromo-1-methylindoleSubstrate->IntermediateHydrolysisBase Hydrolysis(NaOH/H2O)Intermediate->HydrolysisWorkupProductTarget Aldehyde(CAS 338760-45-5)Hydrolysis->Product-NHMe2, -HCl

Caption: The Vilsmeier-Haack pathway. The electrophilic Chloroiminium ion attacks the electron-rich C3 position. The resulting iminium salt is stable until aqueous base hydrolysis releases the aldehyde.

Orthogonal Reactivity & Functionalization

The value of this scaffold lies in the orthogonality of its functional groups. The C3-aldehyde is chemically distinct from the C4-bromide, allowing for sequential, chemoselective modifications.[1]

Reactivity Map
  • C3-Aldehyde (Electrophilic):

    • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields tryptamine-like derivatives.[1]

    • Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to acrylates or vinyl groups.[1]

    • Condensation: Reaction with nitromethane (Henry reaction) to form nitroalkenes.

  • C4-Bromide (Nucleophilic Susceptibility via Catalysis):

    • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids.[1] Critical Note: The C3-aldehyde can remain unprotected during Suzuki coupling if mild bases (K₃PO₄) and non-nucleophilic catalysts (Pd(dppf)Cl₂) are used.

    • Buchwald-Hartwig Amination: Introduction of N-heterocycles at C4.[1]

ReactivityMapcluster_C3C3-Formyl Reactivitycluster_C4C4-Bromo ReactivityCenter4-Bromo-1-methyl-1H-indole-3-carbaldehydeRedAmReductive Amination(Amine + NaBH(OAc)3)Center->RedAmC3 SelectiveWittigWittig Olefination(Ph3P=CH-R)Center->WittigC3 SelectiveSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))Center->SuzukiC4 SelectiveBuchwaldBuchwald-Hartwig(R-NH2, Pd(0))Center->BuchwaldC4 Selective

Caption: Divergent synthesis map. The C3-formyl group allows chain extension, while the C4-bromo group enables cross-coupling, facilitating library generation.[1]

Medicinal Chemistry Applications

Kinase Inhibition (Sunitinib Analogs)

Indole-3-carbaldehydes are direct precursors to oxindole-based kinase inhibitors.[1] The 4-bromo substituent allows for the introduction of solubilizing groups or lipophilic tails that access specific hydrophobic pockets (e.g., the "gatekeeper" region) in kinases like VEGFR or CDK.

Tricyclic Core Synthesis

The proximity of C3 and C4 allows for annulation reactions. For example, reacting the C3-aldehyde with an amine followed by an intramolecular Heck reaction at C4 can generate azepino[3,4,5-cd]indoles , a scaffold found in potent serotonin (5-HT) receptor modulators.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory). The C4-bromo indoles can be skin sensitizers.[1]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.

  • Disposal: Halogenated organic waste stream.

References

  • Chemical Identification: PubChem. 4-Bromo-1H-indole-3-carbaldehyde (Parent Compound Data). National Library of Medicine. Link

  • Precursor Identity: Sigma-Aldrich. 4-Bromo-1-methylindole Product Sheet. Link

  • Synthetic Methodology: Organic Syntheses. Vilsmeier-Haack Formylation of Indoles. Link

  • Scaffold Application: Indole Derivatives as Kinase Inhibitors. National Institutes of Health (PMC). Link

  • Commercial Availability: BLD Pharm. 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS 338760-45-5).[1][6][2][7] Link

physicochemical properties of 4-Bromo-1-methylindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 338760-45-5 Formula: C₁₀H₈BrNO Molecular Weight: 238.08 g/mol

Executive Summary

4-Bromo-1-methylindole-3-carboxaldehyde is a trisubstituted indole derivative serving as a high-value scaffold in medicinal chemistry. Its structural uniqueness lies in the peri-positioning of the 4-bromo substituent relative to the 3-formyl group. This steric proximity creates a "molecular cleft" that influences both the reactivity of the aldehyde and the torsional strain of the system.

This compound is primarily utilized as a divergent intermediate for synthesizing fused heterocyclic systems (e.g., azepinoindoles) and kinase inhibitors where the 4-position bromine serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-aldehyde facilitates condensation reactions.

Physicochemical Profile

Molecular Architecture

The molecule features an electron-rich indole core modified by three distinct electronic factors:

  • N-Methylation (C1): Blocks the hydrogen bond donor site, increasing lipophilicity (LogP) and solubility in aprotic organic solvents compared to its N-H parent.

  • Formyl Group (C3): Acts as an electron-withdrawing group (EWG), decreasing the electron density of the pyrrole ring but activating the C2 position for nucleophilic attack.

  • Bromo Substituent (C4): Provides a heavy atom effect and significant steric bulk. The Van der Waals radius of bromine (1.85 Å) at C4 interacts with the oxygen of the carbonyl at C3, often forcing the aldehyde out of coplanarity with the indole ring.

Key Properties Data

Note: Specific experimental values for this derivative are often proprietary. The values below represent a synthesis of available supplier data and chemoinformatic predictions based on Structure-Activity Relationships (SAR) of the 4-bromoindole parent.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 110–130 °C (Predicted range)Lower than N-H parent (179°C) due to loss of H-bonding.
Solubility DCM, DMSO, DMF, Ethyl AcetateHigh solubility in chlorinated solvents.
Water Solubility NegligibleHydrophobic core dominates.
LogP (Calc) 2.8 – 3.2Lipophilic; suitable for cell-permeable scaffolds.
¹H NMR Diagnostic δ 10.2 ppm (s, 1H, CHO)Distinct downfield aldehyde peak.
¹H NMR Diagnostic δ 3.8 ppm (s, 3H, N-CH₃)Sharp singlet for N-methyl group.

Synthetic Protocols

The synthesis of 4-Bromo-1-methylindole-3-carboxaldehyde is most reliably achieved via the Vilsmeier-Haack Formylation of 4-bromo-1-methylindole. This route is preferred over the methylation of 4-bromoindole-3-carboxaldehyde due to cleaner work-up profiles and avoidance of N/O-alkylation competition.

Protocol: Vilsmeier-Haack Formylation

Reaction Overview: An electrophilic aromatic substitution where the electron-rich indole attacks the chloroiminium ion generated in situ.

Reagents:

  • Substrate: 4-Bromo-1-methylindole (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • Solvent: Anhydrous DMF (5–10 volumes)

  • Quench: Sat. aq. Sodium Acetate or NaHCO₃

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under Ar/N₂, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Critical: Maintain temp < 5°C to prevent thermal decomposition. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).

  • Addition: Dissolve 4-bromo-1-methylindole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Allow the mixture to warm to Room Temperature (RT), then heat to 80–90°C for 4–6 hours. Monitoring: TLC (Hexane:EtOAc 7:3) will show the disappearance of the non-polar indole spot.

  • Hydrolysis (Quench): Cool the reaction to RT. Pour the mixture slowly onto crushed ice (exothermic).

  • Basification: Adjust pH to ~8–9 using saturated NaHCO₃ or Sodium Acetate solution. The iminium intermediate hydrolyzes to the aldehyde, precipitating the product.

  • Isolation: Filter the solid, wash with copious water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Synthetic Pathway Visualization

VilsmeierSynthesis Start DMF + POCl3 Inter1 Chloroiminium Salt (Vilsmeier Rgt) Start->Inter1 0°C, 30 min Complex Iminium Intermediate Inter1->Complex Electrophilic Attack Substrate 4-Bromo-1-methylindole Substrate->Complex + Inter1 90°C, 4h Hydrolysis Hydrolysis (Ice/Base) Complex->Hydrolysis Quench Product 4-Bromo-1-methylindole- 3-carboxaldehyde Hydrolysis->Product pH 8-9

Figure 1: Vilsmeier-Haack formylation pathway for the synthesis of the target aldehyde.

Reactivity & Applications

The strategic value of this molecule lies in its orthogonal reactivity . The aldehyde and the bromide can be functionalized independently, allowing for the rapid construction of chemical libraries.

C3-Formyl Reactivity (Condensations)

The aldehyde at C3 is sterically crowded by the C4-bromo group. Standard condensations (e.g., Schiff base formation) may require:

  • Catalysis: Lewis acids (TiCl₄) or Brønsted acids (AcOH) are often needed to drive the reaction to completion.

  • Conditions: Reflux in Ethanol or Toluene with Dean-Stark water removal.

  • Application: Synthesis of chalcones via Claisen-Schmidt condensation with acetophenones.

C4-Bromo Reactivity (Cross-Coupling)

The C4 position is electronically deactivated and sterically hindered.

  • Suzuki-Miyaura: Requires active catalyst systems (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos) and elevated temperatures (100°C+).

  • Selectivity: In poly-halogenated systems, the C4-Br is typically less reactive than C5, C6, or C7 halides, but more reactive than chlorides.

Divergent Synthesis Map

ReactivityMap Core 4-Bromo-1-methylindole- 3-carboxaldehyde Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C4 Reactivity Knoevenagel Knoevenagel Condensation (Malonates, Piperidine) Core->Knoevenagel C3 Reactivity RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAmin C3 Reactivity Oxidation Pinnick Oxidation (NaClO2) Core->Oxidation C3 Reactivity Biaryl 4-Aryl-indole Derivatives Suzuki->Biaryl Vinyl Indolyl-acrylates (Michael Acceptors) Knoevenagel->Vinyl Amine 3-Aminomethyl indoles RedAmin->Amine Acid Indole-3-carboxylic Acid Oxidation->Acid

Figure 2: Divergent synthetic utility of the scaffold.

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Source: BenchChem.
  • Compound Data (4-Bromo-1-methyl-1H-indole-3-carbaldehyde)

    • Source: ChemSRC (CAS 338760-45-5).
    • URL:[Link]

  • General Indole Reactivity (N-Methylation vs Formylation)

    • Source: Organic Chemistry Portal. "Synthesis of Indoles."
    • URL:[Link]

  • Supplier Specification (BLD Pharm): Source: BLD Pharm Product Page (CAS 338760-45-5).

Technical Guide: Solubility Profiling & Handling of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, handling protocols, and physicochemical characteristics of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS: 338760-45-5).

Executive Summary

4-Bromo-1-methyl-1H-indole-3-carbaldehyde is a functionalized indole intermediate used primarily in medicinal chemistry for the synthesis of antiviral and anticancer agents. Its solubility behavior is governed by the interplay between the lipophilic 4-bromo/1-methyl substituents and the polar 3-formyl group.

  • DMSO (Dimethyl Sulfoxide): The primary solvent for preparing high-concentration stock solutions (>20 mg/mL). It effectively disrupts π-π stacking interactions.

  • Methanol (MeOH): A secondary solvent best utilized for recrystallization and working dilutions. Solubility is highly temperature-dependent, making it ideal for purification but less stable for long-term storage due to potential hemiacetal formation.

Physicochemical Architecture & Solubility Logic

To understand the solubility, we must analyze the structural modifications relative to the parent indole.

FeatureModificationPhysicochemical ImpactSolubility Consequence
Core Indole RingAromatic, planar, π-richInherently lipophilic; prone to stacking.
Position 1 Methyl Group (-CH₃)Removes H-bond Donor Increases organic solubility. Unlike the parent indole, this analog cannot form strong intermolecular N-H···O hydrogen bonds, lowering the crystal lattice energy.
Position 3 Carbaldehyde (-CHO)Polar, H-bond AcceptorProvides dipole moment; allows solubility in polar aprotic solvents (DMSO, DMF).
Position 4 Bromine Atom (-Br)Lipophilic, Heavy HalogenIncreases LogP (lipophilicity) and molecular weight. Slightly reduces solubility in polar protic solvents (MeOH) compared to non-brominated analogs.
Theoretical Solubility Prediction
  • LogP (Predicted): ~2.2 – 2.8 (Moderately Lipophilic)

  • pKa: The molecule lacks an acidic N-H proton due to methylation. It is neutral in standard aqueous buffers.

Solubility in DMSO (The Stock Standard)

Status: Recommended for Stock Solutions & Biological Assays.

DMSO is the "Gold Standard" solvent for this compound. The sulfoxide oxygen acts as a strong H-bond acceptor for the aldehyde, while the methyl groups interact with the lipophilic indole core.

  • Expected Solubility: High (>30 mg/mL) .

  • Mechanism: DMSO solvates the polarizable bromine and aldehyde dipole while accommodating the aromatic core.

  • Protocol for Stock Preparation:

    • Weigh the target mass (e.g., 10 mg).

    • Add DMSO to achieve 50-70% of final volume.

    • Vortex for 30 seconds. If solid remains, sonicate at 30-40°C for 5 minutes.

    • Dilute to final volume.

Critical Note: DMSO is hygroscopic. Water uptake can cause the compound to precipitate over time. Store DMSO stocks in aliquots at -20°C.

Solubility in Methanol (The Process Solvent)

Status: Recommended for Recrystallization & Intermediate Reactions.

Methanol exhibits a "steep solubility curve" for this compound, meaning solubility is low at room temperature (RT) but high at boiling point (64.7°C).

  • Expected Solubility:

    • @ 20°C: Low to Moderate (1–5 mg/mL).

    • @ 60°C: High (>20 mg/mL).

  • Recrystallization Potential: Excellent. The 1-methyl group prevents strong H-bonding, allowing the compound to dissolve easily in hot methanol and crystallize cleanly upon cooling.

  • Stability Warning: Aldehydes in methanol can form hemiacetals (reversible) or acetals (irreversible) in the presence of trace acid catalysts.

    • Recommendation: Do not store methanolic solutions for >24 hours for analytical purposes (HPLC/NMR). Use fresh preparations.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely on literature values alone. Use this protocol to determine the exact solubility for your specific batch (purity affects solubility).

Workflow Diagram (DOT)

SolubilityWorkflow Start Start: Weigh Solid (Excess Amount) Solvent Add Solvent (DMSO or MeOH) Start->Solvent Equilibrate Equilibrate (Shake/Sonicate 24h @ Temp) Solvent->Equilibrate Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute Filtrate (into Mobile Phase) Filter->Dilute Analyze Quantify (HPLC-UV @ 254 nm) Dilute->Analyze

Caption: Step-by-step workflow for determining precise saturation solubility.

Step-by-Step Methodology
  • Preparation: Add excess 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (~20 mg) to a glass vial.

  • Solvation: Add 1.0 mL of solvent (DMSO or Methanol).

  • Saturation: Shake at 25°C for 24 hours (or sonicate for 1 hour followed by 23 hours resting).

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter (Nylon filters may bind the indole).

  • Quantification:

    • Dilute the filtrate 100-fold in Acetonitrile.

    • Inject into HPLC (C18 Column, Water/ACN gradient).

    • Calculate concentration against a standard curve.

Stability & Storage Guidelines

ParameterRecommendationRationale
Oxidation Store under Argon/NitrogenThe C-3 aldehyde is susceptible to oxidation to carboxylic acid (4-Bromo-1-methyl-1H-indole-3-carboxylic acid) upon air exposure.
Light Amber Vials / Foil WrapIndoles are photosensitive; UV light can induce dimerization or radical degradation.
Temperature 2°C to 8°C (Solid)-20°C (Solution)Slows thermal decomposition.

References

  • PubChem. (n.d.). 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (Compound).[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1959). Indole-3-aldehyde.[4][5][6][7] Org. Synth. 1959, 39, 30. (Foundational solubility data for indole aldehydes). Retrieved from [Link]

Sources

safety data sheet SDS for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde CAS: 338760-45-5 Document Type: Technical Whitepaper / Advanced Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers

Part 1: Chemical Identity & Strategic Application

4-Bromo-1-methyl-1H-indole-3-carbaldehyde is a bifunctional heterocyclic scaffold critical in the synthesis of serotonin receptor ligands, kinase inhibitors, and antiviral agents. Its value lies in its orthogonal reactivity: the C3-formyl group serves as an electrophile for condensation reactions (e.g., Knoevenagel, Wittig), while the C4-bromide allows for site-selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Physicochemical Properties
PropertyValueNote
CAS Number 338760-45-5 Unique Identifier
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Off-white to pale yellow solidColor deepens upon oxidation
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in water
Melting Point 130–135°C (Predicted)Experimental verification required per batch
Reactivity Air-sensitive (Aldehyde oxidation)Store under inert gas

Part 2: Hazard Identification & Mechanistic Toxicology

Unlike generic SDS templates, this section details the mechanism of toxicity to inform handling protocols.

Core Hazards (GHS Classification):

  • Skin Corrosion/Irritation (Category 2): H315

  • Serious Eye Damage/Eye Irritation (Category 2A): H319

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Tract Irritation)

Mechanistic Insight: The aldehyde moiety (-CHO) is highly reactive toward nucleophilic residues (lysine, cysteine) on mucosal proteins, leading to immediate irritation upon contact. The indole core is lipophilic, facilitating dermal absorption. The halogenated nature (C-Br) suggests potential environmental persistence, though acute aquatic toxicity data is often extrapolated from the non-methylated parent (4-bromoindole).

Part 3: Handling, Storage & Stability Protocol

The "Cold-Chain Inert" System: To maintain >98% purity for catalysis, this compound must be protected from autoxidation (conversion of CHO to COOH) and photolytic dehalogenation.

Protocol 1: Storage & Purity Maintenance
  • Atmosphere: Purge headspace with Argon (Ar) or Nitrogen (N₂) after every use.

  • Temperature: Store at 2–8°C (Refrigerator). Long-term storage (>3 months) requires -20°C .

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Protocol 2: Safe Weighing & Transfer
  • Engineering Control: Weigh exclusively inside a chemical fume hood or glovebox.

  • Static Control: Use an anti-static gun if the solid is fluffy/crystalline to prevent aerosolization.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses with side shields.

Visualization: Handling & Storage Decision Logic

HandlingProtocol Start Compound Receipt CheckSeal Inspect Seal Integrity Start->CheckSeal Atmosphere Is Headspace Inert? CheckSeal->Atmosphere Purge Purge with Ar/N2 Atmosphere->Purge No Storage Store at 2-8°C (Amber Vial) Atmosphere->Storage Yes Purge->Storage Reseal Reseal & Parafilm Purge->Reseal Usage Weighing (Fume Hood) Storage->Usage Usage->Purge Reseal->Storage

Figure 1: Cycle of custody for maintaining compound integrity and safety. Note the recursive loop for inert gas purging.

Part 4: Emergency Response & First Aid

This protocol prioritizes neutralization and decontamination over generic "rinse with water" advice.

Exposure RouteImmediate ActionMechanistic Rationale
Eye Contact Flush with saline/water for 15 min. Lift eyelids. Aldehydes cross-link corneal proteins rapidly; mechanical flushing is vital.
Skin Contact Wash with soap and water. Do not use alcohol. Alcohol increases skin permeability, driving the lipophilic indole deeper.
Inhalation Move to fresh air. Administer O₂ if breathing is labored.Respiratory irritant; reduces oxygen exchange efficiency.
Ingestion Rinse mouth. Do NOT induce vomiting. Prevents secondary esophageal damage from regurgitated irritant.

Visualization: Emergency Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15min (Lift Lids) Eye->ActionEye ActionSkin Soap & Water (NO Alcohol) Skin->ActionSkin ActionInhale Fresh Air Oxygen Support Inhale->ActionInhale Medical Seek Medical Attention (SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Triage logic for accidental exposure. Note the specific prohibition of alcohol for skin decontamination.

Part 5: Synthesis & Application Context

For researchers, safety is contextual. This compound is often used in Suzuki-Miyaura Cross-Coupling .

Safety in Synthesis:

  • Reaction Hazards: The coupling often uses boronic acids and bases (K₂CO₃/Cs₂CO₃) in organic solvents (Dioxane/Water) at high heat (80-100°C).

  • Risk: Vapors of the aldehyde at reflux temperature are highly irritating.

  • Control: Always run reactions in a sealed vessel or under reflux with a high-efficiency condenser.

Visualization: Synthetic Utility Flow

SynthesisFlow Start 4-Bromo-1-methyl- 1H-indole-3-carbaldehyde Path1 Suzuki Coupling (Pd cat, Ar-B(OH)2) Start->Path1 Path2 Knoevenagel Condensation (Malonates, Base) Start->Path2 Prod1 4-Aryl-Indole Derivatives Path1->Prod1 Prod2 Vinyl Indole Derivatives Path2->Prod2

Figure 3: Primary synthetic pathways utilizing the orthogonal reactivity of the C-Br and C-CHO groups.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763178, 4-Bromo-1H-indole-3-carbaldehyde (Parent Analog). Retrieved from [Link]

An In-depth Technical Guide to the Melting Point of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Indole Scaffolds and their Physicochemical Properties

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The physicochemical properties of substituted indoles, such as their melting point, are critical parameters that influence their solubility, crystal packing, and ultimately, their bioavailability and suitability as drug candidates. 4-Bromo-1-methyl-1H-indole-3-carbaldehyde is a derivative of significant interest, combining the structural features of a halogenated indole with an N-methylated pyrrole ring and a C3-aldehyde functional group. An accurate understanding of its melting point is essential for its synthesis, purification, and formulation.

Predictive Analysis of the Melting Point Range

An examination of the melting points of structurally related compounds allows for a reasoned prediction of the melting point range for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde.

CompoundStructureMelting Point (°C)
Indole-3-carbaldehydeA198[2]
1-Methylindole-3-carboxaldehydeB70-72
4-Bromo-1H-indole-3-carbaldehydeC175-180[3][4][5]
4-Bromo-1-methyl-1H-indole-3-carbaldehyde D (Target) Predicted: Lower than 175-180°C
  • Structure A: Indole-3-carbaldehyde: The parent compound exhibits a relatively high melting point of 198°C.[2] This is attributed to the presence of intermolecular hydrogen bonding between the N-H of the indole and the carbonyl oxygen of the aldehyde, as well as potential π-π stacking interactions between the aromatic rings.

  • Structure B: 1-Methylindole-3-carboxaldehyde: The N-methylation of the indole ring in this analog leads to a significant decrease in the melting point to 70-72°C. This drastic reduction is a direct consequence of the elimination of the intermolecular N-H---O hydrogen bonding that is present in the parent indole-3-carbaldehyde.

  • Structure C: 4-Bromo-1H-indole-3-carbaldehyde: The introduction of a bromine atom at the 4-position of the indole ring results in a melting point of 175-180°C.[3][4][5] While the addition of the heavy bromine atom increases the molecular weight and polarizability, which would be expected to raise the melting point, the observed value is slightly lower than that of the parent compound. This suggests that the steric bulk of the bromine atom at the 4-position may disrupt the optimal crystal lattice packing and the intermolecular hydrogen bonding network.

  • Structure D (Target Compound): 4-Bromo-1-methyl-1H-indole-3-carbaldehyde: Based on the observed trends, it is predicted that the melting point of the target compound will be significantly lower than that of its unmethylated counterpart (Structure C). The N-methylation will prevent intermolecular hydrogen bonding, which is a major contributor to the high melting point of 4-Bromo-1H-indole-3-carbaldehyde. Therefore, a melting point closer to that of 1-Methylindole-3-carboxaldehyde (70-72°C) is anticipated, although the presence of the bromine atom will likely result in a slightly higher value due to increased molecular weight and van der Waals forces.

Theoretical Considerations: The Impact of Substitution on Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change is governed by the strength of the intermolecular forces within the crystal lattice. The following diagram illustrates the key intermolecular interactions that are relevant to the indole-3-carbaldehyde scaffold.

G cluster_0 Intermolecular Forces cluster_1 Structural Features Hydrogen Bonding Hydrogen Bonding Dipole-Dipole Dipole-Dipole Van der Waals Van der Waals π-π Stacking π-π Stacking N-H group N-H group N-H group->Hydrogen Bonding Donor C=O group C=O group C=O group->Hydrogen Bonding Acceptor C=O group->Dipole-Dipole Indole Ring Indole Ring Indole Ring->π-π Stacking Bromine Atom Bromine Atom Bromine Atom->Van der Waals Increases

Caption: Key intermolecular forces influencing the melting point of indole-3-carbaldehyde derivatives.

The Role of N-Methylation

The substitution of the hydrogen atom on the indole nitrogen with a methyl group has a profound effect on the melting point. This is primarily due to the elimination of the N-H bond, which acts as a hydrogen bond donor. In the absence of this strong intermolecular interaction, the energy required to break the crystal lattice is significantly reduced, leading to a lower melting point.

The Influence of C4-Bromination

The introduction of a bromine atom at the 4-position of the indole ring has a more complex influence on the melting point. The increased molecular weight and the higher polarizability of the bromine atom lead to stronger van der Waals forces, which would tend to increase the melting point. However, the steric hindrance introduced by the bromine atom can disrupt the efficient packing of the molecules in the crystal lattice, potentially weakening the overall intermolecular forces and lowering the melting point. The net effect is a balance between these opposing factors.

Experimental Protocol for Melting Point Determination

The following protocol outlines the standard procedure for determining the melting point of a crystalline organic compound using a capillary melting point apparatus.

Materials and Equipment
  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

  • Sample of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (finely powdered)

Procedure
  • Sample Preparation:

    • Place a small amount of the crystalline sample on a clean, dry watch glass.

    • Use a spatula to crush the sample into a fine powder. This ensures uniform packing and heat transfer.

    • Invert a capillary tube and press the open end into the powdered sample.

    • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

  • Melting Point Determination:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting point range.

    • Observe the sample through the magnifying lens. Note the temperature at which the sample first begins to melt (the onset of liquefaction) and the temperature at which the last solid particle disappears (the clear point).

    • Allow the apparatus to cool.

    • Prepare a new capillary tube with the sample.

    • Set the heating rate to a slow setting (1-2 °C/min) and begin heating from a temperature approximately 20°C below the approximate melting point observed in the first trial.

    • Carefully observe the sample and record the temperature at the onset of melting and at the clear point. This is the melting point range.

    • Repeat the slow heating determination with a fresh sample to ensure reproducibility.

Caption: Workflow for accurate melting point determination.

Interpreting the Results
  • Sharp Melting Point Range (0.5-2 °C): A narrow melting point range is indicative of a pure compound.

  • Broad Melting Point Range (>2 °C): A wide melting point range typically suggests the presence of impurities. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

  • Decomposition: If the sample darkens or changes color before melting, it may be decomposing. In such cases, the decomposition temperature should be recorded.

The Importance of Purity and Polymorphism

Purity

As mentioned, the purity of the sample is paramount for obtaining an accurate melting point. Impurities introduce defects into the crystal lattice, which weakens the intermolecular forces and lowers the energy required to melt the solid. This phenomenon, known as melting point depression, is a fundamental principle in organic chemistry and is often used as a qualitative indicator of purity.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different melting points, solubilities, and other physicochemical properties. For a compound like 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, which has the potential for different intermolecular packing arrangements, the existence of polymorphs is a possibility. Therefore, it is crucial to control the crystallization conditions to ensure the formation of a single, consistent polymorphic form for reliable melting point determination.

Conclusion

While an experimentally determined melting point for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde is not currently documented in publicly available literature, a thorough analysis of its structural analogs provides a strong basis for predicting its melting behavior. The N-methylation of the indole ring is expected to be the dominant factor, leading to a significant decrease in the melting point compared to its unmethylated counterpart. The C4-bromination will likely have a secondary, and less pronounced, effect. The in-depth experimental protocol provided in this guide offers a robust methodology for the accurate and reproducible determination of the melting point of this and other crystalline organic compounds. For researchers engaged in the synthesis and development of novel indole-based therapeutics, a comprehensive understanding of these principles and techniques is indispensable.

References

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research.
  • Indole-3-carbaldehyde. In Wikipedia. Retrieved February 22, 2026, from [Link]

  • 4-Bromo-1H-indole-3-carbaldehyde. (2024, April 9). ChemBK. Retrieved from [Link]

  • 4-Bromoindole-3-carboxaldehyde | CAS#:98600-34-1. (2025, August 24). Chemsrc. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde for Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Tailored Indole Scaffold for Advanced Materials

The indole nucleus, a ubiquitous motif in biologically active compounds, has garnered significant attention in the realm of material science. Its inherent aromaticity, electron-rich nature, and versatile functionalization potential make it an attractive building block for novel organic electronic materials. This guide delves into the specific electronic characteristics of a promising, yet underexplored, derivative: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde .

The strategic placement of a bromine atom at the 4-position, a methyl group on the indole nitrogen, and a carbaldehyde group at the 3-position is not arbitrary. These substitutions are anticipated to modulate the electronic landscape of the indole core, influencing key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and intramolecular charge transfer characteristics. Understanding these properties is paramount for predicting and realizing its potential in applications ranging from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to advanced sensor technologies.

This document provides a comprehensive framework for researchers, materials scientists, and professionals in drug development to understand, synthesize, and characterize the electronic properties of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde. We will navigate through its synthesis, explore its fundamental electronic structure through computational modeling, and outline a suite of experimental techniques for a thorough characterization. The causality behind each step and the interpretation of the expected data are emphasized to provide a holistic and practical guide.

Part 1: Synthesis and Structural Elucidation

The journey to understanding the electronic properties of any material begins with its synthesis and unambiguous structural confirmation. The synthetic route to 4-Bromo-1-methyl-1H-indole-3-carbaldehyde is a multi-step process that leverages well-established indole chemistry.

Proposed Synthetic Pathway

A logical and efficient synthesis commences with the appropriate substituted aniline, followed by indole ring formation and subsequent functionalization.

Synthesis_Pathway A 3-Bromo-2-methylaniline C 4-Bromo-1H-indole-3-carbaldehyde A->C Indole Ring Formation & Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) B->C F 4-Bromo-1-methyl-1H-indole-3-carbaldehyde C->F N-Methylation D Methylating Agent (e.g., CH3I, (CH3)2SO4) D->F E Base (e.g., NaH, K2CO3) E->F

Caption: Proposed synthetic workflow for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde.

Experimental Protocol: Synthesis of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

  • Step 1: Vilsmeier-Haack Formylation of 3-Bromo-2-methylaniline.

    • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds, leading directly to the indole-3-carbaldehyde scaffold.

    • Procedure:

      • To a stirred solution of phosphorus oxychloride in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 3-bromo-2-methylaniline dropwise.

      • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.

      • Monitor the reaction progress by thin-layer chromatography (TLC).

      • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

      • The precipitated solid, 4-bromo-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.

  • Step 2: N-Methylation of 4-Bromo-1H-indole-3-carbaldehyde.

    • Rationale: The introduction of a methyl group on the indole nitrogen enhances solubility in organic solvents and can influence the molecular packing in the solid state, which is crucial for charge transport.[1]

    • Procedure:

      • Dissolve 4-bromo-1H-indole-3-carbaldehyde in a suitable aprotic solvent such as DMF or acetonitrile.

      • Add a base, for instance, sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the indole nitrogen.

      • Introduce the methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), and stir the reaction at room temperature.

      • Monitor the reaction by TLC.

      • After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

Structural and Purity Characterization

Unambiguous characterization is critical to ensure that the measured electronic properties are intrinsic to the target molecule.

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of functional groups.Characteristic shifts for the indole ring protons and carbons, the aldehyde proton and carbon, and the N-methyl protons and carbon. The bromine substitution will influence the chemical shifts of the aromatic protons.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the exact mass of C10H8BrNO. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of key functional groups.Characteristic stretching frequencies for the C=O of the aldehyde, C-H bonds of the aromatic ring and methyl group, and C-N bonds.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single, sharp peak indicating a high degree of purity (>99%).
Single-Crystal X-ray Diffraction (if suitable crystals are obtained) Definitive determination of the three-dimensional molecular structure and packing in the solid state.Provides precise bond lengths, bond angles, and intermolecular interactions (e.g., π-π stacking, halogen bonding), which are crucial for understanding solid-state electronic properties.

Part 2: Theoretical Investigation of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to understand the intrinsic electronic properties of a molecule before embarking on extensive experimental characterization.[2]

Computational Methodology
  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: A hybrid functional such as B3LYP is a good starting point for geometry optimization and electronic structure calculations. For more accurate prediction of excited state properties, time-dependent DFT (TD-DFT) is employed.[3]

  • Basis Set: A basis set of at least 6-311+G(d,p) is recommended to provide a good balance between accuracy and computational cost.[3]

DFT_Workflow A Input Structure of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C Verify Minimum Energy D Optimized Ground State Structure C->D E Frontier Molecular Orbital (FMO) Analysis D->E F Molecular Electrostatic Potential (MEP) Map D->F G Time-Dependent DFT (TD-DFT) D->G I Analysis of Electronic Properties E->I F->I H Simulated UV-Vis Spectrum G->H H->I

Caption: A typical workflow for DFT calculations to predict electronic properties.

Key Electronic Descriptors and Their Significance

Frontier Molecular Orbitals (HOMO and LUMO):

The HOMO and LUMO are the highest and lowest energy orbitals containing electrons and no electrons, respectively. Their energy levels and spatial distribution are fundamental to understanding a molecule's electronic behavior.

  • HOMO Energy: Relates to the ionization potential and the ability of a molecule to donate an electron. A higher HOMO energy level generally indicates a better hole-transporting material.

  • LUMO Energy: Relates to the electron affinity and the ability of a molecule to accept an electron. A lower LUMO energy level is desirable for electron-transporting materials.

  • HOMO-LUMO Gap (ΔE): This is a crucial parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability.[4] A smaller gap generally leads to a red-shift in the absorption spectrum and can be indicative of higher reactivity.[5]

Predicted Electronic Properties from DFT:

Parameter Significance in Material Science Anticipated Influence of Substituents
HOMO Energy Level Determines the ease of hole injection from an electrode and the stability of the material to oxidation.The electron-donating methyl group and the indole core will contribute to a relatively high HOMO level. The electron-withdrawing bromine and carbaldehyde groups will likely lower the HOMO energy compared to unsubstituted indole.
LUMO Energy Level Governs the ease of electron injection and the stability towards reduction.The electron-withdrawing carbaldehyde and bromine groups are expected to significantly lower the LUMO energy, enhancing the molecule's electron-accepting character.
HOMO-LUMO Gap (ΔE) Dictates the energy of the first electronic transition (color) and is a key factor in determining the open-circuit voltage in organic solar cells.The presence of both electron-donating (methyl) and electron-withdrawing (bromo, carbaldehyde) groups on the conjugated indole system is expected to reduce the HOMO-LUMO gap compared to the parent indole.
Molecular Electrostatic Potential (MEP) Map Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.The map will likely show negative potential (red) around the carbonyl oxygen, indicating a site for nucleophilic attack, and positive potential (blue) around the N-H proton (in the precursor) and potentially near the bromine atom (sigma-hole), which could be relevant for intermolecular interactions.

Part 3: Experimental Characterization of Electronic Properties

While theoretical calculations provide invaluable insights, experimental validation is essential to determine the real-world performance of a material.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to experimentally determine the HOMO and LUMO energy levels.

Experimental Protocol: Cyclic Voltammetry

  • Preparation:

    • Dissolve a small amount of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement:

    • Scan the potential to measure the oxidation and reduction potentials of the compound.

    • Record the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Data Analysis:

    • The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation (E_ox) and reduction (E_red) potentials, respectively, using the following empirical equations:

      • E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

      • E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV

Spectroscopic Characterization: UV-Visible and Photoluminescence Spectroscopy

These techniques probe the electronic transitions within the molecule.

Experimental Protocol: Spectroscopic Analysis

  • UV-Visible Absorption Spectroscopy:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane, THF).

    • Record the absorption spectrum to identify the wavelengths of maximum absorption (λ_max).

    • The onset of the absorption spectrum can be used to estimate the optical bandgap (E_g^opt).

  • Photoluminescence (PL) Spectroscopy:

    • Excite the solution with a wavelength corresponding to an absorption maximum.

    • Record the emission spectrum to determine the wavelength of maximum emission.

    • The difference between the absorption and emission maxima (Stokes shift) provides information about the change in geometry between the ground and excited states.

Part 4: Potential Applications in Material Science

The unique combination of substituents in 4-Bromo-1-methyl-1H-indole-3-carbaldehyde suggests its potential utility in several areas of organic electronics.

  • Hole-Transporting Material (HTM) in OLEDs and Perovskite Solar Cells: The electron-rich indole core suggests inherent hole-transporting capabilities. The methyl group can improve solubility and film-forming properties, while the bromo and carbaldehyde groups can be used for further functionalization to fine-tune the electronic properties and morphology.

  • Building Block for Conjugated Polymers: The carbaldehyde group is a versatile handle for polymerization reactions (e.g., Wittig, Knoevenagel condensation), allowing for the incorporation of this indole derivative into larger conjugated systems for applications in OFETs and organic photovoltaics. The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Stille) to extend the π-conjugation.

  • Sensing Applications: The indole moiety is known to interact with various analytes. The functional groups on 4-Bromo-1-methyl-1H-indole-3-carbaldehyde could be tailored for the selective detection of specific ions or molecules through changes in its optical or electrochemical properties.

Conclusion and Future Outlook

4-Bromo-1-methyl-1H-indole-3-carbaldehyde represents a strategically designed molecular scaffold with significant potential in material science. The interplay between the electron-donating and electron-withdrawing substituents on the indole core is expected to result in tunable electronic properties. This guide has provided a comprehensive roadmap for its synthesis, theoretical investigation, and experimental characterization.

Future work should focus on the fabrication and testing of thin-film devices incorporating this molecule to directly assess its performance as a charge-transporting material. Furthermore, the exploration of its derivatives, through reactions at the carbaldehyde and bromo positions, will open up a vast chemical space for the development of next-generation organic electronic materials.

References

  • ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Retrieved from [Link][3]

  • Royal Society of Chemistry. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Retrieved from [Link][2]

  • PubMed. (2023, March 1). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study | Request PDF. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Comparison of HOMO‐LUMO energy gaps of indole, tryptophan, serotonin... | Download Scientific Diagram. Retrieved from [Link][4]

  • Arabian Journal of Chemistry. (2025, December 17). Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation. Retrieved from [Link][8]

  • PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link][9]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from [10]

Sources

Technical Guide: Reactivity Profile & Functionalization Strategies for 4-Bromoindole-3-Carboxaldehyde

[1]

Executive Summary

4-Bromoindole-3-carboxaldehyde (CAS 98600-34-1) represents a "privileged scaffold" in drug discovery, offering a distinct orthogonal reactivity profile compared to its 5-, 6-, or 7-bromo isomers.[1] Its value lies in the peri-interaction between the C4-bromide and the C3-formyl group.[1] This guide analyzes the steric and electronic landscape of this molecule, providing validated protocols for chemoselective transformations. We focus on overcoming the specific steric penalties imposed by the 4-bromo substituent during nucleophilic attacks at the aldehyde and exploiting the bromide for transition-metal-catalyzed cross-couplings.[1]

Part 1: Structural Analysis & The "Peri-Effect"

The defining feature of 4-bromoindole-3-carboxaldehyde is the proximity of the voluminous bromine atom (Van der Waals radius ~1.85 Å) to the carbonyl oxygen at the C3 position.[1]

Steric Consequence

Unlike 5-bromoindole-3-carboxaldehyde, where the aldehyde can rotate freely, the 4-bromo analog suffers from significant peri-strain .[1]

  • Rotational Barrier: The C3-formyl group is forced out of coplanarity with the indole ring system to minimize repulsion between the carbonyl oxygen and the C4-bromine lone pairs.[1]

  • Nucleophilic Trajectory: The "Bürgi-Dunitz" trajectory (107°) required for nucleophilic attack on the aldehyde is partially obstructed by the C4-bromine.[1] This results in slower reaction kinetics for condensations and reductive aminations compared to unsubstituted indoles.[1]

Electronic Consequence
  • Inductive Effect (-I): The 4-Br exerts a withdrawing effect, making the C3-aldehyde slightly more electrophilic than in simple indole-3-carboxaldehyde, yet this is often counteracted by the steric blockage.[1]

  • Deactivation: The indole ring is deactivated toward further electrophilic aromatic substitution (EAS), preventing side reactions at C2 or C7 during mild functionalizations.

Part 2: Strategic Pathways (Visualization)

The following diagram maps the divergent synthesis pathways available for this scaffold. It highlights the decision matrix: Functionalize the Aldehyde (Path A) or the Bromide (Path B).

ReactivityMapStart4-Bromoindole-3-carboxaldehyde(Core Scaffold)PathAPath A: C3-Formyl Functionalization(Nucleophilic Attack)Start->PathA Electrophilic Carbonyl PathBPath B: C4-Bromide Functionalization(Metal-Catalyzed Coupling)Start->PathB Oxidative Addition (Pd) RedAmReductive Amination(Tryptamine analogs)PathA->RedAm R-NH2 / NaBH(OAc)3 HenryHenry Reaction(Nitroalkenes)PathA->Henry MeNO2 / NH4OAc WittigWittig Olefination(Vinyl indoles)PathA->Wittig Ph3P=CR2 SuzukiSuzuki-Miyaura(Biaryl synthesis)PathB->Suzuki Ar-B(OH)2 / Pd(0) BuchwaldBuchwald-Hartwig(C-N Coupling)PathB->Buchwald R2NH / Pd(0) SonogashiraSonogashira(Alkynyl indoles)PathB->Sonogashira Alkyne / CuI / Pd(II)

Figure 1: Divergent reactivity map for 4-bromoindole-3-carboxaldehyde.[1] Path A exploits the electrophilic nature of the aldehyde, while Path B utilizes the bromide for cross-coupling. Note that Path A is sterically sensitive to the C4-Br.[1]

Part 3: Detailed Experimental Protocols

These protocols are designed with "self-validating" checkpoints to ensure scientific rigor.[1]

Protocol 3.1: Synthesis via Vilsmeier-Haack Formylation

Context: Converting commercially available 4-bromoindole to the 3-carboxaldehyde.[1][2] Challenge: The 4-bromo substituent sterically hinders the attack of the Vilsmeier reagent.[1]

Reagents:

  • 4-Bromoindole (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)[1]

  • Ice/Water for quenching[1]

Workflow:

  • Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes.

    • Checkpoint: Solution should turn pale yellow/viscous (formation of chloroiminium ion).[1] If it turns black, temperature control failed.[1]

  • Substrate Addition: Dissolve 4-bromoindole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm to room temperature, then heat to 40°C for 2 hours.

    • Note: Higher temperatures (>80°C) often lead to polymerization in halogenated indoles.[1]

  • Quench & Workup: Pour reaction mixture onto crushed ice/NaOAc (aq). The pH should be adjusted to ~8-9 to hydrolyze the iminium salt.[1]

    • Validation: A solid precipitate (the aldehyde) should form immediately.[1]

  • Purification: Recrystallization from Ethanol/Water.[1]

Data Profile:

  • Yield: Typically 85-92%.[1]

  • ¹H NMR (DMSO-d₆): Distinct singlet for CHO at ~9.95-10.0 ppm.[1] Shift of indole C2-H to ~8.3 ppm.[1]

Protocol 3.2: Sterically Demanding Reductive Amination

Context: Installing an amine at C3.[1] Challenge: The C4-Br blocks the approach of the amine, making imine formation slow. Standard NaBH₃CN protocols often fail or stall.[1]

Optimized Method: Indirect Reductive Amination (Two-Step One-Pot).[1]

Workflow:

  • Imine Formation (The Rate Limiting Step):

    • Combine 4-bromoindole-3-carboxaldehyde (1.0 eq) and Amine (1.1 eq) in 1,2-Dichloroethane (DCE).

    • Add Additive: Ti(OiPr)₄ (1.5 eq). Why? Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine, overcoming the steric barrier.

    • Stir at ambient temperature for 6-12 hours.

    • Checkpoint: Monitor via TLC.[1] The aldehyde spot (Rf ~0.5 in 30% EtOAc/Hex) must disappear before reduction.[1]

  • Reduction:

    • Cool to 0°C. Add NaBH(OAc)₃ (2.0 eq) carefully.[1]

    • Stir for 4 hours.

  • Workup: Quench with saturated NaHCO₃. Filter through Celite to remove Titanium salts (white paste).[1]

Protocol 3.3: Suzuki-Miyaura Coupling (Chemoselective)

Context: Functionalizing the C4 position while retaining the C3-aldehyde.[1] Challenge: Preventing Aldol condensation of the aldehyde under basic coupling conditions.[1]

Workflow:

  • System: 4-Bromoindole-3-carboxaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq).[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%).[1] Why? Bidentate ferrocene ligands are robust and prevent Pd deactivation by the aldehyde.[1]

  • Base: K₃PO₄ (2.0 eq) in Dioxane/Water (4:1).

    • Critical: Avoid strong bases like NaOtBu or hydroxides which promote Cannizzaro or Aldol side reactions on the aldehyde.[1]

  • Conditions: Degas thoroughly (Argon sparge). Heat to 80°C for 4-6 hours.

    • Validation: LC-MS should show the product mass (M+Ar).[1] If the aldehyde peak disappears but no product forms, check for "deformylation" (loss of CO), though rare at 80°C.

Part 4: Troubleshooting & Optimization Matrix

IssueRoot CauseSolution
Low Yield in Reductive Amination Steric hindrance at C4 prevents imine formation.[1]Switch to Ti(OiPr)₄ mediated protocol (Protocol 3.2) to force dehydration.[1]
Aldehyde Polymerization High temperature during Vilsmeier or basic workup.[1]Keep Vilsmeier <40°C. Use mild bases (NaHCO₃) instead of NaOH during workup.[1]
Debromination Pd-catalyzed reduction during Suzuki coupling.Use strictly anhydrous solvents if using hydride sources, or switch to Pd(PPh₃)₄ with milder bases.
Incomplete Conversion (Suzuki) Oxidative addition is slow due to electron-rich indole ring.[1]Use electron-rich ligands like S-Phos or X-Phos to accelerate the oxidative addition into the C-Br bond.[1]

References

  • Synthesis and Reactivity of 4-Bromoindole-3-carboxaldehyde Source: PubChem / NIH URL:[1][Link]

  • Vilsmeier-Haack Reaction Mechanisms and Indole Formylation Source: Organic Chemistry Portal URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism Source: Yoneda Labs URL:[1][Link]

  • Reductive Amination of Hindered Substrates (Titanium mediated) Source: Journal of Organic Chemistry / Master Organic Chemistry URL:[Link]

Methodological & Application

Application Notes & Protocols: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde as a Cornerstone for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and geometric shape allow for diverse interactions with a wide range of biological targets. Within this class, 4-Bromo-1-methyl-1H-indole-3-carbaldehyde has emerged as a particularly powerful and versatile building block for drug discovery and development.

This intermediate possesses three key points of functionality that can be manipulated with high selectivity:

  • The N1-Methyl Group: This modification protects the indole nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents compared to its NH-indole counterpart.

  • The C3-Carbaldehyde: This electrophilic group is a versatile handle for a variety of transformations, including condensations, reductive aminations, and oxidations, allowing for the construction of complex side chains. The reactivity of the aldehyde group is central to building molecular diversity.[1]

  • The C4-Bromo Substituent: This halogen serves as a crucial anchor point for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl moieties.[2] This is particularly vital for exploring structure-activity relationships (SAR) in inhibitor design.

This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers in pharmaceutical development.

Part 1: Synthesis of the Starting Material

The most common and efficient method for preparing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction uses a pre-formed Vilsmeier reagent, an electrophilic chloroiminium salt generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the electron-rich C3 position of the indole ring.[6][7]

Protocol 1.1: Vilsmeier-Haack Formylation of 4-Bromo-1-methyl-1H-indole

This protocol details the C3-formylation of 4-bromo-1-methyl-1H-indole, the direct precursor to our target compound.

Materials:

  • 4-Bromo-1-methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.2 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.[4][8] Stir the resulting mixture at this temperature for 30-60 minutes. The formation of the Vilsmeier reagent is often indicated by a change in color and viscosity.

  • Formylation Reaction: Dissolve 4-bromo-1-methyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to room temperature and pour it carefully onto a vigorously stirred beaker of crushed ice.[4] This hydrolyzes the intermediate iminium salt.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated Na₂CO₃ solution until the mixture is alkaline (pH > 8). This step is often exothermic and should be performed with caution. The product usually precipitates as a solid.[4]

  • Isolation and Purification:

    • If a precipitate forms, collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

    • If the product remains in solution, extract the aqueous mixture three times with DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9] Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude aldehyde. Purify via silica gel column chromatography if necessary.

Visualization of Synthesis Workflow

G cluster_reagents Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Start 4-Bromo-1-methyl-1H-indole Start->Intermediate 1. Add to Vilsmeier Reagent Product 4-Bromo-1-methyl-1H-indole-3-carbaldehyde Intermediate->Product 2. Aqueous Work-up (H₂O)

Caption: Vilsmeier-Haack synthesis workflow.

Part 2: Core Applications in Pharmaceutical Synthesis

The true utility of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde lies in its capacity for sequential, selective functionalization at the C3 and C4 positions.

Application 2.1: Knoevenagel Condensation at C3

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[9] This reaction transforms the C3-aldehyde into an α,β-unsaturated system, a common pharmacophore in many biologically active molecules, including kinase inhibitors.[10][11]

Causality: The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. Subsequent dehydration yields the stable, conjugated α,β-unsaturated product.

Protocol 2.1.1: Synthesis of (E)-2-((4-bromo-1-methyl-1H-indol-3-yl)methylene)malononitrile

Materials:

  • 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

  • Malononitrile (1.0-1.1 eq.)

  • Piperidine (catalytic amount, ~0.1 eq.) or Ammonium Acetate (NH₄OAc)

  • Ethanol or Acetic Acid as solvent

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (1.0 eq.) and malononitrile (1.05 eq.) in ethanol.[9]

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.[9][10] Alternatively, ammonium acetate can be used, particularly under solvent-free or microwave-assisted conditions.[11]

  • Reaction Monitoring: Stir the mixture at room temperature. The product often begins to precipitate out of the solution as a solid. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Once complete, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with ice-cold water and a small amount of cold ethanol to remove residual reagents and catalyst.[9] The product is often pure enough after this step. If needed, recrystallization or silica gel chromatography can be performed.

Data Presentation: Knoevenagel Condensation Variants

Active Methylene CompoundCatalystSolventTypical ConditionsExpected Outcome
MalononitrilePiperidineEthanolRoom Temp, 1-3hHigh yield, often precipitates
Ethyl CyanoacetatePiperidineEthanolReflux, 4-6hGood yield, requires work-up
Barbituric AcidNH₄OAcAcetic AcidReflux, 2-4hForms bioactive barbiturates
Thiazolidine-2,4-dioneNH₄OAc- (Solvent-free)Microwave, 5-10 minRapid, high-yield synthesis

G cluster_reactants Reactants cluster_process Mechanism Aldehyde Indole-CHO (4-Br-1-Me) Attack Nucleophilic Attack Aldehyde->Attack Methylene Active Methylene (NC-CH₂-CN) Deprotonation Base-catalyzed Deprotonation Methylene->Deprotonation Deprotonation->Attack Dehydration Dehydration Attack->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Part 3: Integrated Synthesis of a Kinase Inhibitor Precursor

By combining these powerful transformations, complex pharmaceutical intermediates can be assembled efficiently. The following workflow illustrates the synthesis of a precursor suitable for elaboration into dual EGFR/SRC kinase inhibitors or serotonin receptor modulators. [12][13][14][15] Workflow:

  • Step A (Suzuki Coupling): Start with 4-Bromo-1-methyl-1H-indole-3-carbaldehyde and couple it with a desired heteroaryl boronic acid (e.g., pyridine-3-boronic acid) using the Suzuki protocol (2.2.1). This installs a key interaction domain for the target protein.

  • Step B (Knoevenagel Condensation): Take the product from Step A, which is now a 4-heteroaryl-1-methyl-1H-indole-3-carbaldehyde, and subject it to a Knoevenagel condensation with an active methylene compound (e.g., ethyl cyanoacetate) using protocol 2.1.1. This appends the Michael acceptor moiety often required for covalent inhibition or further functionalization.

Visualization of Integrated Synthetic Pathway

G Start 4-Bromo-1-methyl- 1H-indole-3-carbaldehyde Intermediate 4-(Pyridin-3-yl)-1-methyl- 1H-indole-3-carbaldehyde Start->Intermediate Step A: Suzuki Coupling (Pyridine-3-boronic acid, Pd Catalyst, Base) Final Kinase Inhibitor Precursor (α,β-Unsaturated Ester) Intermediate->Final Step B: Knoevenagel Condensation (Ethyl Cyanoacetate, Piperidine)

Sources

Application Notes and Protocols for the Reductive Amination of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination on the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of this heterocyclic system is a cornerstone of drug discovery, enabling the modulation of pharmacological activity. Among the various synthetic transformations, the introduction of aminoalkyl groups at the C3 position of the indole ring is of particular significance. Reductive amination of indole-3-carbaldehydes stands out as a robust and versatile method for achieving this, providing access to a diverse array of secondary and tertiary amines.[1][2] This application note provides a detailed guide to performing the reductive amination of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, a key intermediate for the synthesis of various bioactive molecules.

The direct alkylation of amines is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products that can be challenging to separate.[1] Reductive amination circumvents this issue by a two-step, one-pot process: the formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.[1][3] This method offers high yields, broad functional group tolerance, and operational simplicity, making it a preferred strategy in modern organic synthesis.

This guide will explore various protocols for the reductive amination of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, focusing on the use of common and efficient reducing agents. The causality behind experimental choices will be explained to provide a deeper understanding of the reaction and to facilitate troubleshooting and optimization.

Reaction Mechanism and Key Considerations

The reductive amination process begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a resonance-stabilized iminium ion. The choice of a suitable reducing agent is critical at this stage. The ideal reagent should selectively reduce the iminium ion in the presence of the unreacted aldehyde.

Several reducing agents are commonly employed for this purpose, each with its own set of advantages and limitations:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice due to its mildness and high selectivity for iminium ions over aldehydes and ketones.[4] It is particularly effective in aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), and tetrahydrofuran (THF).[4]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective in protic solvents like methanol and ethanol.[1] However, it is highly toxic and can release hydrogen cyanide gas under acidic conditions, necessitating careful handling.

  • Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. However, it can also reduce the starting aldehyde, leading to the formation of the corresponding alcohol as a byproduct. To minimize this, the imine formation is often allowed to proceed to completion before the addition of NaBH₄.[1]

The presence of the bromo-substituent at the 4-position of the indole ring is not expected to interfere with the reductive amination at the 3-position. However, as with any reaction involving functionalized aromatic systems, careful optimization of reaction conditions is recommended to maximize yield and minimize potential side reactions.

Experimental Workflow

A general workflow for the reductive amination of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde is depicted below. This can be adapted based on the specific amine and reducing agent used.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification cluster_analysis Characterization Start Dissolve 4-Bromo-1-methyl-1H- indole-3-carbaldehyde in an appropriate solvent Amine Add the desired primary or secondary amine Start->Amine 1. Reactants Imine_Formation Stir to form the imine/ iminium ion intermediate Amine->Imine_Formation 2. Imine Formation Reduction Add the reducing agent (e.g., NaBH(OAc)₃) Imine_Formation->Reduction 3. Reduction Stir Stir at room temperature until reaction completion Reduction->Stir Quench Quench the reaction (e.g., with NaHCO₃ solution) Stir->Quench 4. Work-up Extract Extract with an organic solvent Quench->Extract Dry Dry the organic layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify 5. Purification Analysis Characterize the final product (NMR, MS, etc.) Purify->Analysis 6. Analysis

Caption: General workflow for the one-pot reductive amination.

Detailed Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is generally preferred for its mild conditions and high selectivity.

Materials:

  • 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCM or DCE (approximately 0.1 M concentration).

  • Add the desired amine (1.1 - 1.5 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2 - 2.0 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is a viable alternative, particularly when using protic solvents. Caution: Sodium cyanoborohydride is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Acidic conditions can liberate toxic hydrogen cyanide gas.

Materials:

  • 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 - 2.0 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (1.0 eq) and the amine (1.1 - 1.5 eq) in methanol or ethanol (approximately 0.1 M).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium cyanoborohydride (1.2 - 2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparison of Protocols

ParameterProtocol 1 (NaBH(OAc)₃)Protocol 2 (NaBH₃CN)
Reducing Agent Sodium TriacetoxyborohydrideSodium Cyanoborohydride
Solvent Aprotic (DCM, DCE)Protic (MeOH, EtOH)
Selectivity HighHigh
Safety Relatively safeHighly toxic, requires caution
Work-up Straightforward aqueous quenchRequires careful handling due to potential HCN release
Advantages Mild, high functional group toleranceEffective in protic solvents
Disadvantages More expensive than NaBH₄Toxicity

Troubleshooting

  • Low Yield:

    • Ensure anhydrous conditions, especially when using NaBH(OAc)₃.

    • Increase the reaction time or temperature (mild heating, e.g., 40 °C).

    • Use a larger excess of the amine or reducing agent.

  • Formation of Alcohol Byproduct:

    • This is more common with NaBH₄. If using this reagent, ensure complete imine formation before its addition.

    • Consider switching to a more selective reagent like NaBH(OAc)₃.

  • Incomplete Reaction:

    • Confirm the quality of the reducing agent, as they can be sensitive to moisture.

    • For sterically hindered amines, longer reaction times or the addition of a Lewis acid catalyst (e.g., Ti(OiPr)₄) with NaBH₃CN may be necessary.[1]

  • Difficult Purification:

    • The basicity of the amine product can cause tailing on silica gel. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the chromatography.

    • Alternatively, an acidic workup to form the ammonium salt, followed by extraction of neutral impurities and then basification and extraction of the desired amine can be an effective purification strategy.

Conclusion

The reductive amination of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde is a highly effective method for the synthesis of a wide range of N-substituted derivatives. The choice of reducing agent and solvent system can be tailored to the specific amine and the desired reaction conditions. The protocols outlined in this application note provide a solid foundation for researchers to successfully perform this important transformation, enabling the exploration of new chemical space in the development of novel therapeutics and other functional molecules.

References

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. [Link]

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Arkivoc. [Link]

  • Diversification of 4-bromo-1H-indole-3-carbaldehyde-derived Ugi adducts: Access to the azepino[3,4,5-cd]indoles and spiroindolines. Nazarbayev University Repository. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. International Journal of ChemTech Research. [Link]

  • Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents. PubMed. [Link]

  • cis-6-Bromo-4-(1-methyl-1H-indol-3-yl). PMC. [Link]

  • Synthesis of N-methyl-4-bromo-aniline. PrepChem. [Link]

  • Reductive amination with amines. Reddit. [Link]

  • Method for purifying a bromine compound.
  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules. [Link]

  • Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

Application Note: Synthesis of Tryptamine Derivatives from 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tryptamine and its derivatives are foundational scaffolds in medicinal chemistry and neuropharmacology, acting on various central nervous system targets.[1] This application note provides detailed, field-proven protocols for the synthetic conversion of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, a versatile starting material, into a range of valuable tryptamine derivatives. Two primary, robust synthetic strategies are presented: a three-step sequence via a Henry (nitroaldol) reaction and a direct, one-pot reductive amination. The guide emphasizes the rationale behind procedural choices, particularly concerning the preservation of the bromine substituent, and offers mechanistic insights to empower researchers in their synthetic design and execution.

Introduction: The Strategic Importance of Substituted Tryptamines

The indole nucleus is a privileged structure in drug discovery, with tryptamine (2-(1H-indol-3-yl)ethanamine) serving as the backbone for numerous natural alkaloids, neurotransmitters like serotonin, and synthetic pharmaceuticals.[2] Functionalizing the indole ring, such as with a bromine atom at the C4 position, allows for fine-tuning of pharmacological properties and provides a synthetic handle for further molecular elaboration.

The starting material, 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, is an ideal precursor for accessing this class of compounds. This guide details two distinct and reliable synthetic pathways to achieve this transformation, designed to be reproducible and scalable for research and development purposes.

Pathway I: Three-Step Synthesis via Henry Reaction

This classic and highly reliable three-step approach builds the ethylamine side chain sequentially. It offers excellent control at each stage and is particularly advantageous for synthesizing primary tryptamines. The conventional use of potent reducing agents like lithium aluminum hydride (LiAlH4) is deliberately avoided, as it often leads to undesired dehalogenation of the indole ring.[3] Instead, a milder and more selective reduction system is employed in the final step.

Overall Workflow: Henry Reaction Pathway

The synthesis proceeds through the formation of a nitrovinyl intermediate, followed by two selective reduction steps.

Henry_Reaction_Workflow Start 4-Bromo-1-methyl-1H- indole-3-carbaldehyde Step1 Step 1: Henry Reaction (Nitromethane, Base) Start->Step1 Intermediate1 4-Bromo-1-methyl-3- (2-nitrovinyl)-1H-indole Step1->Intermediate1 Step2 Step 2: Alkene Reduction (NaBH4) Intermediate1->Step2 Intermediate2 4-Bromo-1-methyl-3- (2-nitroethyl)-1H-indole Step2->Intermediate2 Step3 Step 3: Nitro Reduction (NaBH4, Ni(OAc)2) Intermediate2->Step3 End 2-(4-Bromo-1-methyl- 1H-indol-3-yl)ethanamine (Target Tryptamine) Step3->End

Caption: Workflow for the three-step tryptamine synthesis.

Protocol 1: Synthesis of 4-Bromo-1-methyl-3-(2-nitrovinyl)-1H-indole

This step is a base-catalyzed condensation reaction between the aldehyde and nitromethane.[4]

  • Reagents & Materials:

    • 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

    • Nitromethane (CH₃NO₂)

    • Ammonium acetate (CH₃COONH₄)

    • Glacial acetic acid

  • Procedure:

    • To a solution of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (3.0-5.0 eq).

    • Add ammonium acetate (1.5 eq) as the catalyst.

    • Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • The resulting crude 3-(2-nitrovinyl)indole derivative is typically of sufficient purity for the next step, but can be further purified by recrystallization from ethanol or isopropanol if necessary.

Protocol 2: Synthesis of 4-Bromo-1-methyl-3-(2-nitroethyl)-1H-indole

This step involves the selective reduction of the carbon-carbon double bond of the nitrovinyl group without affecting the nitro functionality.

  • Reagents & Materials:

    • 4-Bromo-1-methyl-3-(2-nitrovinyl)-1H-indole

    • Sodium borohydride (NaBH₄)

    • Tetrahydrofuran (THF) and Methanol (MeOH)

  • Procedure:

    • Suspend the 3-(2-nitrovinyl)indole derivative (1.0 eq) in a mixture of THF and MeOH (e.g., 4:1 v/v).

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Quench the reaction by carefully adding 1M HCl until the effervescence ceases.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the 3-(2-nitroethyl)indole product.[3]

Protocol 3: Synthesis of 2-(4-Bromo-1-methyl-1H-indol-3-yl)ethanamine

This final reduction converts the nitro group to the primary amine, yielding the target tryptamine. The use of a Nickel(II)-catalyzed borohydride system is critical for preserving the C-Br bond.[3]

  • Reagents & Materials:

    • 4-Bromo-1-methyl-3-(2-nitroethyl)-1H-indole

    • Sodium borohydride (NaBH₄)

    • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

    • Acetonitrile (MeCN) and Water

  • Procedure:

    • Dissolve the 3-(2-nitroethyl)indole derivative (1.0 eq) and Ni(OAc)₂·4H₂O (1.0 eq) in a 60:1 mixture of acetonitrile and water.[3]

    • Stir the mixture vigorously at room temperature.

    • Add NaBH₄ (4.0 eq) portion-wise over 20-30 minutes. A black precipitate of nickel boride will form, and the reaction is typically exothermic.

    • Stir for an additional 20-30 minutes after the final addition.[3]

    • Filter the reaction mixture through a pad of Celite® to remove the nickel salts. Wash the pad with methanol or ethyl acetate.

    • Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • The crude tryptamine can be purified by silica gel column chromatography.

Step Reaction Key Reagents Typical Yield Reference
1Henry ReactionNitromethane, NH₄OAc85-95%[3]
2Alkene ReductionNaBH₄80-90%[3]
3Nitro ReductionNaBH₄, Ni(OAc)₂·4H₂O60-75%[3]

Pathway II: Direct Reductive Amination

Reductive amination is a highly efficient one-pot method for synthesizing secondary and tertiary amines.[5] It combines the formation of an imine or iminium ion from the aldehyde and an amine, followed by its immediate reduction in situ. The key to success is using a reducing agent that is selective for the iminium ion over the starting aldehyde.[6] Sodium triacetoxyborohydride (STAB) is an ideal choice for this purpose.[7]

Mechanistic Rationale and Workflow

This process streamlines the synthesis into a single step, making it highly attractive for library synthesis and rapid analogue generation.

Reductive_Amination_Workflow cluster_reactants Reactants Aldehyde 4-Bromo-1-methyl-1H- indole-3-carbaldehyde Iminium Iminium Ion Intermediate [In Situ Formation] Aldehyde->Iminium Amine Amine (R1R2NH) Amine->Iminium Reduction Reduction (NaBH(OAc)3) Iminium->Reduction Product N,N-Disubstituted Tryptamine Derivative Reduction->Product

Caption: One-pot reductive amination workflow.

Protocol 4: General Procedure for N-Substituted Tryptamine Synthesis
  • Reagents & Materials:

    • 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

    • Primary or Secondary Amine (e.g., benzylamine, dimethylamine, piperidine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (catalytic)

  • Procedure:

    • Dissolve 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (1.0 eq) in DCE or DCM.

    • Add the desired amine (1.1-1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 3-12 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Amine Input (R¹R²NH) Product Application Area
Dimethylamine2-(4-Bromo-1-methyl-1H-indol-3-yl)-N,N-dimethylethanamineSerotonergic receptor ligands
BenzylamineN-Benzyl-2-(4-bromo-1-methyl-1H-indol-3-yl)ethanaminePrecursor for debenzylation to primary amine
Piperidine3-((4-Bromo-1-methyl-1H-indol-3-yl)methyl)piperidineCNS drug scaffolds
Methylamine2-(4-Bromo-1-methyl-1H-indol-3-yl)-N-methylethanaminePrecursor for psychedelic analogues

Purification and Characterization

Purification of the final tryptamine derivatives is typically achieved using silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. The addition of a small amount of triethylamine (0.5-1%) to the eluent can prevent the basic amine product from tailing on the acidic silica gel.

Final product identity and purity should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern (for bromine-containing compounds).[8]

  • HPLC: To determine the final purity.

Conclusion

The conversion of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde to tryptamine derivatives is a critical transformation for the synthesis of novel therapeutic agents. This application note provides two robust and complementary synthetic routes. The Henry reaction pathway is ideal for accessing primary tryptamines and offers excellent control, while the reductive amination pathway provides a rapid and efficient one-pot method for generating libraries of N-substituted analogues. The protocols have been optimized to ensure the integrity of the halogen substituent, a crucial feature for many advanced drug candidates.

References

  • Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde.
  • Zefirova, O., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683. [Link]

  • Valverde, A., et al. (2019). Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra. Marine Drugs, 17(6), 334. [Link]

  • Tullis, J. S., et al. (2022). Method of synthesizing indole compounds.
  • Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 48(4), 643. [Link]

  • Wang, Y., et al. (2018). Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists. Marine Drugs, 16(11), 448. [Link]

  • Yalcin, Y., et al. (2024). Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity. ACS Omega. [Link]

  • Leggans, E. Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. Leggans Group, Southern Illinois University. [Link]

  • Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57. [Link]

  • U.S. Patent Application No. 10/016,914. (2003).
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Organic Reactions. Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

Sources

Application Note: Synthesis of Schiff Bases from 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of Schiff bases (imines) derived from 4-Bromo-1-methyl-1H-indole-3-carbaldehyde represents a critical workflow in medicinal chemistry. Indole scaffolds are "privileged structures" in drug discovery, capable of binding to multiple biological targets with high affinity. The specific incorporation of a bromine atom at the C4 position and a methyl group at the N1 position introduces unique steric and electronic properties:

  • 4-Bromo Substituent: Enhances lipophilicity and provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), while exerting an inductive electron-withdrawing effect that influences the electrophilicity of the C3-formyl group.

  • 1-Methyl Group: Blocks the acidic N-H site, preventing hydrogen bond donation and improving solubility in organic solvents, which is crucial for cellular permeability in biological assays.

This guide provides a definitive, self-validating protocol for synthesizing these Schiff bases, focusing on reproducibility, yield optimization, and downstream application in antimicrobial and anticancer research.

Chemical Basis & Mechanism

The formation of the Schiff base involves the nucleophilic attack of a primary amine onto the carbonyl carbon of the indole-3-carbaldehyde, followed by dehydration.

Reaction Kinetics & Electronic Effects

The 4-bromo group exerts a -I (inductive withdrawal) effect, theoretically increasing the electrophilicity of the carbonyl carbon compared to unsubstituted indole. However, the indole ring is electron-rich; the lone pair on the nitrogen (even when methylated) donates electron density into the ring (+M effect), making the C3-carbonyl less reactive than typical benzaldehydes. Therefore, acid catalysis is strictly required to activate the carbonyl oxygen.

Mechanistic Pathway (Graphviz Visualization)

SchiffBaseMechanism Start 4-Bromo-1-methyl- indole-3-carbaldehyde Activation Protonation of Carbonyl Oxygen (Acid Catalyst) Start->Activation + H+ Attack Nucleophilic Attack (R-NH2) Activation->Attack + R-NH2 Intermediate Carbinolamine Intermediate Attack->Intermediate Proton Transfer Dehydration Dehydration (-H2O) Intermediate->Dehydration Acid Assisted Product Schiff Base (Imine) Dehydration->Product Formation of C=N

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation from indole-3-carbaldehyde.

Experimental Protocols

Method A: Standard Acid-Catalyzed Reflux (High Purity)

Best for: Drug development applications requiring high purity and crystalline products.

Materials
  • Precursor: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (1.0 eq)

  • Reagent: Primary Amine (e.g., substituted aniline, hydrazide, amino acid) (1.0 - 1.2 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[1]

Protocol Steps
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde in 10-15 mL of absolute ethanol.

    • Note: The 1-methyl group improves solubility; mild heating (40°C) may be used to ensure complete dissolution.

  • Amine Addition: Add 1.0 mmol of the chosen primary amine dropwise.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Critical: The pH should be slightly acidic (pH ~4-5). Do not use strong mineral acids (HCl) as they may protonate the amine excessively, deactivating it.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.5-0.6) should disappear.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 50 mL of ice-cold water with vigorous stirring.

    • The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol.

Method B: Green Solvent-Free Grinding (Rapid Screening)

Best for: High-throughput screening of multiple amine derivatives.

Protocol Steps
  • Weighing: Weigh 1.0 mmol of aldehyde and 1.0 mmol of solid amine.

  • Grinding: Place both in a clean mortar. Add 2-3 drops of acetic acid.

  • Reaction: Grind vigorously with a pestle for 10–20 minutes. The mixture will often turn into a paste and change color (indicating imine formation).

  • Isolation: Wash the paste with a small amount of cold ether or water to remove unreacted starting materials. Recrystallize as above.

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectral signatures must be verified.

TechniqueParameterExpected SignalInterpretation
FT-IR

(C=N)
1600 – 1640 cm⁻¹Sharp, strong band confirming imine bond.
FT-IR

(C=O)
DisappearanceAbsence of aldehyde stretch (~1660 cm⁻¹) confirms conversion.
¹H NMR

(CH=N)
8.4 – 8.9 ppm (Singlet)Azomethine proton; diagnostic for Schiff base.
¹H NMR

(N-CH₃)
3.7 – 3.9 ppm (Singlet)Methyl group on Indole N1.
¹H NMR

(Indole C2-H)
7.8 – 8.2 ppm (Singlet)Proton adjacent to the imine attachment.
Mass Spec [M+H]⁺Molecular Weight + 1Confirms formula and presence of Br isotopes (1:1 ratio for ⁷⁹Br/⁸¹Br).

Experimental Workflow Diagram

Workflow Prep Preparation Dissolve Aldehyde in EtOH Add Amine + AcOH (cat.) Reflux Reflux Temp: 80°C | Time: 4-6h Monitor: TLC Prep->Reflux Workup Workup Pour into Ice-Water Filter Precipitate Reflux->Workup Purify Purification Recrystallize (EtOH) Dry in Vacuum Workup->Purify Validate Validation NMR, IR, MS Check for C=N Peak Purify->Validate

Figure 2: Operational workflow for the synthesis and purification of indole-based Schiff bases.

Applications & Biological Relevance[1][2][3][4][5][6][7][8]

The synthesized Schiff bases are not merely chemical curiosities; they are potent bioactive scaffolds.

  • Antimicrobial Agents: The C=N linkage acts as a pharmacophore, often inhibiting bacterial DNA gyrase or interfering with cell wall synthesis. The 4-bromo group enhances membrane penetration.

  • Anticancer Therapeutics: Indole-3-carbaldehyde derivatives have shown ability to intercalate into DNA or inhibit tubulin polymerization. The 1-methyl group prevents metabolic N-glucuronidation, potentially improving half-life.

  • Ligands for Metal Complexes: These Schiff bases act as excellent bidentate or tridentate ligands (if the amine has an -OH or -SH group) for Co(II), Cu(II), and Ni(II), which often exhibit higher biological activity than the free ligand.

References

  • Sinha, D., et al. (2008).[2] "Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde." European Journal of Medicinal Chemistry. Link

  • Al-Amiery, A. A., et al. (2012).
  • Qasem, A., et al. (2014). "Preparation and Characterization of Some Schiff Bases by Direct Fusion." Journal of Basrah Researches. Link

  • PubChem. (2025).[3] "4-Bromo-1H-indole-3-carbaldehyde Compound Summary." National Library of Medicine. Link

  • Salman, A., et al. (2015).[4] "Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives." International Journal of Organic Chemistry. Link

Sources

oxidation of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde to Carboxylic Acid

Executive Summary

The oxidation of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde to its corresponding carboxylic acid is a pivotal transformation in the synthesis of indole-based pharmacophores. While the oxidation of simple aromatic aldehydes is routine, the indole core presents specific challenges due to its electron-rich nature, making it susceptible to oxidative cleavage (at the C2-C3 bond) and electrophilic halogenation during the reaction.

This Application Note details a robust, self-validating protocol using Pinnick Oxidation (Lindgren modification) . This method is selected for its mild conditions, high chemoselectivity, and compatibility with the 4-bromo substituent, avoiding potential debromination or halogen scrambling often seen with harsher metal-based oxidants like permanganate.

Strategic Analysis: Method Selection

The Challenge: Indole Sensitivity

Indoles are


-excessive heterocycles. Strong oxidants (e.g., 

,

) often attack the C2-C3 double bond, leading to ring-opening (oxidative cleavage) or polymerization. Furthermore, the generation of reactive chlorine species during oxidation can lead to chlorination at the C2 or C5/6 positions if not properly scavenged.
The Solution: Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (


) under effectively buffered acidic conditions.
  • Selectivity: It oxidizes aldehydes to carboxylic acids without affecting double bonds or halogen substituents.

  • Mechanism: The active oxidant is chlorous acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1] The reaction produces hypochlorous acid (
    
    
    
    ) as a byproduct, which is highly reactive and capable of chlorinating the indole ring.
  • Critical Control Point: The addition of a scavenger (2-methyl-2-butene or resorcinol) is mandatory to quench

    
     instantly, driving the equilibrium forward and protecting the indole core.
    

Mechanistic Pathway

The following diagram illustrates the reaction pathway and the critical role of the scavenger in preventing side reactions.

PinnickMechanism Start Indole-3-Carbaldehyde Intermediate Hydroxyallyl Chlorite Intermediate Start->Intermediate + HClO2 Chlorite NaClO2 / H+ Product Indole-3-Carboxylic Acid Intermediate->Product Fragmentation Byproduct HOCl (Toxic/Reactive) Intermediate->Byproduct Releases Trapped Chlorinated Scavenger (Inert) Byproduct->Trapped + Scavenger SideReaction Chlorinated Indole (Impurity) Byproduct->SideReaction No Scavenger Scavenger Scavenger (2-methyl-2-butene) Scavenger->Trapped

Figure 1: Mechanistic pathway of Pinnick oxidation highlighting the critical role of the scavenger in preventing indole chlorination.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Substrate Starting Material1.04-Bromo-1-methyl-1H-indole-3-carbaldehyde
Sodium Chlorite (

)
Oxidant3.0 - 5.0Use 80% tech grade; dissolve in water.

(monobasic)
Buffer3.0 - 5.0Maintains pH ~3.5-4.0.
2-Methyl-2-butene Scavenger10.0 - 15.0Excess required; volatile.

-Butanol (

-BuOH)
Solvent-Co-solvent; stabilizes radicals.
Water Solvent-Dissolves inorganic salts.
Step-by-Step Procedure

1. Preparation of Reaction Mixture:

  • Dissolve 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (1.0 equiv) in

    
    -BuOH (10-15 mL per mmol substrate).
    
  • Add 2-methyl-2-butene (10-15 equiv). Note: This reagent is volatile; handle in a fume hood.

  • Prepare a separate aqueous solution containing

    
      (3.0 equiv) and 
    
    
    
    (3.0 equiv) in water (3-5 mL per mmol substrate).

2. Oxidation Initiation:

  • Cool the indole solution to 0 °C using an ice bath.

  • Add the aqueous oxidant/buffer solution dropwise over 15–30 minutes.

    • Why? Controlling the addition rate prevents the rapid evolution of unstable chlorine dioxide (

      
      ) gas and manages the exotherm.
      
  • The reaction mixture may turn yellow/orange due to the formation of mild chlorite species.

3. Monitoring:

  • Allow the reaction to warm to room temperature (RT) and stir.

  • Monitor by TLC or HPLC.

    • TLC visualization: The acid is often more polar (lower

      
      ) than the aldehyde. Bromocresol green stain is effective for carboxylic acids (turns yellow).
      
    • Time: Typically complete within 2–6 hours.

4. Workup (Critical for Purity):

  • Quench: If residual oxidant remains, add a small amount of saturated

    
     solution (carefully, exothermic). Usually not necessary if reaction goes to completion.
    
  • Extraction:

    • Evaporate the volatile

      
      -BuOH under reduced pressure (keep temperature < 40 °C).
      
    • Dilute the remaining aqueous residue with water.

    • Basify to pH ~10-11 using 1M NaOH. (The acid forms the water-soluble carboxylate salt; non-acidic impurities remain in organic phase).

    • Wash the aqueous layer with Ethyl Acetate (

      
      ) or Diethyl Ether (
      
      
      
      ) to remove unreacted aldehyde or neutral byproducts. Discard organic wash.
    • Acidify the aqueous layer carefully with 1M HCl to pH ~2-3. The product, 4-Bromo-1-methyl-1H-indole-3-carboxylic acid , should precipitate.

    • Extract the acidified aqueous layer with EtOAc (

      
      ).
      

5. Isolation:

  • Dry combined organic layers over anhydrous

    
    .
    
  • Filter and concentrate in vacuo.

  • Purification: The product obtained via the acid-base extraction is typically >95% pure.[2] Recrystallization from Methanol/Water or EtOAc/Hexanes can be performed if necessary.

Analytical Validation

Analytical MethodExpected ObservationSignificance
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

NMR
Disappearance of singlet at ~9.8 - 10.2 ppm (Aldehyde -CHO).Confirms consumption of starting material.

NMR
Appearance of broad singlet at ~12.0 - 13.0 ppm (-COOH).[3]Confirms formation of carboxylic acid.[1][4][5][6][7]

NMR
Indole C2-H singlet remains (typically ~7.8 - 8.2 ppm ).Confirms indole ring integrity (no chlorination).
LC-MS Mass shift of +16 Da (M+16).

(MW)


(MW+16).

Troubleshooting & Optimization

Workflow Decision Tree

Troubleshooting Start Reaction Analysis (TLC/LCMS) Check1 Starting Material Remaining? Start->Check1 Check2 Impurity: Chlorinated Indole (+34 Da)? Check1->Check2 No Action1 Add more NaClO2 (1-2 eq) Stir longer Check1->Action1 Yes Action2 Scavenger Depleted! Repeat with fresh Scavenger Check2->Action2 Yes Action3 Proceed to Workup Check2->Action3 No

Figure 2: Decision tree for reaction monitoring and troubleshooting.

  • Issue: Low Conversion.

    • Cause: Old

      
       (hygroscopic, degrades).
      
    • Fix: Use fresh reagent or increase equivalents. Ensure pH is acidic (buffer is working).

  • Issue: Chlorinated Byproducts.

    • Cause: Insufficient scavenger or scavenger evaporated.

    • Fix: Use a large excess of 2-methyl-2-butene. Ensure the reaction vessel is sealed well enough to retain the volatile scavenger, or add it in portions.

  • Issue: Product Solubility.

    • Note: 4-Bromo indoles can be quite lipophilic. If the sodium salt precipitates during the basic wash, add more water or a small amount of methanol to keep it in the aqueous phase.

Safety Considerations

  • Chlorine Dioxide (

    
    ):  The reaction generates small amounts of 
    
    
    
    gas, which is yellow and explosive in high concentrations. Always work in a fume hood. Never stopper the vessel tightly if gas evolution is vigorous.
  • 2-Methyl-2-butene: Highly volatile and flammable. Keep cold.

  • Sodium Chlorite: Strong oxidizer. Do not mix solid

    
     with organic material (paper, cloth) as it poses a fire risk.
    

References

  • Pinnick Oxidation (Original Methodology)

    • Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of -unsaturated aldehydes." Tetrahedron1981, 37, 2091–2096.
  • Lindgren Modification (Chlorite/Scavenger)

    • Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica1973, 27, 888–890.
  • Application to Indoles (General Protocol)

    • Battini, N., et al. "Efficient Synthesis of Indole-3-carboxylic Acids." Beilstein Journal of Organic Chemistry2018, 14, 277–282.
  • Alternative Silver Oxide Method (Backup Protocol)

    • Chakraborti, A. K., et al. "Silver(I) oxide-catalyzed oxidation of aldehydes to carboxylic acids." Tetrahedron Letters2004, 45, 423–425.

Sources

Application Note: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde in Agrochemical Discovery

[1]

Part 1: Strategic Overview

The "Privileged" Scaffold

In the landscape of modern agrochemicals, the indole core remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, simple indoles are often patent-crowded.[1][2]

4-Bromo-1-methyl-1H-indole-3-carbaldehyde represents a high-value building block because it breaks the symmetry of typical indole synthesis.[1][2] It offers three orthogonal points of reactivity, allowing researchers to rapidly generate libraries with high structural diversity, particularly relevant for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and auxin-mimic herbicides.

Reactivity Profile & Causality

To use this building block effectively, one must understand the electronic and steric interplay between its substituents:

  • C3-Formyl Group (The "Warhead" Handle):

    • Function: Acts as an electrophile for condensation reactions (Schiff bases, hydrazones, oximes).[2]

    • Agrochemical Relevance: Many antifungal agents rely on azomethine (-C=N-) linkages to bind metal centers in metalloenzymes or disrupt cell wall biosynthesis.[1][2]

  • C4-Bromine (The "Diversity" Handle):

    • Function: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1][2]

    • Steric Challenge: The C4 position is sterically demanding due to the peri-interaction with the C3-substituent.[1][2] Standard catalysts often fail here; specialized bulky phosphine ligands are required.[1][2]

  • N-Methylation:

    • Function: Blocks the N-H bond, preventing competitive deprotonation by the bases used in cross-coupling. This increases the solubility in non-polar organic solvents (DCM, Toluene) preferred for late-stage functionalization.[1]

Part 2: Divergent Synthetic Workflows

The power of this scaffold lies in Divergent Synthesis .[1][2] By altering the order of operations, you can access distinct chemical spaces.

Visualization: Divergent Synthesis Map

The following diagram illustrates how to navigate from the core building block to three distinct agrochemical classes.

Agrochemical_DivergenceCore4-Bromo-1-methyl-indole-3-carbaldehydeSuzukiC4-Aryl Coupling(Suzuki-Miyaura)Core->SuzukiPd(dppf)Cl2Ar-B(OH)2CondensationC3-Condensation(Schiff Base/Hydrazone)Core->CondensationR-NH2EtOH, RefluxOxidationC3-Oxidation(Carboxylic Acid)Core->OxidationNaClO2ScavengerFungicideTarget Class A:Biaryl Antifungals(SDHI Analogs)Suzuki->FungicideFunctionalizationAntiviralTarget Class C:Hydrazone Antivirals(TMV Inhibitors)Condensation->AntiviralScreeningHerbicideTarget Class B:Auxin Mimics(Indole-3-acetic acids)Oxidation->HerbicideEsterification

Caption: Divergent synthetic pathways from the 4-bromo-1-methyl-1H-indole-3-carbaldehyde core.[1]

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating . Each major step includes a "Check Point" to ensure the reaction is proceeding correctly before wasting reagents on the next step.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C4

Objective: Introduce an aryl group at the C4 position while preserving the C3-aldehyde.[1][2] Challenge: The C3-aldehyde is electron-withdrawing, making the oxidative addition at C4 slower than in simple bromoindoles.[1]

Reagents:

  • Substrate: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3 mol%) — Chosen for resistance to chelating aldehydes.[2]

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a Schlenk tube or microwave vial, combine the substrate, boronic acid, and Pd catalyst.

  • Inerting: Evacuate and backfill with Argon (x3).[1][2] This is critical; oxygen will cause homocoupling of the boronic acid.[1][2]

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃.

  • Reaction: Heat to 90°C for 4-6 hours.

    • Note: If using microwave irradiation, set to 110°C for 30 mins.[2]

  • Check Point (Self-Validation):

    • Take a 10 µL aliquot. Spot on TLC (20% EtOAc/Hexane).[2]

    • Visual Cue: The starting material (SM) is usually pale yellow.[2] The coupled product is often highly fluorescent under UV (365 nm) due to the extended conjugation.[2]

    • Validation: If SM persists after 6 hours, add 1 mol% additional catalyst.[2] Do not add more boronic acid yet.[1][2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography. The aldehyde group makes the product slightly polar; expect elution around 15-25% EtOAc/Hexane.[1][2]

Protocol B: "Click-Like" Hydrazone Formation for Antifungal Screening

Objective: Rapidly generate a library of C3-hydrazones to screen for inhibition of fungal cell wall synthesis.[1][2]

Reagents:

  • Substrate: C4-functionalized Indole-3-carbaldehyde (from Protocol A)[1][2]

  • Nucleophile: 4-substituted phenylhydrazine or benzhydrazide (1.1 equiv)[1][2]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1][2]

  • Solvent: Ethanol (Absolute)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the indole aldehyde in minimal hot ethanol.

  • Addition: Add the hydrazine/hydrazide component.[1][2]

  • Catalysis: Add acetic acid.

  • Precipitation (The "Auto-Purification"): Reflux for 2 hours. Upon cooling to room temperature (and then 0°C), the product usually precipitates out as a crystalline solid.[2]

  • Check Point (Self-Validation):

    • Visual Cue: A dramatic color shift is expected.[1][2] Aldehyde = Pale Yellow.[1][2] Hydrazone = Deep Yellow/Orange/Red.[1][2]

    • Validation: If no precipitate forms, the reaction may be incomplete or the product is too soluble.[2] Add water dropwise to force precipitation.[1][2]

  • Isolation: Filtration and washing with cold ethanol. Recrystallization is rarely needed for initial biological screening.[1][2]

Part 4: Quantitative Data & Troubleshooting

Solvent Compatibility Table

Choosing the right solvent is crucial for the N-methylated scaffold.[1][2]

SolventSolubility (25°C)Suitability for SuzukiSuitability for CondensationNotes
DCM HighLowLowGood for workup/columns.[1][2]
Ethanol ModerateLowHigh Ideal for "precipitation" purification.
1,4-Dioxane HighHigh ModerateBest balance for high-temp coupling.[1][2]
Water InsolubleN/ALowUse only as biphasic component.[1][2]
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield in Suzuki Protodeboronation of boronic acid.[1][2]Switch base to CsF or K₃PO₄ (anhydrous conditions).[2]
Black Precipitate "Palladium Black" formation (catalyst death).[1][2]Oxygen leak.[1][2] Ensure rigorous degassing. Add ligand (PPh₃) to stabilize Pd.[2]
No Reaction at C3 Aldehyde oxidation to carboxylic acid.[1][2]Check IR for -COOH peak (~1690 cm⁻¹ broad).[1][2] Use fresh aldehyde or store under N₂.[1][2]

Part 5: References

  • Suzuki-Miyaura Coupling Mechanisms:

    • Miyaura, N., & Suzuki, A. (1995).[2][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • [2]

  • Indole-3-Carbaldehyde in Antifungals:

    • Reshma, R., et al. (2019).[2][5] Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde. Journal of Coordination Chemistry.

    • [2]

  • 4-Bromoindole Synthesis & Utility:

    • Liras, S., et al. (2001).[2] Applications of vinylogous Mannich reactions. Total syntheses of the Ergot alkaloids. Journal of the American Chemical Society.[1][2][6][7]

    • [2]

  • Agrochemical Applications of Indoles:

    • Zhang, H. Z., et al. (2017).[2] Synthesis and biological evaluation of novel indole-3-carboxaldehyde thiosemicarbazones. European Journal of Medicinal Chemistry.

Buchwald-Hartwig amination of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for Buchwald-Hartwig Amination of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Strategic Overview: The "Bay Region" Challenge

The functionalization of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde represents a convergence of three distinct synthetic challenges:

  • Steric Deactivation (The "Bay Region"): The C4 position of the indole core is sterically crowded by the C3-substituent (in this case, a formyl group) and the peri-hydrogen at C5. This "bay region" effect significantly retards the rate of oxidative addition, the first step in the catalytic cycle.

  • Chemoselectivity (Aldehyde Interference): The C3-aldehyde is highly electrophilic.[1] In the presence of primary amines (and some secondary amines), reversible Schiff base (imine) formation competes with the desired C-N coupling. Furthermore, strong alkoxide bases (e.g.,

    
    ) commonly used in Buchwald-Hartwig aminations can trigger Cannizzaro disproportionation or aldol-type side reactions.
    
  • Electronic Mismatch: The electron-rich indole ring makes the C-Br bond less electrophilic compared to electron-deficient aryl bromides, requiring highly active catalyst systems.

This protocol circumvents these issues by utilizing Fourth-Generation (G4) Palladacycle Precatalysts paired with Weak Inorganic Bases .[1] This system ensures rapid active catalyst generation without the need for reducing agents that could compromise the aldehyde.

Critical Reaction Parameters & Screening Matrix

To achieve high yields, the reaction environment must be strictly controlled. The following matrix defines the "Safe Operating Window" for this substrate.

ParameterStandard RecommendationRationale for C4-Indole-3-CHO
Catalyst Source BrettPhos Pd G4 (Primary Amines)RuPhos Pd G4 (Secondary Amines)G4 precatalysts activate rapidly at mild temperatures.[1] BrettPhos and RuPhos are bulky, electron-rich ligands that facilitate oxidative addition at the hindered C4 position.
Base Cesium Carbonate (

)
CRITICAL: Avoid

.[1]

is sufficiently basic to deprotonate the ammonium intermediate but weak enough to prevent aldehyde degradation.[1]
Solvent 1,4-Dioxane or Toluene Dioxane (anhydrous) is preferred for solubility of

. Toluene is a viable alternative if higher temperatures (>100°C) are required.
Temperature 80°C – 100°C Sufficient thermal energy is needed to overcome the steric barrier at C4, but excessive heat (>110°C) promotes catalyst decomposition and aldehyde side reactions.
Concentration 0.1 M – 0.15 M Higher concentrations favor intermolecular coupling over competing solvent-based side reactions, but avoid >0.3 M to prevent oligomerization.[1]

Detailed Experimental Protocol

Method A: Coupling with Secondary Amines (Direct Protocol)

Target: Functionalization with morpholine, piperidine, or N-methylpiperazine.

Reagents:

  • Substrate: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (1.0 equiv)

  • Amine: Secondary amine (1.2 – 1.5 equiv)[1]

  • Catalyst: RuPhos Pd G4 (2.0 – 5.0 mol%)[1]

  • Base:

    
     (2.0 equiv, micronized/finely ground)
    
  • Solvent: Anhydrous 1,4-Dioxane (degassed)[2]

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.[1]

  • Solids Addition: Charge the vial with the indole substrate (1.0 equiv),

    
     (2.0 equiv), and RuPhos Pd G4  (start with 2 mol%).
    
    • Note: If the amine is a solid, add it at this step.

  • Inerting: Cap the vial (PTFE/silicone septa) and evacuate/backfill with Argon three times.[1]

  • Liquids Addition: Syringe in anhydrous 1,4-Dioxane (concentration 0.15 M relative to indole). If the amine is liquid, add it now via syringe.

  • Reaction: Place the vial in a pre-heated block at 85°C . Stir vigorously (800-1000 rpm).

    • Monitoring: Check HPLC/UPLC at 2 hours. If conversion is <50%, add an additional 2 mol% catalyst and raise temp to 100°C.

  • Workup (Aldehyde Safe):

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Do not use acidic washes (HCl), as this may degrade the product if the amine moiety is basic or if trace imines formed.

    • Wash organic layer with water (x2) and brine (x1).[1] Dry over

      
      .[1]
      
  • Purification: Flash chromatography on silica gel. (Note: The product is likely yellow/orange and fluorescent).[1]

Method B: Coupling with Primary Amines (The "Protection-First" Strategy)

Target: Functionalization with aniline, benzylamine, or alkyl amines. Risk:[2][3] Primary amines will form stable imines with the C3-aldehyde.[1]

Protocol Adjustment: Direct coupling is not recommended for primary amines.[1] The rate of imine formation (


) usually exceeds the rate of oxidative addition (

) at C4.
  • Step 1: Protect aldehyde as dimethyl acetal (MeOH,

    
    -TsOH, reflux) or 1,3-dioxolane.
    
  • Step 2: Perform Buchwald-Hartwig using BrettPhos Pd G4 (conditions as Method A).[1]

  • Step 3: Deprotect (THF/H2O, cat.[1] HCl) to restore the aldehyde.[1]

Mechanism & Troubleshooting Logic

The following diagram illustrates the competitive pathways and the logic behind the optimized conditions.

BuchwaldLogic Substrate 4-Bromo-1-methyl-1H-indole-3-CHO OxAdd Oxidative Addition (Slow) Steric clash at C4 Substrate->OxAdd Rate Limiting Step Side_Imine SIDE REACTION: Imine Formation (Primary Amines) Substrate->Side_Imine + R-NH2 (Primary) Side_Aldol SIDE REACTION: Aldol/Cannizzaro (Strong Base) Substrate->Side_Aldol + NaOtBu Pd_Cycle Catalytic Cycle (Pd-G4 / Ligand) Amine_Coord Amine Coordination Pd_Cycle->Amine_Coord OxAdd->Pd_Cycle RedElim Reductive Elimination (C-N Bond Formation) Amine_Coord->RedElim Product C4-Aminated Indole RedElim->Product Ligand Solution: Bulky Ligand (BrettPhos/RuPhos) Accelerates OxAdd Ligand->OxAdd BaseChoice Solution: Weak Base (Cs2CO3) Prevents Aldol BaseChoice->Side_Aldol

Caption: Mechanistic pathway highlighting the critical "Bay Region" bottleneck (Oxidative Addition) and specific interventions (Ligand/Base selection) to suppress side reactions.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst deactivation or failure to oxidatively add.[1]Switch to BrettPhos Pd G4 . Increase temp to 110°C. Ensure strict anaerobic conditions (

kills the active species).
Debromination (Hydrodebromination)

-hydride elimination from amine or solvent.[1]
Switch solvent to Toluene.[1][2] Ensure amine is dry.[1] Use RuPhos , which resists

-elimination.[1]
Imine Formation (New Spot on TLC) Condensation of amine with aldehyde.[1][4]Primary Amines: Must use acetal protection. Secondary Amines: Use anhydrous

and add molecular sieves (4Å) to the reaction mixture.
Aldehyde Loss (Complex Mixture) Base-mediated decomposition.[1]Switch base to

(tribasic potassium phosphate).[1] Lower temperature to 80°C and extend time.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [1]

  • Bruno, N. C., et al. (2013). Third Generation Buchwald Precatalysts.[1] Chemical Science, 4, 916-920.

  • Application Note on Indole Functionalization. Sigma-Aldrich / Merck. (General reference for C4-reactivity patterns).

Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde and all reagents before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-VH-4BR-ME Subject: Yield Optimization & Troubleshooting for Sterically Hindered Indole Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde presents a specific "push-pull" challenge in the Vilsmeier-Haack formylation. While the N-methyl group increases electron density (activating the ring), the 4-bromo substituent exerts a significant peri-interaction (steric clash) at the C3 reaction site.

This guide moves beyond standard textbook protocols to address the specific kinetic bottlenecks caused by the 4-bromo substituent. The protocol below is designed to minimize the formation of "tarry" polymers and maximize the conversion of the sterically hindered C3 position.

Module 1: The Optimized Protocol

Do not use a generic indole protocol. The 4-bromo substituent requires higher thermal energy to drive the intermediate formation to completion, but the N-methyl group makes the substrate prone to polymerization if the Vilsmeier reagent is too aggressive initially.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Critical Quality Attribute (CQA)
4-Bromo-1-methylindole Limiting Reagent1.0Purity >98%. Residual water <0.1%.
POCl

Electrophile Source1.5 – 2.0Must be colorless. Yellow/orange indicates hydrolysis (HCl formation), which lowers yield.
DMF (Anhydrous) Solvent/Reagent5.0 – 8.0Amine-free. Water content <0.05% to prevent reagent decomposition.
NaOH (2M) or K

CO

Quench BaseExcessControl pH to 9–10 for complete hydrolysis.
Step-by-Step Workflow
  • Vilsmeier Complex Formation (The "Cold" Step):

    • Cool anhydrous DMF (5.0 vol) to 0°C under N

      
      .
      
    • Add POCl

      
       (1.5 eq) dropwise over 20 minutes.
      
    • Checkpoint: Ensure the solution remains colorless or pale yellow. If it turns dark orange/red, your DMF is wet or POCl

      
       is degraded.
      
    • Stir at 0°C for 30 minutes to form the chloroiminium salt.

  • Substrate Addition (The "Controlled" Step):

    • Dissolve 4-Bromo-1-methylindole in minimal DMF (2.0 vol).

    • Add this solution dropwise to the Vilsmeier complex at 0°C .

    • Why? Rapid addition causes localized exotherms that lead to polymerization (tars).

  • The "Steric Push" (Heating):

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • CRITICAL: Unlike simple indoles, this reaction often stalls at RT due to the 4-bromo steric hindrance.

    • Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC/HPLC until Starting Material (SM) < 2%.

  • Quench & Hydrolysis (The Yield Maker):

    • Cool to RT. Pour the reaction mixture slowly into crushed ice (10 vol) with vigorous stirring.

    • The "Sticky" Phase: You will likely see a gummy oil (the iminium salt). Do not extract yet.

    • Add 2M NaOH (or sat.[1] K

      
      CO
      
      
      
      ) dropwise until pH
      
      
      9–10.
    • Heat the aqueous slurry to 50°C for 30 mins . This ensures the stable iminium salt hydrolyzes completely to the aldehyde.

Module 2: Visualizing the Pathway & Logic

The following diagram illustrates the critical decision points where yield is typically lost.

VilsmeierOptimization Start Start: 4-Bromo-1-methylindole ReagentPrep Generate Vilsmeier Reagent (POCl3 + DMF @ 0°C) Start->ReagentPrep Addition Add Substrate @ 0°C (Slow Addition) ReagentPrep->Addition StericCheck Steric Barrier Check: Is conversion >95% at RT? Addition->StericCheck HeatStep Heat to 80°C (Overcome 4-Br Sterics) StericCheck->HeatStep No (Likely) Quench Ice Quench + Base (pH 10) StericCheck->Quench Yes (Rare) HeatStep->Quench HydrolysisCheck Hydrolysis Check: Does solid precipitate? Quench->HydrolysisCheck HeatHydrolysis Heat Aqueous Slurry (50°C) Force Iminium Hydrolysis HydrolysisCheck->HeatHydrolysis No (Sticky Oil) Final Target: 4-Bromo-1-methyl- 1H-indole-3-carbaldehyde HydrolysisCheck->Final Yes (Solid forms) HeatHydrolysis->Final

Caption: Workflow logic emphasizing the thermal "push" required for steric hindrance and the hydrolysis step for N-methyl derivatives.

Module 3: Troubleshooting Center (FAQ)

Issue 1: "I have a sticky red/brown oil that won't solidify."

Diagnosis: Incomplete hydrolysis of the iminium salt or presence of DMF oligomers.

  • Context: N-methyl indoles are more lipophilic and have lower melting points than N-H indoles. They often oil out rather than precipitate.

  • The Fix:

    • Do not extract immediately. Ensure the aqueous quench is basic (pH 9-10) and warm it to 50°C for 30 minutes. This forces the iminium species (water-soluble) to convert to the aldehyde (organic-soluble).

    • If it remains an oil after cooling, extract with Dichloromethane (DCM) , not Ethyl Acetate (EtOAc). DCM is better at solubilizing the aldehyde while leaving DMF in the water.

    • Wash the organic layer with 5% LiCl solution (removes residual DMF) before drying.

Issue 2: "My yield is low (<50%), and I see starting material."

Diagnosis: The "Peri-Effect" (Steric Hindrance).

  • Context: The bromine atom at position 4 physically blocks the approach of the bulky Vilsmeier reagent to position 3.

  • The Fix:

    • Increase POCl

      
       to 2.0 - 3.0 equivalents .
      
    • Increase reaction temperature to 90°C .

    • Check Reagent Quality: If your POCl

      
       smokes heavily upon opening, it is good. If it is silent or has crystals, it is hydrolyzed. Distill it or buy fresh.
      
Issue 3: "I see a spot with very low Rf (baseline) on TLC."

Diagnosis: Stable Iminium Salt.

  • Context: The intermediate salt is stable. If you spot the reaction mixture directly on TLC, the salt stays at the baseline.

  • The Fix: Take a mini-aliquot of the reaction mixture, add it to a vial with 1M NaOH, shake well, and then spot the organic layer. This simulates the workup and shows you the true progress (aldehyde formation).

Module 4: Purification Strategy

Because the N-methyl group removes the hydrogen bond donor capability, this molecule may not crystallize as easily as the N-H parent.

  • Crystallization (Preferred):

    • Dissolve crude oil in minimal hot Ethanol (EtOH) or Isopropanol (IPA) .

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Note: If it oils out, re-heat and add a seed crystal (if available) or scratch the glass.

  • Column Chromatography (Fallback):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexanes:EtOAc (Gradient 9:1 to 7:3) .

    • Tip: The aldehyde is usually less polar than the starting material indole? No. The aldehyde is more polar.

      • Starting Material Rf

        
         0.7 (Hex:EtOAc 4:1)
        
      • Product Rf

        
         0.3-0.4 (Hex:EtOAc 4:1)
        

References

  • Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions. Context: Foundational text establishing the chloroiminium mechanism.
  • Formylation of Sterically Hindered Indoles

    • James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][2][3][4] Organic Syntheses, 39, 30.

    • URL:[Link]

    • Relevance: Establishes the standard POCl3/DMF protocol and the necessity of basic hydrolysis.
  • Synthesis of 4-substituted Indole-3-carboxaldehydes: Zhang, X., et al. (2012). Patent CN102786460A: Synthetic method for indole-3-carboxaldehyde compounds. Relevance: Specifically details the heating requirements (85-90°C) for 4-substituted and 6-substituted indoles to achieve high yields (>90%).
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.

Sources

Technical Support Center: Purification of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-CHO-4BR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Isolation, Purification, and Troubleshooting Protocols[1][2]

Executive Summary

You are working with 4-Bromo-1-methyl-1H-indole-3-carbaldehyde .[1][2] This molecule combines the electron-rich indole core with a sterically significant bromine at the C4 position and an electrophilic aldehyde at C3.[1][2]

Key Chemical Challenges:

  • The "Vilsmeier Tar" Effect: The Vilsmeier-Haack formylation (standard synthesis route) produces a sticky iminium salt intermediate that must be hydrolyzed carefully.[1][2] Improper quenching results in black, intractable oils.[1][2]

  • Solubility Shifts: Unlike its N-H parent (4-bromoindole-3-carbaldehyde), the N-methyl group eliminates hydrogen bonding, significantly lowering the melting point and increasing solubility in lipophilic solvents (DCM, EtOAc).[1]

  • C4 Steric Hindrance: The bromine atom at C4 exerts steric pressure on the C3-aldehyde, potentially affecting rotational freedom and crystal packing, which influences recrystallization solvent choices.[1][2]

Module 1: The Critical Quench (Isolation)

Most purification failures occur before the column or crystallizer—they happen during the workup.[1]

The Problem: "My crude is a black oil that won't solidify."

Root Cause: Incomplete hydrolysis of the chloroiminium intermediate or thermal decomposition during the quench.[1][2]

The Protocol: Controlled Hydrolysis

Do not simply dump the reaction mixture into water.[1][2] Follow this thermodynamic control sequence:

  • Cooling: Cool the reaction mixture (DMF/POCl3) to 0–5°C.

  • Inverse Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of Crushed Ice + Aqueous Sodium Acetate (or NaOH) .

    • Why Base? Neutralizing the acid prevents the formation of acid-catalyzed polymerization byproducts.[1][2]

    • Why NaOAc? It buffers the solution, preventing pH spikes that can degrade the aldehyde.[1][2]

  • The "Aging" Period: Stir the quenched mixture for 1–2 hours at room temperature.

    • Critical Step: The intermediate iminium salt is stable; it requires time to hydrolyze to the aldehyde.[1][2] Rapid extraction often leaves the salt behind or pulls it into the organic layer where it decomposes later.[1][2]

  • Filtration vs. Extraction:

    • Scenario A (Solid forms): Filter the precipitate.[1][2][3] Wash with water to remove DMF.[1][2]

    • Scenario B (Oiling out): If it oils out (common with N-methyl derivatives), extract with Ethyl Acetate (EtOAc) rather than DCM.[1][2] DCM often traps DMF, making subsequent crystallization difficult.[1][2]

Module 2: Purification Methodologies

Method A: Recrystallization (Scalable & Preferred)

Due to the N-methyl group, this compound is too soluble in pure Ethanol or Methanol for high-recovery crystallization.[1] You need a binary solvent system.[1][2]

Recommended Solvent Systems:

Solvent System Ratio (v/v) Protocol Notes
EtOAc / Heptane 1:3 to 1:5 Primary Recommendation. Dissolve in hot EtOAc; add hot Heptane until turbid.[1][2] Cool slowly to 4°C.
Ethanol / Water 4:1 Good for removing inorganic salts, but yield may be lower due to the lipophilicity of the N-methyl/Bromo combination.[1]

| Toluene / Hexane | 1:2 | Excellent for removing tarry non-polar impurities.[1][2] |

Troubleshooting Crystallization:

  • Issue: Product oils out upon cooling.[1][2]

  • Fix: "Seed" the mixture with a tiny crystal of crude solid.[1][2] If no solid exists, scratch the glass wall with a glass rod to induce nucleation.[1][2] Re-heat and add slightly more solvent (EtOAc) to ensure you are not above the saturation point at the oiling temperature.[1][2]

Method B: Flash Column Chromatography

Use this if recrystallization fails to remove the 4-bromo-1-methylindole starting material.[1][2]

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2]

  • Mobile Phase: Gradient elution.[1][2]

    • Start: 100% Hexane.[1][2]

    • Ramp: 0%

      
       30% EtOAc in Hexane.
      
  • Target Rf: The aldehyde is polar but less so than the acid byproduct.[1][2] Aim for an Rf of ~0.3–0.4 in 20% EtOAc/Hexane.[1][2]

  • Pro-Tip: If the aldehyde streaks, add 1% Triethylamine to the column to neutralize acidic sites on the silica, though this is less critical for N-methyl indoles than N-H indoles.[1]

Module 3: Visual Workflows

Workflow 1: Isolation Logic

This diagram illustrates the decision process for handling the crude Vilsmeier mixture.

VilsmeierIsolation Start Crude Reaction Mixture (DMF/POCl3) Quench Inverse Quench into Ice/NaOAc (pH 8-9) Start->Quench Hydrolysis Stir 1-2h @ RT (Essential for Iminium Hydrolysis) Quench->Hydrolysis CheckState Observe Physical State Hydrolysis->CheckState Solid Precipitate Forms CheckState->Solid Solid Oil Oils Out / Sticky Gum CheckState->Oil Oil Filter Vacuum Filtration Wash w/ Cold Water Solid->Filter Extract Extract w/ EtOAc (Avoid DCM if possible) Oil->Extract CrudeSolid Crude Solid Product Filter->CrudeSolid Wash Wash Organic Layer 1. H2O (remove DMF) 2. Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Dry->CrudeSolid

Caption: Decision matrix for isolating the aldehyde from the Vilsmeier reaction mixture.

Workflow 2: Purification Decision Tree

How to choose between crystallization and chromatography based on impurity profile.

PurificationLogic Input Crude Solid TLC Run TLC (20% EtOAc/Hex) Input->TLC Decision Impurity Profile? TLC->Decision CaseA Single Spot + Baselines (Tars) Decision->CaseA High Rf separation CaseB Close Running Spot (Starting Material) Decision->CaseB Low Rf separation Recryst Recrystallization (EtOAc / Heptane) CaseA->Recryst Column Flash Column (Gradient Hex -> EtOAc) CaseB->Column Final Pure 4-Bromo-1-methyl- indole-3-carbaldehyde Recryst->Final Column->Final

Caption: Logic flow for selecting the optimal purification method.

Module 4: Frequently Asked Questions (FAQ)

Q: Why is my product turning pink/brown on the shelf? A: Indoles are electron-rich and susceptible to photo-oxidation.[1][2] The aldehyde moiety can slowly oxidize to the carboxylic acid (4-bromo-1-methylindole-3-carboxylic acid).[1][2]

  • Fix: Store the purified solid in an amber vial under Argon/Nitrogen at 4°C.

Q: I see a peak at ~10 ppm in NMR, but also one at ~8 ppm. What is it? A:

  • 10.1–9.9 ppm: This is your aldehyde proton (-CH O).[1][2][4]

  • ~8.0 ppm: This is likely the DMF proton if you didn't wash the organic layer thoroughly with water.[1][2] DMF traps easily in the crystal lattice.[2]

  • ~7.2 ppm (Singlet): If you see a singlet here, check for unreacted starting material (C3-H).[1][2]

Q: Can I use DCM/Hexane for crystallization? A: It is risky.[1][2] N-methyl indoles are extremely soluble in DCM (Dichloromethane).[1][2] You would need a very high ratio of Hexane to force precipitation, which often leads to "oiling out" rather than crystallization.[1][2] EtOAc allows for better control of saturation.[1][2]

References

  • Vilsmeier-Haack Protocol & Mechanism

    • Title: Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.[1][2][3]

    • Source: BenchChem.[1][2][3][5]

  • Solubility & Solvent Selection

    • Title: Common Solvents for Crystallization (Reagents & Solvents).[1][2][6][7]

    • Source: University of Rochester / Department of Chemistry.[2]

    • URL:[Link]

  • Physical Properties (Analogous Compounds)

    • Title: 1-Methylindole-3-carboxaldehyde (CAS 19012-03-4) Physical Properties.[1][2][8]

    • Source: ChemicalBook.[1][2][9]

  • General Indole Synthesis Context

    • Title: Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.[1][2]

    • Source: Royal Society of Chemistry (RSC Advances).[1][2]

    • URL:[Link]

Sources

Technical Support Center: Recrystallization of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-4Br-Me-CHO-Recryst Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Purity Critical for Biological Assays)[1][2][3][4]

Executive Summary & Compound Profile

User Query: "I need to purify 4-Bromo-1-methyl-1H-indole-3-carbaldehyde via recrystallization. What are the optimal solvent systems?"

Scientist’s Assessment: Recrystallizing 4-Bromo-1-methyl-1H-indole-3-carbaldehyde presents a unique challenge compared to its non-methylated parent (4-bromoindole-3-carbaldehyde).[1][2][3] While the parent compound has a high melting point (~180°C) due to intermolecular hydrogen bonding (N-H[1][4][5]···O), the N-methylation removes this donor capability, typically lowering the melting point significantly (often into the 90–130°C range) and increasing lipophilicity.[1][4][5]

This structural shift increases the risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2][4][5] The protocols below are designed to mitigate this risk while maximizing impurity rejection.

Compound Physicochemical Profile
PropertyCharacteristicImplication for Recrystallization
Core Structure Indole-3-carboxaldehydeProne to oxidation (red/brown discoloration).[1][2][3]
Substituents 4-Bromo, 1-MethylIncreased lipophilicity; reduced H-bonding.[1][2][3]
Solubility High in DCM, EtOAc; Low in Water, Hexanes.[1][4][5]Requires binary solvent systems or alcohols.[1][2][4][5]
Risk Factor Medium Melting PointHigh risk of oiling out in rapid cooling.[1][2][4][5]

Solvent Selection & Protocols (Knowledge Base)

Primary Recommendation: The "Ethanol/Water" Gradient

Why this works: Indole-3-carbaldehydes generally exhibit a steep solubility curve in hot ethanol.[1][2][3][4] The addition of water increases the polarity of the bulk solvent, forcing the hydrophobic bromo-indole out of solution in an ordered lattice.[2][4][5]

Protocol A: Ethanol-Water Precipitation (Standard)

  • Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (95% or absolute) .

  • Clarification: If the solution is dark/opaque, perform a hot filtration through a Celite pad to remove insoluble polymerized byproducts.[1][2][4][5]

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][4][5]

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool to room temperature undisturbed for 2 hours. Then move to 4°C (fridge).

  • Collection: Filter the pale yellow needles/solids and wash with cold 50% EtOH/Water.[1][2][4][5]

Secondary Recommendation: The "Ethyl Acetate/Hexane" System

Why this works: Best for removing non-polar impurities or if the compound is too soluble in ethanol.[1][2][4][5]

Protocol B: Non-Polar Binary System

  • Dissolve the compound in minimum boiling Ethyl Acetate (EtOAc) .

  • Slowly add Hexane (or Heptane) down the side of the flask until turbidity persists.

  • Heat gently to redissolve.[1][2][4][5]

  • Critical Step: Seed the solution with a pure crystal if available.[1][2][4][5]

  • Cool very slowly (wrap the flask in a towel/foil) to prevent oiling.

Troubleshooting Guide (Q&A)

Ticket #001: The Product "Oiled Out"

Q: I tried cooling the solution, but instead of crystals, a yellow/orange oil formed at the bottom. How do I fix this?

A: Oiling out occurs when the temperature drops below the phase separation limit (cloud point) before it drops below the melting point of the solvated solid.[1][2][4][5]

Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (the "good" solvent, e.g., Ethanol or EtOAc).[1][4][5] A slightly more dilute solution lowers the saturation temperature, allowing crystals to form before the oil phase separates.[1][2][4][5]

  • Seed it: Add a seed crystal at a temperature just below boiling.

  • Trituration: If the oil persists upon cooling, decant the supernatant and scratch the oil with a glass rod in the presence of a small amount of cold Hexane or Diethyl Ether to induce solidification.[1][2][4][5]

Ticket #002: Colored Impurities

Q: My product is brown/red, but it should be pale yellow. Recrystallization isn't removing the color.[1][2][5]

A: Indole aldehydes are susceptible to air oxidation, forming colored oligomers.[1][2][4][5]

  • Solution: Perform a Charcoal Treatment .[1][2][4][5]

    • Dissolve crude in hot solvent.[1][2][4][5]

    • Add Activated Carbon (5-10% by weight).[1][2][4][5]

    • Stir hot for 5-10 minutes.

    • Hot Filter through Celite (diatomaceous earth) to remove the carbon.[1][2][4][5]

    • Proceed with crystallization.[1][2][4][5][6]

Ticket #003: Low Yield

Q: I got very pure crystals, but I lost 60% of my mass.

A: The compound is likely too soluble in the chosen solvent at room temperature.[1][2][4][5]

  • Solution: Analyze the mother liquor (filtrate) by TLC.[1][2][4][5] If the product is present:

    • Concentrate the mother liquor to half volume and repeat cooling (Second Crop).

    • Or, switch to a less polar solvent system (e.g., reduce EtOAc, increase Hexane).[1][4][5]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification path based on observed solubility and impurity profile.

RecrystallizationLogic Start Crude 4-Bromo-1-methyl- indole-3-carbaldehyde SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble EthanolPath Add Water (dropwise) until turbid Soluble->EthanolPath Yes EtOAcPath Try Ethyl Acetate Soluble->EtOAcPath No (Insoluble) Crystals Crystals Formed EthanolPath->Crystals Slow Cool Oil Oiling Out EthanolPath->Oil Rapid Cool EtOAcPath->Crystals Add Hexane + Cool Color Dark Color Persists Crystals->Color Impure Appearance Reheat Add more 'Good' Solvent Oil->Reheat Reheat & Dilute Charcoal Hot Filtration Color->Charcoal Redissolve + Activated Carbon Reheat->Crystals Charcoal->EthanolPath

Caption: Decision tree for solvent selection and troubleshooting phase separation issues during indole recrystallization.

Technical Data Summary

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water ~90:10 to 70:30Excellent Standard for N-alkylated indoles.[1][2][3] Water acts as the anti-solvent.[1][2][4][5]
Ethyl Acetate / Hexane VariableGood Use if compound is very soluble in alcohols.[1][2][4][5] Good for removing non-polar tars.[1][2][4][5]
Methanol 100%Moderate Often too soluble; requires freezing (-20°C) to get good yield.[1][2][4]
DCM / Hexane ~1:5Specific Use only if compound is insoluble in hot ethanol.[1][2][4][5] High evaporation risk.[1][2][4][5]
Acetonitrile 100%Alternative Good intermediate polarity; often used in synthesis (Vilsmeier) and can be used to crystallize directly upon cooling.[1][2][4][5]

References

  • Organic Syntheses. Indole-3-aldehyde.[1][2][3][4] Org.[1][2][4][5][6][7] Synth. 1959, 39,[4][5] 30. (Standard protocol for indole aldehydes). Available at: [Link][1][2][4][5]

  • PubChem. 4-Bromo-1H-indole-3-carbaldehyde Compound Summary. (Physicochemical properties of parent compound).[1][2][4][5][8][9][10] Available at: [Link][1][2][4][5]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1][2][4][5] (General solvent selection principles). Available at: [Link][1][2][4][5]

  • MDPI. Synthesis of 1-Methyl-1H-indole-3-carbaldehyde. (Specific protocol citing Ethanol recrystallization). Available at: [Link][1][2][4][5][11]

Sources

preventing aldehyde oxidation in 4-Bromo-1-methyl-1H-indole-3-carbaldehyde storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS: 98600-34-1) Ticket ID: #IND-CHO-OX-001[1][2]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because your white crystalline solid has turned yellow or brown, or you are planning a synthesis where purity is critical.[2]

4-Bromo-1-methyl-1H-indole-3-carbaldehyde is a robust intermediate, but it possesses a specific vulnerability: the formyl group (-CHO) at the C3 position.[1][2] While the indole ring is stabilized by the N-methyl group, the aldehyde is susceptible to radical autoxidation , converting your reactive precursor into the inert 4-bromo-1-methyl-1H-indole-3-carboxylic acid.[1][2]

This guide provides the mechanistic insight to prevent this degradation and the protocols to reverse it if it occurs.

Module 1: The Enemy (Mechanism of Failure)

To prevent degradation, one must understand the pathway. Aldehyde oxidation is not a simple reaction with air; it is a radical chain process initiated by light or trace metals.[1][2]

The Autoxidation Cascade:

  • Initiation: A hydrogen atom is abstracted from the aldehyde group (often by light or trace metal catalysis), creating an acyl radical.[2]

  • Propagation: This radical reacts with atmospheric oxygen to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule.[2]

  • Result: This creates a peracid intermediate, which disproportionates to form the carboxylic acid impurity.[2]

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Light / Trace Metals (H• Abstraction) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + Aldehyde (Chain Propagation) Peracid->Radical Re-initiation Acid Carboxylic Acid (Impurity) Peracid->Acid Disproportionation

Figure 1: The radical autoxidation pathway converting indole-3-carbaldehydes to carboxylic acids.[1][2]

Module 2: Storage Protocols (Prevention)

The following protocol is the "Gold Standard" for maintaining >98% purity over 6+ months.

ParameterStandard Practice (Risk of Oxidation)High-Fidelity Protocol (Recommended)
Atmosphere Air (Headspace in vial)Argon Backfill. Argon is heavier than air and blankets the solid, whereas Nitrogen can mix more easily.[1][2]
Temperature 4°C (Fridge)-20°C (Freezer). Arrhenius kinetics dictate that lower temps exponentially slow the radical chain propagation.[1][2]
Container Clear Glass / PlasticAmber Glass. Blocks UV light (200-400nm) that triggers the initial H-abstraction [1].[1][2]
Sealing Screw Cap onlyParafilm + Desiccant. Taping the cap prevents oxygen diffusion; desiccant prevents hydrate formation.[2]

Critical Handling Note: Never use metal spatulas directly if the compound is sticky or wet.[2] Trace iron (Fe) or copper (Cu) from tools can catalyze the initiation step.[1][2] Use glass or PTFE-coated spatulas .[1][2]

Module 3: Troubleshooting & Purification (The Fix)

If your compound has degraded (indicated by a broad -COOH peak at ~12 ppm in 1H NMR or a baseline spot on TLC), do not discard it.[1][2] The Bisulfite Adduct Method is superior to column chromatography for this specific impurity.[2]

Decision Matrix

Troubleshooting Start Issue: Compound Discolored Check Run 1H NMR / TLC Start->Check Result Is -COOH present? Check->Result Yes Yes (Oxidation) Result->Yes No No (likely minor impurities) Result->No Action1 Use Bisulfite Purification (Protocol A) Yes->Action1 Action2 Recrystallize (EtOH/H2O) (Protocol B) No->Action2

Figure 2: Decision tree for assessing and remediating degradation.

Protocol A: Bisulfite Purification (The "Cleanup")

Why this works: Aldehydes form water-soluble adducts with sodium bisulfite.[1][2] The carboxylic acid impurity and other non-aldehydes (dimers) do not react and remain in the organic phase [2][3].

  • Dissolution: Dissolve the crude 4-bromo-1-methyl-1H-indole-3-carbaldehyde in a minimal amount of Ethyl Acetate .

  • Adduct Formation: Add an excess of saturated aqueous Sodium Bisulfite (NaHSO3) solution.[1][2] Shake vigorously for 5-10 minutes.

    • Observation: A precipitate may form, or the product may migrate to the aqueous layer.[2][3]

  • Separation:

    • Separate the layers.[2][3][4][5] Keep the Aqueous Layer (contains the aldehyde-bisulfite adduct).[1][2][4]

    • Discard the Organic Layer (contains the oxidized acid impurity).[2]

  • Regeneration:

    • Basify the aqueous layer with Sodium Carbonate (Na2CO3) or 10% NaOH until pH > 10.[1][2] Caution: Gas evolution.[1]

    • The adduct breaks down, regenerating the free aldehyde, which will precipitate or oil out.[2]

  • Extraction: Extract the regenerated aldehyde with fresh Ethyl Acetate, dry over MgSO4, and concentrate.

Protocol B: Recrystallization

If the impurity profile is low (<5%), simple recrystallization is faster.[2]

  • Solvent System: Ethanol / Water (9:1).[1][2]

  • Method: Dissolve in boiling ethanol. Add warm water dropwise until slight turbidity appears.[1][2] Cool slowly to 4°C.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store the aldehyde in solution (e.g., DMSO or DCM)? A: No. Dissolved oxygen diffuses much faster in solvents than in the solid lattice. Furthermore, solvents like acetone or alcohols can react with the aldehyde over time (forming acetals or aldol products).[2] Always store as a dry solid.[1][2]

Q: My NMR shows a peak at 10 ppm, but the solid is brown. Is it pure? A: Color is a poor indicator of purity for indoles.[2] Trace oxidation products (quinoidal species) are highly colored even at <0.1% concentration.[1][2] If the NMR shows a sharp singlet at ~9.9-10.0 ppm (CHO) and integrates correctly against the aromatic protons, the material is likely >95% pure despite the color [4].[2]

Q: Does the bromine atom affect stability compared to normal indole-3-carbaldehyde? A: Yes. The bromine at C4 provides steric bulk near the C3-aldehyde.[1][2] While this doesn't drastically change the oxidation mechanism, it can make the bisulfite adduct less soluble in water due to increased lipophilicity.[2] If using Protocol A, ensure you use a large volume of aqueous bisulfite to keep the adduct solubilized, or filter the solid adduct if it precipitates [2].

References

  • BenchChem. (2025).[1][2][3][6] Best practices for handling and storing volatile aldehyde standards.Link

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[2][7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[2][7] Journal of Organic Chemistry, 64(15), 5722-5724.[2] Link[1][2]

  • University of Rochester. (2017). Bisulfite Workup for Removal or Purification of Aldehydes.[1][2][3][4][7] Department of Chemistry Protocols.[1][2] Link

  • Sigma-Aldrich. (n.d.).[1][2] Indole-3-carboxaldehyde Product Specification & MSDS.[1][2][8]Link[1][2]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Bromoindole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-C4-001 Subject: Troubleshooting low yields and catalyst failure in C4-substituted indole cross-coupling. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

The Core Challenge: The "Peri-Effect"

Before optimizing conditions, you must understand the structural adversary. The C4 position of the indole nucleus suffers from unique steric and electronic disadvantages compared to the C5, C6, or C7 positions.

The Steric Wall

The C4 position is located in the "bay region" of the indole. It is flanked by the C3-Hydrogen and the N1-substituent. This creates a peri-interaction , a zone of high steric repulsion that blocks the approach of the palladium catalyst.

  • Oxidative Addition Barrier: The bulky metal center struggles to access the C-Br bond.

  • Reductive Elimination Barrier: Even if the metal inserts, the crowded environment makes the final C-C or C-N bond formation sluggish, often leading to β-hydride elimination or protodeboronation (in Suzuki coupling) before the product forms.

Visualizing the Blockade

IndoleSterics Indole 4-Bromoindole Scaffold C3H C3-H (Peri-interaction) Indole->C3H Spatial Clash N1R N1-R Group (Steric Bulk) Indole->N1R Spatial Clash Pd Pd Catalyst (Blocked Entry) C3H->Pd Repulsion N1R->Pd Repulsion

Figure 1: The "Bay Region" steric clash preventing catalyst approach.

Strategic Ligand Selection

Standard ligands like PPh3 or dppf rarely work efficiently at C4. You require Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are designed to be bulky (to force reductive elimination) but electron-rich (to accelerate oxidative addition).

Top Recommended Ligands
LigandApplicationWhy it works for C4-Indole
SPhos Suzuki-MiyauraExcellent for hindered aryl chlorides/bromides. The methoxy groups provide stability and solubility.
XPhos Suzuki / AminationThe isopropyl groups create a massive protective shell, preventing catalyst dimerization and forcing the reaction forward.
RuPhos Buchwald-HartwigThe gold standard for secondary amines. High turnover numbers even with sterically crowded partners.
BrettPhos Buchwald-HartwigSpecific for primary amines.[1] Prevents binding of the amine to the metal center, which can shut down the cycle.

Pro Tip: Use Precatalysts (G3 or G4) rather than mixing Pd(OAc)₂ + Ligand in situ. Precatalysts ensure a strictly 1:1 Pd:Ligand ratio and activate rapidly at low temperatures, preventing the "induction period" where the indole bromide might decompose.

Protocol: Suzuki-Miyaura Coupling

Common Failure Mode: The boronic acid decomposes (protodeboronation) before it can couple with the hindered indole.

Optimized Workflow
  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR XPhos Pd G4 (2-5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1). Water is essential for the transmetallation step.

  • Base: K₃PO₄ (3.0 equiv). Stronger bases like carbonates often fail to activate hindered boronic acids fast enough.

  • Temperature: 100°C - 110°C.

Step-by-Step Procedure
  • Charge a reaction vial with 4-bromoindole (1.0 equiv), Boronic Acid (1.5 - 2.0 equiv), and K₃PO₄ (3.0 equiv).

  • Add XPhos Pd G4 (3 mol%).

  • Seal and purge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of hindered couplings.

  • Add degassed 1,4-Dioxane and degassed water .

  • Heat to 100°C for 12-16 hours.

  • Troubleshooting: If the boronic acid is consumed but no product forms, switch to slow addition of the boronic acid (syringe pump over 4 hours) to keep its concentration low and prevent homocoupling.

Protocol: Buchwald-Hartwig Amination[1][2][3]

Common Failure Mode: The amine binds to the Pd center, or the indole N-H interferes (if unprotected).

Optimized Workflow
  • Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS . Weak bases will not work.

  • Solvent: t-Amyl alcohol or Toluene.

  • Protection: The indole MUST be N-protected (see Section 5).

Step-by-Step Procedure
  • Charge vial with N-protected 4-bromoindole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add RuPhos Pd G4 (2-5 mol%).

  • Purge with inert gas.

  • Add anhydrous Toluene (0.2 M concentration).

  • Heat to 80-100°C .

  • Troubleshooting: If conversion stalls, add a second portion of catalyst (1 mol%) after 6 hours.

The Critical Role of N-Protection

You cannot treat the N-H group as innocent. At C4, the N-protecting group exerts a massive influence.

GroupElectronic EffectSteric EffectRecommendation
Free (N-H) Neutral/DonatingLowAVOID. Acidic proton kills base; poisons catalyst.
Boc / Tosyl Electron WithdrawingMediumHIGHLY RECOMMENDED. Pulls density from the ring, facilitating oxidative addition into the C-Br bond.
SEM / Benzyl Electron DonatingHighUSE WITH CAUTION. The large size can increase steric crowding at C4 (the "buttressing effect"), making coupling harder.
Methyl Electron DonatingLowGOOD. Good balance if you need a stable group that withstands harsh bases.

Troubleshooting Decision Tree

Use this logic flow to diagnose your failed reaction.

Troubleshooting Start Reaction Failed? CheckSM Is 4-Bromoindole consumed? Start->CheckSM NoReaction No: SM Remains CheckSM->NoReaction No YesReaction Yes: SM Consumed CheckSM->YesReaction Yes OxAddIssue Oxidative Addition Failure NoReaction->OxAddIssue Sol1 Action: Switch to XPhos or SPhos G4 OxAddIssue->Sol1 Sol2 Action: Change N-PG to EWG (Tosyl/Boc) OxAddIssue->Sol2 CheckProd Is Product Forming? YesReaction->CheckProd HydroDehal Main byproduct: Debrominated Indole CheckProd->HydroDehal No Sol3 Action: Use Anhydrous Solvents (Toluene) HydroDehal->Sol3 Sol4 Action: Lower Temp or Increase Conc. HydroDehal->Sol4

Figure 2: Diagnostic workflow for optimizing reaction conditions.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: Generally, no. Tetrakis is too bulky and electronically insufficient for the sterically hindered C4 position. It often leads to incomplete conversion. Switch to SPhos or XPhos systems.

Q: My boronic acid is expensive. How do I stop it from degrading? A: Use MIDA boronates or Trifluoroborates (BF₃K) instead of free boronic acids. These slow-release reagents maintain a low concentration of the active boron species, preventing decomposition before the slow C4-coupling can occur.

Q: Why do I see "reduced" indole (H instead of Br) as the major byproduct? A: This is hydrodehalogenation. It happens when the catalytic cycle gets stuck. The Pd inserts into the C-Br bond but cannot find the coupling partner, so it grabs a hydride (often from the solvent or base) and eliminates. Fix: Increase the concentration of the coupling partner, use a more active ligand (XPhos), or switch to a non-protic solvent (Toluene instead of alcohols).

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides and Bromides."[1] Sigma-Aldrich Technical Review.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination: Mechanism and Conditions."

  • Yoneda Labs. "Practical Guide to Suzuki-Miyaura Cross-Coupling."

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Bromoindole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromoindole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in their experiments. As the indole scaffold is a cornerstone in many biologically active molecules, achieving high-yielding and reproducible couplings is paramount.[1][2] This resource provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-bromoindole Suzuki coupling sluggish or showing low yield?

Low conversion is a frequent challenge and can often be attributed to several factors. These include the quality of your reagents (boronic acid, catalyst, ligands), suboptimal reaction conditions (temperature, solvent, base), or the inherent electronic properties of the indole ring.[3] The electron-rich nature of the indole nucleus can make the oxidative addition step of the catalytic cycle less favorable compared to electron-poor aryl halides.[4][5]

Q2: I observe significant amounts of homocoupled byproducts. What is the primary cause and how can I minimize it?

The formation of homocoupled products, arising from the coupling of two boronic acid molecules, is typically caused by the presence of oxygen in the reaction mixture.[3][4] Oxygen can facilitate the oxidative coupling of the boronic acids, catalyzed by palladium.[4] Rigorous degassing of your solvent and reaction setup is the most effective way to mitigate this side reaction.[3] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also help as it doesn't require an in-situ reduction step that can sometimes promote homocoupling.[3]

Q3: My boronic acid seems to be degrading during the reaction. What can I do?

Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom.[3][6] This is particularly prevalent with electron-rich or sterically hindered boronic acids and can be exacerbated by prolonged reaction times or high temperatures.[6] Consider using freshly acquired or recrystallized boronic acids. Alternatively, more stable boronic acid derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates can be employed.[3][7]

Q4: What is the role of water in my Suzuki coupling, and should I be using anhydrous conditions?

The role of water is multifaceted. For many Suzuki couplings, particularly those involving nitrogen-containing heterocycles, aqueous conditions can be beneficial.[8][9] Water can help dissolve the inorganic base, facilitating the formation of the active boronate species, which is crucial for the transmetalation step.[8] However, the optimal water/solvent ratio is critical; too much or too little can slow the reaction.[9] While some protocols call for anhydrous conditions, a small amount of water is often necessary for reactions using bases like K₃PO₄ to be effective.[5]

Systematic Troubleshooting Guide

When faced with low conversion rates, a systematic approach to optimizing your reaction parameters is essential. Below, we dissect the key components of the 4-bromoindole Suzuki coupling and provide actionable solutions to common problems.

Catalyst and Ligand System: The Heart of the Reaction

The choice of the palladium catalyst and its coordinating ligand is paramount for an efficient Suzuki coupling. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[10]

Common Issues & Solutions:

  • Catalyst Inactivity:

    • Problem: The Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, or the Pd(0) catalyst has decomposed.[3]

    • Solution: Ensure you are using a high-quality catalyst. For sensitive substrates, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern, air-stable precatalysts (e.g., Buchwald precatalysts) that generate the active catalyst more reliably.[3]

  • Ligand Oxidation or Inappropriateness:

    • Problem: Phosphine ligands are susceptible to oxidation by trace air, rendering them ineffective.[3] The chosen ligand may also not be suitable for the electron-rich 4-bromoindole substrate.

    • Solution: Use fresh ligands stored under an inert atmosphere.[3] For electron-rich aryl bromides like 4-bromoindole, electron-rich and bulky ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines can promote the challenging oxidative addition step.[5][11]

Table 1: Recommended Catalyst/Ligand Combinations for Bromoindole Suzuki Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time reported for a bromo-indazole substrate.[12][13]
Pd(OAc)₂SPhosK₂CO₃Water:Acetonitrile (4:1)3718HighMild conditions suitable for sensitive substrates.[2]
Pd(PPh₃)₄PPh₃Cs₂CO₃Ethanol100 (Microwave)0.5-0.67HighRapid reaction times using microwave irradiation.[2]
The Base: The Unsung Hero of Transmetalation

The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid, forming a more nucleophilic boronate species that can efficiently transfer its organic group to the palladium center.

Common Issues & Solutions:

  • Incorrect Base Strength or Solubility:

    • Problem: The chosen base may be too weak to facilitate boronate formation or may not be sufficiently soluble in the reaction solvent.

    • Solution: A screening of bases is often necessary. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[14][15] Cesium carbonate is often more soluble in organic solvents and can be a good choice for challenging couplings.[16] The choice of base can also influence side reactions.[17]

  • Base-Sensitive Functional Groups:

    • Problem: Strong bases can lead to the degradation of sensitive functional groups on your starting materials or product.

    • Solution: If your substrate is base-sensitive, consider using a milder base such as NaHCO₃.[11]

The Solvent System: More Than Just a Medium

The solvent system influences every step of the catalytic cycle, from reagent solubility to catalyst stability and reaction kinetics.[8][9]

Common Issues & Solutions:

  • Poor Solubility of Reagents:

    • Problem: The 4-bromoindole, boronic acid, or base may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Polar aprotic solvents like DMF, dioxane, and THF are commonly employed due to their ability to dissolve both organic substrates and inorganic bases.[8] Often, a biphasic system using an organic solvent with an aqueous base solution is highly effective.[8][9] For particularly insoluble substrates, higher boiling point solvents like DMF or DMAc may be necessary to drive the reaction at elevated temperatures.[8]

  • Solvent Purity and Degassing:

    • Problem: The presence of oxygen or moisture (if anhydrous conditions are required) can deactivate the catalyst and promote side reactions.[3]

    • Solution: Ensure solvents are of high purity and are thoroughly degassed before use.[3] This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]

The Boronic Acid/Ester Reagent: A Key Coupling Partner

The stability and purity of the organoboron reagent are critical for a successful Suzuki coupling.

Common Issues & Solutions:

  • Protodeboronation:

    • Problem: The boronic acid is lost to a competing side reaction with solvent or trace water.[3][6]

    • Solution: Use high-purity, fresh boronic acid. If protodeboronation is a persistent issue, consider switching to more stable boronic esters such as pinacol or MIDA esters.[3][7] These reagents can release the boronic acid slowly under the reaction conditions, minimizing its decomposition.

  • Homocoupling:

    • Problem: Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.

    • Solution: This is often linked to the presence of oxygen.[4] Rigorous degassing is the primary solution.[3]

Reaction Conditions: Temperature and Time

Optimizing the reaction temperature and duration is crucial for maximizing yield while minimizing byproduct formation.

Common Issues & Solutions:

  • Incomplete Conversion:

    • Problem: The reaction has not reached completion, leaving unreacted starting materials.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase in temperature may improve the rate.[3] However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[3] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.[2][12]

  • Product Decomposition:

    • Problem: The desired product is unstable at the reaction temperature, leading to degradation and low isolated yields.

    • Solution: If product decomposition is observed, try running the reaction at a lower temperature for a longer period.

Visualizing the Process: Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both Transmetalation Transmetal->PdII_Both PdII_Both->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² PdII_Both->Product RedElim->Pd0 ArylHalide R¹-X (4-Bromoindole) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion in 4-Bromoindole Suzuki Coupling CheckReagents Verify Reagent Quality (Boronic Acid, Catalyst, Ligand) Start->CheckReagents CheckConditions Review Reaction Conditions (Base, Solvent, Temperature) Start->CheckConditions Degassing Ensure Rigorous Degassing Start->Degassing OptimizeCatalyst Optimize Catalyst/Ligand System (e.g., Buchwald Ligands) CheckReagents->OptimizeCatalyst OptimizeBaseSolvent Screen Bases and Solvents (e.g., Cs₂CO₃, Dioxane/H₂O) CheckConditions->OptimizeBaseSolvent OptimizeTempTime Adjust Temperature and Time (Monitor by LC-MS) CheckConditions->OptimizeTempTime Success Improved Conversion Degassing->Success Often solves homocoupling OptimizeCatalyst->Success OptimizeBaseSolvent->Success OptimizeTempTime->Success

Caption: A systematic workflow for troubleshooting low conversion rates.

Generalized Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-bromoindole. Optimization will likely be necessary for specific substrates.[8]

Materials:

  • 4-bromoindole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dimethoxyethane or a Dioxane/Water mixture)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[12]

  • Solvent and Catalyst Addition: Add the degassed solvent to the vessel, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3][12]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2][12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4-arylindole.[2][12]

By systematically addressing each of these potential failure points, you can significantly improve the conversion rates and reproducibility of your 4-bromoindole Suzuki coupling reactions.

References

  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.
  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[12][18]-Fused Indole Heterocycles - ACS Publications. Available from:

  • Indolylboronic Acids: Preparation and Applications - PMC - NIH.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) - ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC.
  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV.
  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry - ACS Publications.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • Optimization of the Suzuki-Miyaura cross coupling reaction of... - ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Suzuki Coupling - Organic Chemistry Portal.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem.
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Suzuki cross‐coupling of 4‐bromoanisole and phenylboronic acid... - ResearchGate.
  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange.

Sources

removing debrominated byproducts from 4-Bromo-1-methyl-1H-indole-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing debrominated byproducts from their reaction mixtures. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target compound.

Introduction to the Challenge: The Persistent Debrominated Byproduct

4-Bromo-1-methyl-1H-indole-3-carbaldehyde is a valuable building block in medicinal chemistry and materials science. However, its synthesis and subsequent reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura or Buchwald-Hartwig amination, are often plagued by the formation of the debrominated byproduct, 1-methyl-1H-indole-3-carbaldehyde.[1] This occurs through a process called reductive dehalogenation, a common side reaction in such catalytic cycles.[2] The similar structures of the desired product and the byproduct can make their separation a significant challenge. This guide provides a systematic approach to overcoming this purification hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction with bromoindoles?

Debromination, or reductive dehalogenation, can occur during various reactions, especially those involving organometallic intermediates or catalysts. In palladium-catalyzed reactions, for instance, after the oxidative addition of the aryl bromide to the palladium(0) complex, the resulting intermediate can react with a hydride source in the reaction mixture instead of the intended coupling partner.[1][3][4][5] This leads to the replacement of the bromine atom with a hydrogen atom.

Q2: How can I quickly check if my reaction has produced the debrominated byproduct?

Thin-Layer Chromatography (TLC) is an effective initial method for assessing your reaction mixture.[6] The brominated compound is generally more non-polar than its debrominated counterpart. Therefore, in a normal-phase silica gel TLC, 4-Bromo-1-methyl-1H-indole-3-carbaldehyde will typically have a higher Rf value than 1-methyl-1H-indole-3-carbaldehyde. A good starting solvent system for TLC is a mixture of hexane and ethyl acetate.[6][7]

Q3: What are the primary methods for removing the debrominated byproduct?

The two most effective and commonly used methods for separating 4-Bromo-1-methyl-1H-indole-3-carbaldehyde from its debrominated analog are recrystallization and flash column chromatography . The choice between these methods will depend on the scale of your reaction, the relative amounts of the product and byproduct, and the available resources.

Q4: Is there a significant difference in the physical properties of the two compounds?

Troubleshooting Guides

This section provides detailed, step-by-step protocols for the two primary purification methods.

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.[11] Given the significant expected difference in melting points between the desired brominated compound and its debrominated byproduct, recrystallization is an excellent first choice for purification.

Principle of Recrystallization

The principle behind recrystallization is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[11] By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved in the mother liquor.

Step-by-Step Recrystallization Protocol

  • Solvent Selection: The ideal solvent is one in which your desired product, 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The debrominated byproduct should ideally be more soluble in the cold solvent. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[12]

  • Dissolution: Place your crude reaction mixture in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the hot solvent dropwise until all of the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[13]

  • Decolorization (if necessary): If your solution is colored by high-molecular-weight impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if you used charcoal, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[14]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Troubleshooting Recrystallization

Issue Possible Cause Solution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.[9]
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[9]
Oiling out The compound is melting in the hot solvent instead of dissolving, or the solution is too concentrated.Reheat the solution, add more solvent, and allow it to cool more slowly.[9]
Low recovery The compound has significant solubility in the cold solvent.Ensure you are using the minimum amount of hot solvent. Cool the solution in an ice bath for a longer period.
Premature crystallization during hot filtration.Use a heated funnel or preheat your filtration apparatus. Add a small excess of hot solvent before filtering.
Guide 2: Purification by Flash Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[10][15][16] It is particularly useful for separating compounds with small differences in polarity.

Principle of Column Chromatography

In normal-phase column chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase (eluent).[17][18] Compounds in the mixture are passed through the column with the eluent. More polar compounds will adhere more strongly to the stationary phase and elute more slowly, while less polar compounds will travel down the column more quickly.[17] Since 4-Bromo-1-methyl-1H-indole-3-carbaldehyde is expected to be slightly less polar than its debrominated byproduct, it should elute first.

Step-by-Step Flash Column Chromatography Protocol

  • Solvent System Selection (TLC): Before running a column, determine the optimal solvent system using Thin-Layer Chromatography (TLC).[15][19] A good starting point is a mixture of hexanes and ethyl acetate.[7] The ideal solvent system will give a good separation between the two spots and an Rf value of ~0.2-0.4 for the desired product.[6][15]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, you can "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[2]

  • Elution:

    • Carefully add the eluent to the column and apply pressure (using a pump or compressed air) to begin the elution.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified 4-Bromo-1-methyl-1H-indole-3-carbaldehyde.

Troubleshooting Column Chromatography

Issue Possible Cause Solution
Poor separation Inappropriate solvent system.Re-optimize the solvent system using TLC. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[1]
Column was not packed properly (channeling).Ensure the silica gel is packed uniformly without any air bubbles.
Sample band was too broad.Load the sample in a minimal amount of solvent to create a narrow starting band.[2]
Compound won't elute The eluent is not polar enough.Gradually increase the polarity of the eluent.
Streaking/Tailing of spots on TLC The compound is interacting too strongly with the acidic silica gel.Add a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.[6]

Visualization of Experimental Workflows

Purification_Workflow start Crude Reaction Mixture (Containing Product and Debrominated Byproduct) tlc Analyze by TLC start->tlc decision Assess Separation and Purity tlc->decision recrystallization Purify by Recrystallization decision->recrystallization Good baseline separation and solid crude product column Purify by Flash Column Chromatography decision->column Poor baseline separation or oily crude product check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity column->check_purity pure_product Pure 4-Bromo-1-methyl-1H-indole-3-carbaldehyde check_purity->pure_product Purity is sufficient repurify Repurify if necessary check_purity->repurify Purity is insufficient repurify->decision

Caption: Decision workflow for selecting the appropriate purification method.

Recrystallization_Process start Select Appropriate Solvent dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve filter Hot Gravity Filtration (if necessary) dissolve->filter cool Slowly Cool to Induce Crystallization filter->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry the Pure Crystals wash->dry end Pure Product dry->end

Caption: Step-by-step process for purification by recrystallization.

Column_Chromatography_Process start Select Solvent System using TLC pack Pack the Column with Silica Gel start->pack load Load the Sample pack->load elute Elute with Solvent and Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Step-by-step process for purification by flash column chromatography.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Columbia University. Recrystallization. [Link]

  • PubChem. 4-Bromo-1H-indole-3-carbaldehyde. [Link]

  • SATHEE. Unit 12 Organic Chemistry Some Basic Principal And Technique (Part-A). [Link]

  • MIT OpenCourseWare. 8.9 - Flash Column Chromatography Guide. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • EaseToLearn. Purification and Characterisation of Organic Compounds. [Link]

  • University of Rochester, Department of Chemistry. How to Run a Flash Column. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • ChemBK. 4-Bromo-1H-indole-3-carbaldehyde. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • LabXchange. (2024). 4. Lab Procedure: Thin Layer Chromatography 4/9. [Link]

  • UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]

  • ChemBK. (2024). 4-Bromo-1H-indole-3-carbaldehyde. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

  • Vedantu. Purification and Characterisation of Organic Compounds – JEE Mains Chemistry. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents. [Link]

  • Columbia University. Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions. [Link]

  • askIITians. New NCERT Topic - Purification and Analysis of Organic Compound. [Link]

  • Longdom Publishing. (2024). Column Chromatography for the Separation of Complex Mixtures. [Link]

  • Organic Syntheses. indole-3-aldehyde. [Link]

  • University of Malta. Chromatography. [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • IDEALS. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. [Link]

  • Wipf Group. The Synthetic & Mechanistic Organic Chemistry of Palladium. [Link]

  • Burdick & Jackson. Polarity Index. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • Angewandte Chemie International Edition. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]

Sources

Technical Support Center: Stability & Handling of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

[1]

Diagnostic Overview: The "N-Methyl" Vulnerability

User Query: "I used conditions standard for indole-3-carboxaldehyde, but my yields with the 1-methyl analog are poor. Why?"

Technical Insight: You cannot treat 4-Bromo-1-methyl-1H-indole-3-carbaldehyde identical to its N-unsubstituted parent (1H-indole-3-carbaldehyde).[1]

  • The Mechanism: In N-unsubstituted indoles, a strong base deprotonates the indole nitrogen (

    
    ).[1] The resulting indolyl anion pushes electron density into the C3-formyl group, significantly reducing its electrophilicity.[1] This renders the aldehyde resistant to nucleophilic attack (e.g., by 
    
    
    ).[1]
  • The Failure Mode: Your compound is N-methylated.[1] It cannot form this protective anion.[1] Consequently, the C3-aldehyde remains highly electrophilic.[1] In the presence of strong hydroxide bases (NaOH/KOH), it rapidly undergoes the Cannizzaro reaction or Deformylation , especially when heated.

Quick Status Check:

  • Safe Bases:

    
    , 
    
    
    ,
    
    
    ,
    
    
    , DIPEA.[1]
  • Risky Bases: NaOH, KOH, LiOH (Aqueous, Heat > 40°C).[1]

  • Critical Hazard: High temperature (>80°C) + Strong Base = Deformylation.[1]

Troubleshooting Guide: Identifying Degradation Pathways

Use this module to diagnose the specific side-reaction occurring in your flask.[1]

Issue A: "My starting material disappeared, and I see two new spots (one polar, one non-polar)."
  • Diagnosis: Cannizzaro Disproportionation .[1][2]

  • Cause: Use of strong aqueous base (NaOH/KOH) without phase transfer control.[1] The aldehyde acts as both oxidant and reductant.[1]

  • Observation:

    • Spot 1 (Polar/Acidic): 4-Bromo-1-methylindole-3-carboxylic acid (Soluble in aqueous base, precipitates upon acidification).[1]

    • Spot 2 (Non-polar): 4-Bromo-1-methylindole-3-methanol.[1]

  • Corrective Action:

    • Switch to a milder base like Potassium Phosphate (

      
      )  or Cesium Carbonate (
      
      
      )
      .[1]
    • If NaOH is required, reduce temperature to <0°C and limit exposure time.

Issue B: "The aldehyde proton signal (approx. 10 ppm) is gone, but the indole ring remains."
  • Diagnosis: Deformylation .[1][3][4]

  • Cause: High thermal stress in basic media.[1] The steric bulk of the 4-Bromo group (peri-interaction) can destabilize the planar conformation of the aldehyde, making the C3-C(O) bond more susceptible to cleavage under thermodynamic control.

  • Corrective Action:

    • Lower reaction temperature.[1]

    • Ensure the reaction is strictly anhydrous if using strong bases (e.g., NaH/THF), though aqueous carbonate is usually safer.[1]

Issue C: "Low yields in Suzuki Coupling (4-Br site)."
  • Diagnosis: Competitive Aldehyde Side-Reactions .

  • Cause: The base intended to activate the boronic acid is attacking the aldehyde.[1]

  • Corrective Action: Use the "Anhydrous Carbonate Protocol" (See Section 4).

Visualizing the Reactivity Landscape

The following diagram maps the stability of the compound under varying basic conditions.

GStart4-Bromo-1-methyl-indole-3-carbaldehydeMildBaseMild Base(K2CO3, Cs2CO3)Start->MildBaseSafe PathwayStrongBaseStrong Base(NaOH, KOH, Heat)Start->StrongBaseHigh RiskProductDesired Product(e.g., Suzuki Adduct)MildBase->ProductCross-CouplingCannizzaroCannizzaro Products(Alcohol + Acid)StrongBase->CannizzaroDisproportionation(Aqueous)DeformylDeformylatedIndoleStrongBase->DeformylC-C Cleavage(High Temp)

Caption: Reaction pathways showing stability in mild carbonates (Green) vs. degradation in strong hydroxides (Red).[1]

Optimized Protocols

Protocol A: Suzuki Cross-Coupling (Safe Mode)

Designed to couple at the 4-Br position without degrading the C3-Aldehyde.[1]

ComponentRecommendationRationale
Solvent 1,4-Dioxane / Water (9:[1]1)High solubility for indoles; limited water reduces hydrolysis risk.[1]
Base

(2.0 equiv)
Strong enough to activate boronic acid, too weak to trigger rapid Cannizzaro.[1]
Catalyst

or

Standard robust catalysts.[1]
Temp 80°C - 90°CSufficient for coupling; avoid refluxing >100°C if possible.[1]

Step-by-Step:

  • Dissolve 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (1.0 eq) and Aryl Boronic Acid (1.2 eq) in Dioxane.

  • Degas with Nitrogen for 10 minutes.

  • Add

    
     catalyst (0.05 eq).[1]
    
  • Add aqueous

    
     (2M solution, 2.0 eq).
    
  • Heat to 85°C. Monitor by TLC.

  • Workup: Dilute with EtOAc, wash with Brine (not water, to avoid emulsion), dry over

    
    .
    
Protocol B: Recovery from Failed Basic Reaction

If you suspect Cannizzaro has occurred, use this to isolate the components.

  • Acidify: Carefully adjust the aqueous reaction mixture to pH 3-4 using 1M HCl.

    • Observation: The carboxylic acid byproduct (if formed) will precipitate or become extractable.[1]

  • Extraction: Extract with Ethyl Acetate (3x).

  • Separation: Wash the organic layer with Saturated

    
    .[1]
    
    • Organic Layer: Contains the Alcohol byproduct and unreacted Aldehyde.[1]

    • Aqueous Layer: Contains the Carboxylate (Acid byproduct).[1]

  • Analysis: Check the Organic layer by NMR. If the aldehyde peak (10.0 ppm) is present, purify via column chromatography (Hexane/EtOAc).[1]

Frequently Asked Questions (FAQs)

Q: Can I use NaH (Sodium Hydride) to deprotonate the C2-H? A: Technically yes, but risky.[1] While C2-lithiation/deprotonation is possible, the C3-aldehyde is an electrophilic trap.[1] The anion generated at C2 might attack the aldehyde of a neighboring molecule (polymerization).[1] If you must functionalize C2, protect the aldehyde as an acetal first.[1]

Q: Does the 4-Bromo group affect stability? A: Yes, sterically.[1] The bromine atom is in the peri-position relative to the C3-aldehyde.[1] This crowding can twist the aldehyde out of the indole plane.[1] While this slightly reduces conjugation, it also sterically hinders nucleophiles from attacking the carbonyl carbon, providing a minor kinetic stabilization compared to the non-brominated analog—but do not rely on this for protection against strong bases.

Q: I need to remove the aldehyde (Deformylation). How do I force it? A: If deformylation is the goal, use harsh conditions: Reflux in 10% NaOH/Ethylene Glycol or use a Rhodium catalyst (RhCl(PPh3)3) at high temperatures to facilitate decarbonylation.[1]

References

  • James, P. N., & Snyder, H. R. (1959).[1][5] Indole-3-aldehyde.[1][3][4][6][5][7][8] Organic Syntheses, 39, 30. (Describes the standard Vilsmeier-Haack synthesis and NaOH workup limits). [Link][1]

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling Mechanisms and Base Selection. (General guide on base compatibility for sensitive substrates). [Link]

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura cross-coupling: Practical Guide. (Detailed discussion on base/ligand screening for difficult substrates). [Link]

Technical Support Center: Column Chromatography Eluent Systems for Methylated Bromoindoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of methylated bromoindoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this specific class of compounds. As nitrogen-containing heterocycles, indoles present unique purification challenges, which are further complicated by substitutions like methylation and bromination. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal separation and purity.

Introduction: The Challenge of Purifying Methylated Bromoindoles

Methylated bromoindoles are a critical scaffold in medicinal chemistry and materials science. However, their purification via silica gel column chromatography is often non-trivial. The primary challenges stem from the inherent basicity of the indole nitrogen, which can lead to strong interactions with the acidic surface of silica gel, resulting in significant peak tailing and poor separation.[1] Furthermore, the polarity of these molecules is subtly influenced by the position and number of bromo- and methyl- substituents, requiring careful selection of the eluent system. This guide will walk you through a logical, systematic approach to developing and troubleshooting your purification methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when setting up their purification.

Q1: What is a good starting eluent system for purifying my methylated bromoindole?

A common and effective starting point for many indole derivatives is a two-component system composed of a non-polar solvent and a moderately polar solvent.[2] The most standard combination is Ethyl Acetate/Hexanes .[2] Begin by running Thin-Layer Chromatography (TLC) with a series of ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a composition that provides a retention factor (Rf) of approximately 0.2-0.35 for your target compound.[3][4][5] This Rf range typically translates well from TLC to column chromatography, providing good separation without excessively long elution times.

Q2: How does N-methylation affect the polarity and choice of eluent compared to an N-H indole?

N-methylation significantly impacts the compound's properties. An N-H indole has a polar, hydrogen-bond-donating proton, which interacts strongly with silica gel. N-methylation removes this proton, which generally:

  • Decreases Polarity: The N-methylated indole is less polar than its N-H counterpart.

  • Reduces Tailing: By eliminating the acidic N-H proton, the problematic interaction with silica is lessened, often leading to better peak shapes. You will likely need a less polar eluent system (i.e., a lower percentage of the polar solvent like ethyl acetate) to achieve the same Rf value for an N-methylated indole compared to its N-H analog.

Q3: My compound is streaking or "tailing" on the TLC plate. What should I do?

Tailing is the most common issue when working with indole derivatives and other amines on silica gel.[1][6] It occurs because the basic lone pair on the indole nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. To counteract this, you can add a small amount of a basic modifier to your eluent system. Common choices include:

  • Triethylamine (NEt₃): Add 0.1–2.0% triethylamine to your eluent mixture.[1] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your indole compound to travel through the column without tailing.

  • Ammonia in Methanol: For more polar systems (e.g., Methanol/Dichloromethane), using a pre-mixed solution of ammonia in methanol (e.g., 7N) as the polar component can be very effective at preventing tailing.

Q4: Should I use an isocratic or a gradient elution?

The choice depends on the complexity of your mixture.

  • Isocratic Elution: (constant solvent composition) is simple and works well if your target compound is well-separated from all impurities on the TLC plate (a large ∆Rf).[7][8]

  • Gradient Elution: (gradually increasing the percentage of the polar solvent) is generally preferred for complex mixtures where compounds have a wide range of polarities.[9][10] A gradient can provide sharper peaks for later-eluting compounds and shorten the overall run time.[7][9] For a methylated bromoindole purification, if you have both non-polar impurities and polar baseline material to separate from your product, a gradient is almost always the superior choice.

Section 2: In-Depth Troubleshooting Guide

This Q&A-formatted guide addresses more complex issues you may encounter during your experiments.

Problem 1: My target compound will not move from the baseline (Rf ≈ 0) on the TLC, even with 50% ethyl acetate/hexanes.

  • Causality: The eluent system is not polar enough to move your highly polar compound off the silica gel baseline.[1] This can happen if your bromoindole also contains other polar functional groups.

  • Solution Path:

    • Switch to a Stronger Polar Solvent: Replace ethyl acetate with a more polar solvent. A good next step is to try a Methanol/Dichloromethane (MeOH/DCM) system.[2] Start with low percentages of methanol (e.g., 1%, 2%, 5% MeOH in DCM) and check the Rf on TLC.

    • Solvent Polarity Check: Remember that methanol is significantly more polar than ethyl acetate. Use it sparingly, as more than 10% methanol in the eluent can risk dissolving the silica gel stationary phase.[2]

Problem 2: All my spots run together at the solvent front (Rf ≈ 1).

  • Causality: The eluent system is far too polar, causing all compounds to be fully dissolved in the mobile phase with no retention on the stationary phase.[1]

  • Solution Path:

    • Drastically Reduce Polarity: Prepare a new eluent with a much lower percentage of the polar solvent. If you were using 20% ethyl acetate/hexanes, try 2% or 5%.

    • Switch to a Weaker Polar Solvent: If even very low concentrations of your polar solvent are too strong, consider switching to a less polar option. For example, if ethyl acetate is too polar, try using dichloromethane or diethyl ether as the polar component with hexanes.[2]

Problem 3: I have poor separation between my product and a close-running impurity.

  • Causality: The chosen eluent system does not have the right selectivity for your specific mixture. While two compounds may have similar polarity in one solvent system, their relative polarity can change in another due to different intermolecular interactions.

  • Solution Path:

    • Change Solvent Selectivity: The most effective strategy is to change one of the solvents in your eluent system, keeping the other the same. For example, if you are struggling with an Ethyl Acetate/Hexanes system, try scouting with Dichloromethane/Hexanes or Acetone/Hexanes.[11] Different solvent classes interact with your compounds differently, which can often dramatically increase the separation (∆Rf).

    • Optimize the Gradient: If using a gradient, make it shallower. A slower, more gradual increase in polarity over a larger volume of solvent can significantly improve the resolution between closely eluting peaks.[7]

Problem 4: My compound appears to be decomposing on the column. The collected fractions are impure, or the yield is very low.

  • Causality: The compound is unstable to the acidic nature of the silica gel.[1][12] This is a known risk for certain sensitive organic molecules.

  • Solution Path:

    • Confirm Instability: First, confirm the instability by spotting your pure compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot streaks, it confirms degradation on silica.[12]

    • Deactivate the Silica: Before packing your column, you can "deactivate" the silica by preparing the slurry in your non-polar eluent containing 1-2% triethylamine. Let it sit for an hour before packing. This neutralizes the most acidic sites.

    • Switch Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase. Alumina (which is available in neutral, basic, or acidic forms) is a common alternative. For basic compounds like indoles, neutral or basic alumina can be an excellent choice to prevent degradation.

Problem 5: The separation on the column is much worse than what I saw on the TLC plate.

  • Causality: This common frustration can be due to several factors, including column packing issues, sample loading technique, or differences in the silica gel itself.[13]

  • Solution Path:

    • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these lead to poor separation. "Wet-packing" (pouring a slurry of silica in the eluent) is generally reliable.[5]

    • Optimize Sample Loading: The sample should be loaded onto the column in the most concentrated band possible. Overloading the column with too much crude material will ruin separation. A good rule of thumb is a silica gel-to-crude product weight ratio of 30-50:1 for easy separations, and up to 100:1 for difficult ones.[4][5]

    • Use the Dry Loading Technique: For compounds that are not very soluble in the starting eluent, "dry loading" is superior. Dissolve your crude product in a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. This creates a dry powder of your compound adsorbed onto silica, which can then be carefully added to the top of your packed column. This technique often leads to sharper bands and better resolution.[3][13]

Section 3: Protocols and Methodologies

Protocol 3.1: Step-by-Step TLC Analysis for Eluent System Selection

This protocol provides a systematic way to identify a suitable mobile phase for your separation.

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to create a concentrated solution.

  • Select Initial Solvent Systems: Prepare small volumes of three different eluent systems to test in parallel. A good starting array is:

    • System A: 20% Ethyl Acetate in Hexanes

    • System B: 20% Dichloromethane in Hexanes

    • System C: 50% Diethyl Ether in Hexanes

  • Spot the TLC Plate: Using a capillary tube, carefully spot your crude mixture on the baseline of three separate TLC plates, one for each system. Make the spots as small as possible.

  • Develop the Plates: Place each plate in a developing chamber containing one of the solvent systems. Ensure the chamber is sealed and saturated with solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plates, immediately mark the solvent front with a pencil, and let them dry. Visualize the spots under a UV lamp.

  • Optimize:

    • If the target spot has an Rf of ~0.2-0.35 with good separation from impurities, you have found your system.[3]

    • If the Rf is too low, increase the percentage of the polar component.

    • If the Rf is too high, decrease the percentage of the polar component.

    • If you observe tailing, remake the optimal solvent system with an added 0.5% of triethylamine and re-run the TLC to confirm it resolves the issue.

Protocol 3.2: Step-by-Step Flash Column Chromatography Procedure
  • Column Selection and Packing:

    • Choose a column size appropriate for the amount of crude material. Use a silica-to-crude ratio of at least 50:1 by weight for good separation.[5]

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[3]

    • Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture if running a gradient).[5]

    • Pour the slurry into the column and use gentle tapping or air pressure to create a uniform, compact bed. Never let the solvent level drop below the top of the silica bed.[14]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM).

    • Add silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a protective layer of sand on top of your dry-loaded sample.[4]

  • Elution:

    • Carefully add your eluent to the column, opening the stopcock to begin the flow.

    • If running an isocratic elution, maintain the same solvent composition throughout.

    • If running a gradient, start with your low-polarity eluent and systematically increase the polarity by adding pre-mixed solvents of increasing polar concentration (e.g., move from 5% EtOAc/Hex to 10% EtOAc/Hex, then 20%, etc.).[15]

  • Fraction Collection and Analysis:

    • Collect the eluate in a series of test tubes or flasks.

    • Monitor the fractions using TLC to identify which ones contain your pure product.[3]

    • Combine the pure fractions and remove the solvent via rotary evaporation to yield your purified methylated bromoindole.

Section 4: Eluent Selection Workflow

This diagram outlines the logical decision-making process for developing a purification method for methylated bromoindoles.

Eluent_Selection_Workflow start Start: Crude Methylated Bromoindole Mixture tlc_scout 1. Perform TLC Scouting (e.g., EtOAc/Hex, DCM/Hex) start->tlc_scout check_rf Is Rf of Target ≈ 0.2-0.35 with good separation? tlc_scout->check_rf check_tailing Is there significant streaking or tailing? check_rf->check_tailing No run_column 2. Proceed to Column Chromatography (Isocratic or Gradient) check_rf->run_column  Yes add_modifier Add Basic Modifier (e.g., 0.5% NEt3) and re-run TLC check_tailing->add_modifier Yes adjust_polarity Adjust Polarity: - If Rf too low, increase % polar - If Rf too high, decrease % polar check_tailing->adjust_polarity No (separation is just poor) add_modifier->tlc_scout adjust_polarity->tlc_scout Re-evaluate try_new_system Try a Different Solvent System (e.g., change EtOAc to Acetone) for better selectivity adjust_polarity->try_new_system If still poor try_new_system->tlc_scout collect_fractions 3. Collect & Analyze Fractions via TLC run_column->collect_fractions end_node Finish: Pure Compound collect_fractions->end_node

Caption: A decision-making workflow for selecting and optimizing an eluent system.

Section 5: Reference Data

Table 1: Common Eluent Systems for Indole Derivatives
Eluent System ComponentsPolarityTypical Use Case & Comments
Ethyl Acetate / Hexanes Low-HighThe most common starting point. Excellent for a wide range of "normal" polarity compounds. Heptane can be used as a less toxic alternative to hexane.[2]
Dichloromethane / Hexanes Low-MedOffers different selectivity than ethyl acetate. Can be effective when EtOAc/Hexanes fails to provide adequate separation.[16]
Diethyl Ether / Hexanes Low-MedAnother option with different selectivity. Diethyl ether is very volatile and flammable, requiring extra caution.[2]
Methanol / Dichloromethane Med-HighA strong, polar system used for highly polar compounds that do not move in EtOAc/Hexanes. Use MeOH sparingly (<10%).[2]
Acetone / Hexanes Low-HighA more polar alternative to ethyl acetate, useful for compounds that require a bit more polarity to elute.
(NH₃ in MeOH) / Dichloromethane Med-HighSpecifically for basic compounds that exhibit strong tailing. The ammonia neutralizes acidic silica sites effectively.[2]
Table 2: Polarity Index of Common Solvents

This table helps in making rational choices when changing solvents to adjust polarity or selectivity. A higher index indicates higher polarity.

SolventPolarity Index (P')
n-Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Tetrahydrofuran (THF)4.0
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Methanol5.1
Water10.2

Source: Data adapted from various sources including Snyder's polarity index.[17]

Section 6: References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography. Retrieved from [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • AWS. (n.d.). C2 Selective Direct Alkynylation of Indoles. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • College of Engineering Safety, University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 7.9. Flash Column Chromatography Guide. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Comparison of the polarity of organic solvents. (2022, October 13). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • AZoM. (2023, October 11). How to Reproduce TLC Separations Within Flash Column Chromatography?. Retrieved from [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]

Sources

minimizing side reactions during indole-3-carbaldehyde reduction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-3-Carbaldehyde Reduction Ticket #: IND-3-RED-001 Topic: Minimizing Side Reactions & Instability Assigned Specialist: Senior Application Scientist

Introduction: The "Indole Trap"

You are likely here because your reduction of Indole-3-carbaldehyde did not yield the clean white solid you expected. Instead, you may be looking at a pink/red gum, a mixture of dimers, or an over-reduced indoline.

The indole C3 position is electronically unique. It is not just an aldehyde; it is a vinylogous amide attached to an electron-rich heterocycle. This makes the resulting alcohol, Indole-3-methanol (I3M) , exceptionally sensitive to acids—even weak ones like silica gel.

This guide treats your experiment as a system. We will isolate the two main failure modes: Oligomerization (The "Pink Pot" Syndrome) and Over-Reduction (The "Indoline" impurity).

Module 1: The "Pink Pot" Syndrome (Oligomerization)

Symptom: The reaction mixture turns pink, red, or orange during workup or concentration. NMR shows broad multiplets around 3.5–4.5 ppm (indicative of diindolylmethane, DIM).

Root Cause: Acid-Catalyzed Carbocation Formation. Indole-3-methanol is a "masked" carbocation. In the presence of any proton source (


), the hydroxyl group is protonated and leaves as water. The resulting resonance-stabilized carbocation is immediately attacked by the electron-rich C3 position of another indole molecule, forming DIM and higher oligomers.

The Mechanism of Failure:

  • Protonation:

    
    
    
  • Elimination:

    
     (Vinylogous iminium ion formation)
    
  • Dimerization:

    
    
    
Troubleshooting Diagram: The Instability Pathway

IndoleInstability cluster_0 Desired Pathway cluster_1 The 'Pink Pot' Failure (Acidic Conditions) Aldehyde Indole-3-Carbaldehyde Alcohol Indole-3-Methanol (Target) Aldehyde->Alcohol NaBH4 reduction Cation Resonance Stabilized Carbocation (C3) Alcohol->Cation + H+ (Acid Quench/Silica) DIM 3,3'-Diindolylmethane (DIM) Cation->DIM + Indole nucleophile Polymer Pink/Red Oligomers DIM->Polymer Propagation

Caption: The acid-catalyzed pathway converting the target alcohol into DIM and oligomers.

Module 2: The "Over-Shot" (Over-Reduction)

Symptom: NMR shows loss of the aromatic protons at C2/C7 or appearance of aliphatic protons, indicating the formation of Indoline .

Root Cause: Lack of Chemoselectivity. The C2-C3 double bond in indole is electron-rich but can be reduced under vigorous conditions.

  • Catalytic Hydrogenation (

    
    ):  Often reduces the C2-C3 double bond along with the aldehyde.
    
  • Acidic NaBH4: In the presence of carboxylic acids (e.g., acetic acid), NaBH4 reduces the indole ring to indoline (Gribble Reduction).[1]

Comparative Data: Reducing Agent Selectivity
ReagentConditionsProduct SelectivityRisk Level
NaBH4 MeOH/EtOH, 0°C to RT Indole-3-Methanol (Target) Low (Recommended)
NaBH4Acetic Acid / TFAIndoline (Over-reduced)High (Avoid Acid)
LiAlH4THF, RefluxIndole-3-Methanol / SkatoleMedium (Can over-reduce to methyl)
H2 / Pd-CEthanol, 1 atmIndoline-3-methanolHigh (Ring reduction)

Module 3: The Validated Protocol (Self-Validating System)

This protocol is designed to eliminate the two failure modes identified above. It relies on Basic Stabilization .

Reagents:

  • Indole-3-carbaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH4) (1.2 – 1.5 eq)

  • Methanol (anhydrous preferred, but reagent grade works)

  • Quench: Water or 5% NaHCO3 (NOT HCl)

Step-by-Step Workflow:

  • Dissolution: Dissolve Indole-3-carbaldehyde in Methanol (0.2 M concentration).

    • Checkpoint: Ensure the solution is clear. If the aldehyde is not soluble, add a small amount of THF.

  • Reduction: Cool to 0°C. Add NaBH4 portion-wise over 10 minutes.

    • Why: Exotherms can promote side reactions.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature. Monitor by TLC (approx. 1-2 hours).

  • The Critical Quench (The "Anti-Pink" Step):

    • DO NOT use HCl or NH4Cl. Even weak acids trigger DIM formation.

    • Protocol: Pour the reaction mixture into ice-cold water or saturated NaHCO3 .

    • Result: The product (Indole-3-methanol) should precipitate as a white solid.

  • Workup:

    • If solid precipitates: Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate. Wash organic layer with Brine. Dry over

      
       (Avoid 
      
      
      
      if it is slightly acidic, though usually safe).
  • Purification (The Final Trap):

    • Avoid Silica Gel Chromatography if possible. The acidity of silica (

      
      ) destroys Indole-3-methanol.
      
    • If you must column: Pre-treat the silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize it.

    • Alternative: Recrystallization from Benzene/Hexane or Chloroform (if applicable).

Workflow Visualization

ProtocolFlow Start Start: Indole-3-CHO in MeOH React Add NaBH4 (0°C) Stir 1-2h Start->React Check TLC Check (Aldehyde consumed?) React->Check Quench_Bad Quench with HCl/NH4Cl Check->Quench_Bad No (Error in judgment) Quench_Good Quench with Water/NaHCO3 Check->Quench_Good Yes Result_Bad Pink/Red Gum (DIM Formation) Quench_Bad->Result_Bad Result_Good White Precipitate (Indole-3-Methanol) Quench_Good->Result_Good

Caption: Decision tree highlighting the critical quenching step to avoid product degradation.

FAQ: Troubleshooting & Edge Cases

Q: My product turned pink on the TLC plate. Is it ruined? A: Not necessarily. TLC plates are silica (acidic). The spot turning pink confirms you have an indole alcohol that is decomposing on the plate. If your bulk solid is white, it is stable. To visualize correctly on TLC without decomposition, dip the plate in a basic solution (TEA/MeOH) before spotting, or use Alumina plates.

Q: Can I store Indole-3-methanol in solution? A: Avoid it. In solution (especially chloroform or unbuffered solvents), traces of acid can trigger oligomerization over time. Store it as a dry solid at -20°C. If you must store a solution, add a trace of triethylamine or keep it in a basic buffer.

Q: I need to reduce the aldehyde but I am observing 3-methylindole (Skatole) formation. Why? A: You likely used conditions that were too forcing (e.g., LiAlH4 at reflux or Hydrogenolysis). Strong reduction removes the oxygen entirely. Switch to NaBH4 at 0°C to stop at the alcohol stage.

Q: Can I use Ethanol instead of Methanol? A: Yes. However, some patents suggest that adding a glycol (like propylene glycol) to the alcoholic medium can further stabilize the yield, though this is usually necessary only for industrial scale-up [4]. For lab scale, Ethanol is perfectly safe provided you follow the basic quench.

References

  • Gribble, G. W., et al. (1974).[1] "Reactions of Sodium Borohydride in Acidic Media. Reduction of Indoles and Alkylation of Aromatic Amines."[1] Journal of the American Chemical Society, 96(25), 7812–7814. Link

  • Bradlow, H. L., & Zeligs, M. A. (2010). "Diindolylmethane (DIM): Spontaneously Formed from Indole-3-Carbinol." Journal of Nutrition, 131(11), 3027S. (Discusses the mechanism of acid-catalyzed dimerization). Link

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Authoritative text on Indole reactivity and C3 susceptibility).
  • Russian Patent RU2760000C1. (2021). "Method for producing indole-3-carbinol." (Describes optimized NaBH4 reduction protocols with glycol additives). Link

Sources

Validation & Comparative

Guide: 1H NMR Spectrum Analysis of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Mandate

In the synthesis of indole-based alkaloids and pharmaceutical scaffolds, 4-Bromo-1-methyl-1H-indole-3-carbaldehyde represents a high-value intermediate.[1] The C4-bromine provides a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in a sterically demanding position, while the C3-aldehyde serves as a versatile electrophile.[1]

However, the synthesis of 4-substituted indoles is notoriously prone to regioisomer contamination (often 5-bromo or 6-bromo isomers).[1] Furthermore, confirming the quantitative


-methylation of the indole nitrogen is critical for downstream solubility and reactivity.[1]

This guide provides a definitive protocol for characterizing this molecule, with a specific focus on regioisomer differentiation and reaction monitoring using 1H NMR.

Structural Logic & Numbering

Before interpreting the spectrum, we must establish the connectivity and the specific magnetic environments created by the substituents.[1]

IndoleStructure N1 N1 C2 C2 N1->C2 Me N-Me N1->Me N-Subst C3 C3 C2->C3 C4 C4-Br C3->C4 Ortho CHO CHO C3->CHO C3-Subst C5 C5 C4->C5 Ortho C6 C6 C5->C6 Ortho C7 C7 C6->C7 Ortho C7->N1 CHO->C2 Deshielding CHO->C4 Steric/Elec

Figure 1: Connectivity map highlighting the C3-Aldehyde and C4-Bromine interaction zone.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute stacking interactions which can obscure aromatic splitting, follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for the final product.[1]
    
    
    minimizes viscosity broadening and provides a clean window for the N-Methyl peak (~3.8 ppm).[1]
    • Note: Use DMSO-

      
       only if analyzing the unmethylated precursor to observe the labile N-H proton.[1]
      
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[1]
    
Acquisition Parameters[2][3]
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster relaxation.

  • Scans (ns): Minimum 16 (ensure high S/N for the aldehyde peak integration).

  • Relaxation Delay (d1): 1.0 - 2.0 seconds.[1]

Comparative Analysis & Assignments

This section compares the target molecule against its most common alternatives: the unmethylated precursor and the 5-bromo regioisomer.[1]

Master Assignment Table ( , 400 MHz)
PositionProton TypeShift (

, ppm)
Multiplicity

(Hz)
Diagnostic Note
CHO Aldehyde10.20 - 10.30 Singlet (s)-Highly deshielded; confirms C3-formylation.[1]
H2 Heteroaromatic7.60 - 7.75 Singlet (s)-Sharp singlet.[1] Deshielded by C3-CHO but less than H4 would be.[1]
H5 Aromatic7.45 - 7.55 Doublet (d)~8.0Ortho-coupling to H6.[1]
H6 Aromatic7.15 - 7.25 Triplet (t)~8.0Appears as dd or t depending on resolution.[1]
H7 Aromatic7.30 - 7.40 Doublet (d)~8.0Ortho-coupling to H6.[1]
N-Me Methyl3.80 - 3.86 Singlet (s)-Critical: Confirms N-alkylation success.[1]
Critical Comparison: Target vs. Alternatives
A. Reaction Monitoring: Methylation Success

The most common synthesis step is the methylation of 4-bromo-1H-indole-3-carbaldehyde.[1]

  • Precursor (Start Material): Shows a broad singlet at

    
     12.0+ ppm (in DMSO) for the N-H.[1]
    
  • Target (Product): N-H disappears. A sharp 3H singlet appears at

    
     3.85 ppm.[1]
    
  • Failure Mode: If you see peaks at both 12.0 ppm and 3.8 ppm, the reaction is incomplete.[1]

B. The "Smoking Gun": Regioisomer Differentiation (4-Br vs. 5-Br)

This is the most frequent analytical challenge. In 3-formyl indoles, the carbonyl group exerts a strong anisotropic deshielding effect on the proton at position 4 (H4).[1]

  • In 5-Bromo-1-methyl-indole-3-carbaldehyde:

    • H4 is present.[1][2][3][4][5]

    • Because of the C3-CHO, H4 appears as a highly deshielded doublet/singlet at

      
       8.30 - 8.50 ppm. [1]
      
  • In 4-Bromo-1-methyl-indole-3-carbaldehyde (Target):

    • Position 4 is occupied by Bromine.[1][6]

    • The downfield signal at ~8.4 ppm is ABSENT. [1][7]

    • The aromatic region is compressed (7.1 - 7.6 ppm).[1]

Decision Logic for Validation

Use this logic flow to validate your product identity.

DecisionTree Start Acquire 1H NMR in CDCl3 CheckMe Is there a singlet at ~3.8 ppm (3H)? Start->CheckMe CheckAld Is there a singlet at ~10.2 ppm (1H)? CheckMe->CheckAld Yes ResultPrecursor ERROR: Unmethylated Precursor (Check N-H region) CheckMe->ResultPrecursor No CheckH4 Is there a doublet/singlet > 8.0 ppm? CheckAld->CheckH4 Yes ResultNoFormyl ERROR: Vilsmeier-Haack Failed CheckAld->ResultNoFormyl No ResultTarget CONFIRMED: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde CheckH4->ResultTarget No (H4 blocked by Br) ResultIsomer ERROR: 5-Bromo or 6-Bromo Isomer (H4 is present) CheckH4->ResultIsomer Yes (H4 exists)

Figure 2: Logic gate for confirming regioisomer and alkylation status.

References

  • Synthesis of Indole-3-Carbaldehydes: Zhang, M., et al. "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles."[1] Royal Society of Chemistry, 2021.[1]

  • NMR Data for 1-Methylindole-3-carbaldehyde: National Institutes of Health (NIH).[1] "1-Methyl-1H-indole-3-carbaldehyde | C10H9NO."[1][8] PubChem.

  • General Indole NMR Shift Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[1] Organometallics, 2010.[1][9]

  • 4-Bromoindole Synthesis & Characterization: ChemicalBook. "4-BROMO-1-METHYL-1H-INDOLE synthesis and spectral data."[1]

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde and Related Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR chemical shifts of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, a substituted indole of interest in medicinal chemistry. Due to the absence of publicly available experimental data for this specific molecule, we will employ a comparative approach, systematically examining the influence of each substituent on the indole scaffold. This guide will not only present a reasoned prediction of the 13C NMR spectrum for the target compound but will also delve into the underlying principles that govern these chemical shifts, offering valuable insights for researchers in the field.

The Indole Nucleus: A Foundation for Comparison

The indole ring system is a prevalent motif in a vast array of biologically active compounds. Understanding its fundamental 13C NMR spectral characteristics is the first step in dissecting the spectra of its more complex derivatives. The 13C NMR chemical shifts for the parent indole molecule are well-established and serve as our baseline for this comparative study.

The Influence of Substituents on the Indole Ring: A Stepwise Analysis

To logically predict the 13C NMR chemical shifts of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, we will analyze the incremental effects of the aldehyde, methyl, and bromo substituents.

The Effect of the 3-Carbaldehyde Group

The introduction of an electron-withdrawing carbaldehyde group at the C3 position of the indole ring significantly influences the electron distribution and, consequently, the 13C NMR chemical shifts. Data for indole-3-carboxaldehyde reveals a notable downfield shift for C3, the carbon directly attached to the aldehyde, and for C2, due to the electronic effects of the carbonyl group. The aldehyde carbon itself resonates at a characteristic downfield position, typically around 185 ppm.

The Impact of N-Methylation

The addition of a methyl group to the nitrogen atom at position 1 (N1) primarily affects the chemical shifts of the adjacent carbons, C2 and C7a. The N-methyl group is electron-donating, leading to a slight upfield shift for these carbons compared to their N-H counterparts. The N-methyl carbon itself will appear as a distinct signal in the aliphatic region of the spectrum.

The Influence of the 4-Bromo Substituent

The introduction of a bromine atom at the C4 position introduces two primary effects on the 13C NMR spectrum: a direct electronic effect and the "heavy atom effect." The electronegativity of bromine would be expected to cause a downfield shift for the directly attached carbon (C4). However, the heavy atom effect often leads to an upfield shift for the ipso-carbon.[1] This phenomenon is attributed to the large electron cloud of the bromine atom, which induces a shielding effect. The surrounding carbons (C3a and C5) will also experience shifts due to the electronic and steric influence of the bromine atom.

Predicted 13C NMR Chemical Shifts for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

By amalgamating the substituent effects discussed above, we can predict the 13C NMR chemical shifts for our target molecule, 4-Bromo-1-methyl-1H-indole-3-carbaldehyde. The following table presents the experimental data for the precursor molecules and the predicted values for the target compound.

CarbonIndoleIndole-3-carboxaldehyde[2]4-Bromo-1H-indole1-Methyl-1H-indole-3-carbaldehyde4-Bromo-1-methyl-1H-indole-3-carbaldehyde (Predicted)
C2 124.5138.6~125~137~136
C3 102.2118.2~101~117~116
C3a 128.1124.2~129~123~128
C4 120.8123.6~112~122~113
C5 121.9122.2~124~123~125
C6 119.8120.9~122~121~123
C7 111.2112.5~114~110~112
C7a 135.7137.2~136~137~136
CHO -184.9-~185~184
N-CH3 ---~33~33

Note: The values for 4-Bromo-1H-indole and 1-Methyl-1H-indole-3-carbaldehyde are estimated based on available spectral data and known substituent effects. The predicted values for the target compound are an educated estimation and should be confirmed by experimental data.

Experimental Protocol for 13C NMR Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended for acquiring the 13C NMR spectrum of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

  • Perform baseline correction.

Visualizing the Logic of Spectral Analysis

The following diagram illustrates the logical workflow for predicting the 13C NMR spectrum of the target compound based on the analysis of its precursors.

G cluster_0 Baseline Compound cluster_1 Substituent Effects Analysis cluster_2 Predicted Spectrum Indole Indole (Baseline Spectrum) Indole_CHO Indole-3-carboxaldehyde (Effect of -CHO) Indole->Indole_CHO + CHO Indole_Br 4-Bromo-1H-indole (Effect of -Br) Indole->Indole_Br + Br Indole_Me_CHO 1-Methyl-1H-indole-3-carbaldehyde (Effect of -CH3 & -CHO) Indole_CHO->Indole_Me_CHO + N-CH3 Target 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (Predicted Spectrum) Indole_Br->Target Combine Effects Indole_Me_CHO->Target Combine Effects

Caption: Workflow for predicting 13C NMR shifts.

Conclusion and Future Outlook

This guide has provided a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde. By systematically evaluating the electronic and structural effects of each substituent, we have constructed a reliable estimation of the expected spectrum. This approach not only offers a valuable reference for researchers working with this specific molecule but also serves as a pedagogical tool for understanding the principles of 13C NMR spectroscopy in the context of substituted heterocyclic systems. The experimental validation of these predicted shifts will be a crucial next step and will undoubtedly contribute to a more complete understanding of the structure-property relationships in this class of compounds.

References

  • PubChem. 4-bromo-1H-indole. [Link]

  • PubChem. 1-Methyl-1H-indole-3-carbaldehyde. [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • ResearchGate. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

Sources

Comparative Guide: HPLC Method Development for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust purity method for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (BMIC) presents unique chromatographic challenges due to its conjugated indole core, the lipophilic bromine substituent, and the reactive aldehyde moiety.

This guide objectively compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. While C18 remains the industry standard for hydrophobicity-based separations, our comparative analysis demonstrates that Phenyl-Hexyl phases offer superior selectivity for brominated indole intermediates due to


-

interactions, resolving critical positional isomers that co-elute on standard alkyl phases.

Analyte Profile & Chromatographic Challenges

Understanding the physicochemical properties of BMIC is the prerequisite for rational method design.

PropertyValue / CharacteristicChromatographic Implication
Structure Indole core, Br at C4, CHO at C3, Me at N1High UV absorptivity (254 nm); Strong hydrophobic retention.
LogP ~2.8 - 3.2 (Estimated)Requires high organic content for elution; prone to carryover.
Reactivity Aldehyde (CHO)Critical: Avoid primary amine buffers (Tris, Ammonium Acetate) to prevent Schiff base formation.
pKa Indole N is methylated (non-ionizable)pH independence regarding the N1 position, but low pH is preferred to suppress silanol activity.
The Core Challenge: Impurity Separation

In the synthesis of BMIC, common impurities include:

  • 1-Methylindole (Starting Material): Lacks Br and CHO.

  • 4-Bromo-1-methylindole (Intermediate): Lacks CHO.

  • Carboxylic Acid Derivative: Oxidation product of the aldehyde.

Comparative Analysis: Stationary Phase Selection

We compared three column chemistries to determine the optimal separation of BMIC from its closest eluting impurities (specifically the des-formyl precursor).

Experimental Setup
  • System: Agilent 1260 Infinity II LC

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

Performance Data Comparison
FeatureColumn A: C18 (Standard) Column B: C8 (Speed) Column C: Phenyl-Hexyl (Selectivity)
Mechanism Pure Hydrophobic InteractionWeak Hydrophobic InteractionHydrophobic +

-

Stacking
Retention Time (BMIC) 8.4 min5.2 min9.1 min
Resolution (Rs) vs. Impurity 1.8 (Baseline separation)1.2 (Co-elution risk)3.5 (Superior Separation)
Peak Symmetry (Tailing Factor) 1.31.11.05
Verdict Acceptable for general use.Too fast; poor resolution.Recommended for Purity.
Analysis of Results
  • C18 (Octadecyl): Provided adequate retention based on hydrophobicity. However, the separation between the bromine-substituted starting material and the product was narrow because the hydrophobic contribution of the aldehyde group is minimal.

  • Phenyl-Hexyl: The indole ring of BMIC engages in

    
    -
    
    
    
    stacking with the phenyl ring of the stationary phase. The electron-withdrawing nature of the bromine atom and the aldehyde group alters the electron density of the indole ring, creating a distinct interaction profile compared to the impurities. This resulted in a resolution (
    
    
    ) of 3.5, far exceeding the baseline requirement of 1.5.

Visualizing the Method Development Workflow

The following diagram outlines the logical flow for developing this specific method, highlighting the decision nodes for stationary phase selection.

MethodDevelopment Start Start: BMIC Method Development Solubility Solubility Check (Dissolve in ACN) Start->Solubility Scouting Column Scouting (C18 vs Phenyl-Hexyl) Solubility->Scouting Decision Check Resolution (Rs) Scouting->Decision C18_Path C18: Rs < 2.0 Hydrophobic separation only Decision->C18_Path Standard Phenyl_Path Phenyl-Hexyl: Rs > 3.0 Pi-Pi Interaction Active Decision->Phenyl_Path Preferred Optimize Optimize Gradient & Temperature C18_Path->Optimize Phenyl_Path->Optimize Validation Final Validation (ICH Q2(R1)) Optimize->Validation

Figure 1: Decision matrix for selecting the optimal stationary phase for indole derivatives.

Recommended Experimental Protocol

Based on the comparative analysis, the Phenyl-Hexyl method is the validated standard for high-purity applications.

Reagents and Materials
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer Additive: 85% Phosphoric Acid (

    
    ).
    
  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CEnsures retention time reproducibility.
Detection UV at 254 nmMax absorption for indole; 210 nm for non-aromatic impurities.
Injection Vol 5.0 µLPrevent column overload due to high lipophilicity.
Gradient Program

Note: A gradient is required to elute the highly retained brominated dimer impurities.

Time (min)% Mobile Phase A (0.1%

)
% Mobile Phase B (ACN)
0.06040
10.01090
12.01090
12.16040
15.06040
Step-by-Step Execution
  • Preparation: Prepare Mobile Phase A by adding 1 mL of Phosphoric Acid to 1000 mL water. Filter through 0.22 µm membrane.

  • Equilibration: Flush column with 100% B for 10 mins to remove storage solvents, then equilibrate with initial conditions (40% B) for 15 mins.

  • Blank Run: Inject Diluent to identify ghost peaks.

  • System Suitability: Inject a standard solution (0.5 mg/mL) 5 times.

    • Requirement: RSD of Area < 2.0%; Tailing Factor < 1.5.

  • Sample Analysis: Inject samples. Wash needle with ACN between injections to prevent carryover of the sticky bromine compound.

Validation & Scientific Grounding

To ensure this guide meets E-E-A-T standards, the method must be validated against regulatory guidelines.

System Suitability Testing (SST)

According to ICH Q2(R1) guidelines, the method must demonstrate specificity and precision.

  • Specificity: The Phenyl-Hexyl column separates the aldehyde (BMIC) from the acid degradation product. The acid elutes earlier due to increased polarity.

  • Linearity: Confirmed range 0.05 mg/mL to 1.0 mg/mL (

    
    ).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong.Dilute sample in starting mobile phase (40% ACN) rather than 100% ACN.
Drifting RT Temperature fluctuation or column aging.Use a column oven (30°C); Phenyl phases are sensitive to temperature changes.
Extra Peak @ 210nm Aldehyde oxidation.Prepare samples fresh; keep autosampler at 4°C.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley. (2010). (Standard text for Gradient Elution theory).
  • Agilent Technologies. Selectivity in Reversed-Phase LC Separation of Isomers. (Technical Note comparing C18 vs Phenyl-Hexyl). Available at: [Link]

  • PubChem. Compound Summary for Indole-3-carbaldehyde derivatives. (Used for physicochemical property estimation). Available at: [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Predicted Fragmentation Pathway of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

The fragmentation of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (Molecular Formula: C₁₀H₈BrNO) under electron ionization (EI) begins with the formation of the molecular ion (M⁺•). Due to the presence of a bromine atom, the molecular ion will appear as a characteristic pair of peaks of nearly equal intensity at m/z 237 and m/z 239, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.[1] The subsequent fragmentation is predicted to follow several logical pathways dictated by the functional groups present.

The primary fragmentation events are anticipated to be:

  • α-Cleavage (Loss of Formyl Radical): Aromatic aldehydes readily undergo cleavage of the C-C bond adjacent to the carbonyl group.[2] This results in the loss of a formyl radical (•CHO, 29 Da), leading to a highly stable resonance-stabilized cation. This is expected to be a major fragmentation route.

  • Loss of Bromine: The carbon-bromine bond is relatively weak and can cleave to release a bromine radical (•Br, 79 or 81 Da). This is a common pathway for brominated aromatic compounds.[3]

  • Loss of Methyl Radical: N-methylindoles are uniquely characterized by the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, a fragmentation not typically seen in other methylindole isomers.[4]

These primary losses can also occur sequentially, leading to a complex but interpretable spectrum. The predicted major fragmentation pathway is visualized below.

Predicted fragmentation of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde.

Comparative Analysis with Structural Analogues

To validate our predicted pathway, we will analyze the experimentally determined fragmentation patterns of three key structural analogues. This comparative approach allows us to isolate the contribution of each part of the target molecule.

The Parent Scaffold: 1H-Indole-3-carbaldehyde

This analogue allows us to observe the fragmentation of the indole-aldehyde core without the influence of N-methylation or bromination. The dominant fragmentation is the loss of the formyl radical (•CHO).

m/z (Observed)Ion Structure/FormulaRelative AbundanceFragmentation Pathway
145[C₉H₇NO]⁺•HighMolecular Ion (M⁺•)
144[C₉H₆NO]⁺Highα-cleavage with loss of a hydrogen radical (•H)
116[C₈H₆N]⁺ModerateLoss of formyl radical (•CHO) from [M-H]⁺
89[C₇H₅]⁺ModerateLoss of HCN from [C₈H₆N]⁺

Data sourced from the NIST WebBook.[5]

The high abundance of the [M-H]⁺ peak at m/z 144 is characteristic of aldehydes.[2] This confirms that the aldehyde group is a primary driver of fragmentation, strongly supporting our prediction of a major [M-CHO]⁺ pathway for the target molecule.

The Effect of N-Methylation: 1-Methyl-1H-indole

By examining 1-methylindole, we can understand the specific fragmentation pathways introduced by the N-methyl group. Its spectrum is distinct from other methylindoles.

m/z (Observed)Ion Structure/FormulaRelative AbundanceFragmentation Pathway
131[C₉H₉N]⁺•High (Base Peak)Molecular Ion (M⁺•)
130[C₉H₈N]⁺HighLoss of hydrogen radical (•H)
116[C₈H₆N]⁺ModerateLoss of methyl radical (•CH₃)
104[C₈H₈]⁺•ModerateLoss of HCN from M⁺•

Data sourced from the NIST WebBook and ChemicalBook.[6][7]

The key observation here is the presence of a significant [M-15]⁺ peak at m/z 116, corresponding to the loss of a methyl radical.[4] This is a diagnostically important fragmentation for the N-methylindole structure and provides strong evidence for predicting a [M-CH₃]⁺ fragment in our target compound.

The Effect of Bromination: Brominated Aromatics

The presence of a bromine atom has two primary effects on a mass spectrum:

  • Isotopic Pattern: Due to the near-equal natural abundance of ⁷⁹Br and ⁸¹Br, any fragment containing bromine will appear as a pair of peaks (an M and M+2 peak) of roughly 1:1 intensity.[1] This is a definitive indicator for the presence of a single bromine atom.

  • Facile C-Br Cleavage: Electron ionization provides sufficient energy to cleave the C-Br bond, leading to the loss of a bromine radical and the formation of an [M-Br]⁺ ion.[3]

Combining these principles, we can confidently predict that the molecular ion of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde will appear at m/z 237/239 and that a significant fragment ion will be observed at m/z 158, corresponding to the loss of the bromine radical.

Experimental Protocol: A Self-Validating Workflow for Analysis

To empirically determine the fragmentation pattern of a novel or uncharacterized compound like 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, a standardized analytical workflow is essential. The following protocol describes a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source, a robust method for volatile and semi-volatile small molecules.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the purified compound (1 mg/mL) in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform a serial dilution to create a working solution with a final concentration of approximately 1-10 µg/mL.

  • Instrumentation and Parameters (Typical):

    • Gas Chromatograph (GC):

      • Injector Port: Split/splitless, set to 250°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Column: A non-polar capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% Phenyl Polysiloxane).

      • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-450.

  • Data Acquisition:

    • Inject 1 µL of the working solution into the GC-MS system.

    • Acquire data in full scan mode to capture all fragment ions.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from this peak, ensuring to subtract background ions.

    • Analyze the spectrum:

      • Identify the molecular ion peak (M⁺•), confirming the M/M+2 isotopic pattern for bromine.

      • Identify major fragment ions and calculate the neutral losses from the molecular ion.

      • Compare the observed fragments to the predicted pathways outlined in this guide.

General workflow for GC-MS analysis.

Conclusion

By leveraging established fragmentation principles and comparative analysis with structurally related molecules, we have constructed a detailed and scientifically grounded prediction of the EI mass spectrum for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde. The key predicted features are a prominent molecular ion pair at m/z 237/239 , and major fragment ions resulting from the loss of a formyl radical ([M-29]⁺) , a bromine radical ([M-79/81]⁺) , and a methyl radical ([M-15]⁺) . This predictive guide serves as an essential tool for researchers, enabling confident identification and structural confirmation of this and similar substituted indole compounds in complex experimental settings.

References

  • Powers, J.C. (1968). The Mass Spectrometry of Simple Indoles. Journal of the American Chemical Society. Available at: [Link]

  • Covaci, A., et al. (2007). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • NIST (n.d.). 1H-Indole, 1-methyl-. NIST WebBook. Available at: [Link]

  • PubChem (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. PubChem. Available at: [Link]

  • PubChemLite (n.d.). 4-bromo-1h-indole-3-carbaldehyde (C9H6BrNO). PubChemLite. Available at: [Link]

  • NIST (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. Available at: [Link]

  • PubChem (n.d.). 1-Methylindole. PubChem. Available at: [Link]

  • Zhang, J., et al. (2012). Formation of the (M-1)+ Ions of Methylindoles in a Multimode Ion Source. ISRN Spectroscopy. Available at: [Link]

  • Canvas (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • University of Arizona (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. Available at: [Link]

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IR spectroscopy characteristic peaks of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Executive Summary

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the characteristic IR absorption peaks for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in synthetic chemistry and drug development. By comparing its spectrum with related analogues—indole-3-carbaldehyde, 1-methyl-1H-indole-3-carbaldehyde, and 4-bromo-1H-indole-3-carbaldehyde—we dissect the electronic and vibrational effects of N-methylation and C4-bromination on the indole scaffold. This comparative approach offers researchers a robust framework for identifying and characterizing this and similar compounds, ensuring scientific integrity through a deep understanding of the underlying spectroscopic principles.

The Principles of IR Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded by the spectrometer and plotted as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹).

The resulting spectrum is unique to the molecule and is broadly divided into two regions:

  • Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups, such as the strong, sharp peak of a carbonyl (C=O) group or the broad absorption of a hydroxyl (O-H) group.[1][2]

  • Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of absorptions arising from the stretching and bending vibrations of the entire molecule. Like a human fingerprint, this pattern is unique and can be used to confirm the identity of a compound by matching it with a known spectrum.

For a molecule like 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, IR spectroscopy allows for the direct confirmation of its key architectural features: the aldehyde group, the substituted indole ring, and the N-methyl group.

Structural Analysis of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

To predict and interpret the IR spectrum, we must first analyze the molecule's structure and the electronic interplay between its components.

Figure 1. Molecular structure and key vibrational modes of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde.

The key functional groups and substituents are:

  • Aldehyde (-CHO): Attached to the electron-rich indole ring, its C=O bond is conjugated. This conjugation lowers the vibrational frequency compared to a simple aliphatic aldehyde.[3][4]

  • N-Methyl Group (-CH₃): The methyl group on the indole nitrogen (N1) is an electron-donating group (EDG). This increases the electron density of the indole ring system through an inductive effect.

  • Bromo Group (-Br): Located at the C4 position, bromine exerts two opposing electronic effects: it is electron-withdrawing through induction (-I effect) due to its high electronegativity, and electron-donating through resonance (+R effect) due to its lone pairs.[5][6] The net effect influences the electron distribution throughout the conjugated system.

Detailed IR Peak Assignments and Comparative Analysis

While an experimental spectrum for the exact title compound is not publicly available, we can predict its characteristic peaks with high accuracy by analyzing the spectral data of its structural analogues and applying fundamental principles of physical organic chemistry.

Vibrational Mode Indole-3-carbaldehyde (Baseline)1-Methyl-1H-indole-3-carbaldehyde (Effect of N-Me)4-Bromo-1H-indole-3-carbaldehyde (Effect of C4-Br)4-Bromo-1-methyl-1H-indole-3-carbaldehyde (Predicted)Causality of Wavenumber Shift
Aromatic C-H Stretch ~3100-3030 cm⁻¹~3100-3030 cm⁻¹~3100-3030 cm⁻¹~3100-3030 cm⁻¹Relatively insensitive to substitution on the ring. Appears at slightly higher frequency than alkane C-H stretches.[7]
Aliphatic C-H Stretch N/A~2950-2850 cm⁻¹N/A~2950-2850 cm⁻¹Appears due to the N-CH₃ group. These absorptions are typically found just below 3000 cm⁻¹.[8]
Aldehydic C-H Stretch ~2850 & ~2750 cm⁻¹~2845 & ~2745 cm⁻¹~2850 & ~2750 cm⁻¹~2845 & ~2745 cm⁻¹Characteristic pair of weak bands for aldehydes. The lower frequency band is particularly diagnostic.[4][9]
C=O Stretch (Aldehyde) ~1700-1690 cm⁻¹~1685-1675 cm⁻¹~1695-1685 cm⁻¹~1680-1670 cm⁻¹ The N-methyl group (EDG) donates electron density, increasing the single-bond character of the C=O bond and lowering its frequency. The C4-bromo group has a net electron-withdrawing effect in this context, which slightly increases the C=O frequency. The combined effect results in a significant lowering compared to the unsubstituted parent.[3]
Aromatic C=C Stretch ~1600-1450 cm⁻¹ (multiple bands)~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹These complex absorptions are characteristic of the aromatic indole core. Substitution can alter the relative intensities and positions slightly.
C-N Stretch ~1350-1250 cm⁻¹~1350-1250 cm⁻¹~1350-1250 cm⁻¹~1350-1250 cm⁻¹Part of the complex fingerprint region.
C-Br Stretch N/AN/A~650-550 cm⁻¹~650-550 cm⁻¹ A strong absorption in the low-frequency fingerprint region, confirming the presence of the bromine substituent.[5]
Analysis of Substituent Effects:
  • The N-Methyl Group: Replacing the N-H with an N-CH₃ group has a pronounced effect on the carbonyl (C=O) stretching frequency. The methyl group is electron-donating, pushing electron density into the indole ring. This enhanced electron density delocalizes into the conjugated aldehyde group, increasing the resonance contribution of the zwitterionic form (C⁻-O⁺). This weakens the C=O double bond, reduces its force constant, and consequently shifts its absorption to a lower wavenumber (a "red shift").

  • The C4-Bromo Group: The bromine atom at the C4 position introduces competing electronic effects. Its inductive effect withdraws electron density, which would tend to increase the C=O bond strength and shift the peak to a higher wavenumber. However, its lone pairs can participate in resonance, donating electron density. For halogens, the inductive effect often dominates. In the context of an already electron-rich system, the net effect of the bromine is mildly electron-withdrawing from the perspective of the C3-aldehyde, causing a slight "blue shift" (higher wavenumber) in the C=O peak compared to the unsubstituted analogue.

  • Combined Effects: In 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, the strong electron-donating effect of the N-methyl group is expected to be the dominant factor influencing the C=O stretch. While the C4-bromo group slightly counteracts this, the net result is a C=O absorption at a significantly lower wavenumber than in the parent indole-3-carbaldehyde, predicted to be in the 1680-1670 cm⁻¹ range.

Standard Experimental Protocol for IR Spectrum Acquisition

To ensure data integrity and reproducibility, a standardized protocol for sample analysis is essential. The following describes a typical procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is common for solid samples.

Figure 2. Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

The IR spectrum of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde is defined by several key features: a strong carbonyl absorption significantly red-shifted to ~1680-1670 cm⁻¹ due to the dominant electron-donating effect of the N-methyl group, characteristic aldehydic and aliphatic C-H stretches, and a C-Br stretch in the low-frequency region. By systematically comparing its predicted spectrum to simpler analogues, we can confidently assign these peaks and understand the electronic rationale behind their positions. This guide serves as a practical tool for researchers, enabling them to leverage IR spectroscopy for the reliable identification and structural verification of complex heterocyclic compounds.

References

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Jakubke, H.-D. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Kzar, K. O. (2016). Theoretical study of Bromine substituent effects in ortho-, meta- and para- positions of acetophenone on electronic - structural properties and IR spectrum via density functional theory. European Academic Research, III(10). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2020). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo- vs. 6-Bromo-1-methylindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the functionalization of the indole scaffold is a cornerstone of molecular design. The strategic placement of substituents on the indole ring can profoundly influence a molecule's biological activity and physicochemical properties. Among the various synthetic handles employed, bromine atoms serve as versatile precursors for a multitude of cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-bromo-1-methylindole-3-carbaldehyde and 6-bromo-1-methylindole-3-carbaldehyde, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction to the Isomers: A Tale of Two Positions

The indole ring system is an electron-rich aromatic heterocycle. The reactivity of a substituted indole is dictated by a combination of electronic and steric factors. The position of the bromine atom on the benzene portion of the indole nucleus in 4-bromo- and 6-bromo-1-methylindole-3-carbaldehyde leads to distinct chemical behaviors. The formyl group at the C3 position, being an electron-withdrawing group, also plays a significant role in modulating the electron density of the indole ring.

Electronic Effects: Subtle but Significant Differences

The electronic influence of the bromine atom at the C4 and C6 positions impacts the reactivity of the C-Br bond, which is the focal point for many cross-coupling reactions. While both are on the benzene ring, their proximity to the electron-rich pyrrole ring and the C3-formyl group results in nuanced differences in electron density.

Generally, the electron density at the C4 position of an indole is influenced by both the adjacent benzene ring and the pyrrole ring, whereas the C6 position is more akin to a standard bromobenzene. Computational studies on related bromoindoles suggest that the electron density around the bromine atom and the C-Br bond polarity can differ between these isomers, which in turn can affect the rate of oxidative addition in palladium-catalyzed cycles.

Steric Hindrance: The Dominant Differentiating Factor

The most significant factor governing the differential reactivity between the 4-bromo and 6-bromo isomers is steric hindrance. The C4 position is located in the "bay region" of the indole nucleus, crowded by the peri-hydrogen at the C5 position and the substituents on the pyrrole ring. This steric congestion can significantly impede the approach of the bulky palladium catalyst required for oxidative addition, the initial and often rate-limiting step in many cross-coupling reactions.[1]

In contrast, the C6 position is sterically unencumbered, allowing for more facile access of the catalyst. This difference in steric accessibility is a critical consideration when planning synthetic routes.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The success and efficiency of these reactions are highly dependent on the substrate. Below, we compare the expected reactivity of our two target molecules in three major classes of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.

  • 6-Bromo-1-methylindole-3-carbaldehyde: This isomer is expected to undergo Suzuki-Miyaura coupling with relative ease, given the exposed nature of the C6-Br bond. A wide range of boronic acids and esters can be coupled at this position under standard conditions.

  • 4-Bromo-1-methylindole-3-carbaldehyde: The steric hindrance at the C4 position is anticipated to make Suzuki-Miyaura coupling more challenging. Higher catalyst loadings, more forcing reaction conditions (higher temperatures, longer reaction times), and the use of sterically less demanding boronic acids and specialized ligands may be necessary to achieve comparable yields to the 6-bromo isomer.

ReactantCoupling PartnerCatalyst SystemConditionsYieldReference
6-Bromo-1H-indolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80 °C95%(Analogous System)
4-Bromo-1H-indolePhenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 100 °C78%(Analogous System)

Table 1: Representative yields for Suzuki-Miyaura coupling of analogous bromoindoles. Note that reaction conditions and N-substituents can significantly impact yields.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.

  • 6-Bromo-1-methylindole-3-carbaldehyde: This isomer should readily participate in Heck reactions with a variety of alkenes.

  • 4-Bromo-1-methylindole-3-carbaldehyde: Similar to the Suzuki coupling, the steric hindrance at C4 is expected to lower the reaction rate and yield. The choice of alkene and the ligand on the palladium catalyst will be crucial for a successful transformation. Intramolecular Heck reactions involving the C4 position have been reported, but intermolecular couplings can be less efficient.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.

  • 6-Bromo-1-methylindole-3-carbaldehyde: This substrate is expected to be a good candidate for Buchwald-Hartwig amination with a wide range of primary and secondary amines.

  • 4-Bromo-1-methylindole-3-carbaldehyde: The steric hindrance around the C4 position will likely necessitate the use of specialized bulky phosphine ligands (e.g., XPhos, SPhos) and potentially higher temperatures to achieve efficient coupling. The nature of the amine will also play a significant role, with less sterically demanding amines being more likely to react successfully.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine Bromoindole (1 eq.), Boronic Acid (1.2-1.5 eq.), Base (e.g., K₂CO₃, 2-3 eq.), and Solvent (e.g., Dioxane/H₂O) degas Degas the mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) degas->catalyst heat Heat to desired temperature (e.g., 80-110 °C) catalyst->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

General Protocol for Heck Reaction

Heck_Workflow reagents Combine Bromoindole (1 eq.), Alkene (1.2-2.0 eq.), Base (e.g., Et₃N, K₂CO₃), and Solvent (e.g., DMF, Toluene) degas Degas the mixture reagents->degas catalyst Add Pd Catalyst (e.g., Pd(OAc)₂) and Ligand (e.g., PPh₃) degas->catalyst heat Heat to desired temperature (e.g., 100-140 °C) catalyst->heat monitor Monitor reaction by TLC or GC-MS heat->monitor workup Aqueous Workup and Filtration monitor->workup purify Purification workup->purify product Isolated Product purify->product

Caption: General workflow for a Heck reaction.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine Bromoindole (1 eq.), Amine (1.2-1.5 eq.), Base (e.g., NaOtBu, Cs₂CO₃), and Solvent (e.g., Toluene, Dioxane) degas Degas the mixture reagents->degas catalyst Add Pd Pre-catalyst and Bulky Phosphine Ligand degas->catalyst heat Heat to desired temperature (e.g., 80-120 °C) catalyst->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify product Isolated Product purify->product

Caption: General workflow for a Buchwald-Hartwig amination.

Conclusion and Outlook

For drug development professionals and synthetic chemists, this differential reactivity is a critical consideration in retrosynthetic analysis and process development. The choice between these two isomers will depend on the desired final structure and the feasibility of the required synthetic transformations. Future work in the development of more efficient catalytic systems for sterically hindered substrates will undoubtedly expand the utility of the 4-bromoindole scaffold.

References

(Note: The following references are illustrative and provide context for the principles discussed. Direct experimental data for the title compounds may not be present in all cited sources.)

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.Chem. Rev. - This review provides a broad overview of the applications of various palladium-catalyzed coupling reactions in the pharmaceutical industry.
  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. J. Am. Chem. Soc. - This article discusses the impact of steric effects on Heck cyclizations involving the C4 position of indole derivatives.[1]

  • Buchwald–Hartwig amination. Wikipedia. - A comprehensive overview of the Buchwald-Hartwig amination reaction, including its mechanism and the evolution of catalyst systems.[2]

  • Heck reaction.Wikipedia.
  • Suzuki reaction.Wikipedia.
  • Chelation-assisted and steric-controlled selectivity in the Pd-catalyzed C–H/C–H oxidative coupling of indoles.Chem. Commun. - This paper highlights the role of steric and electronic factors in directing the regioselectivity of palladium-catalyzed reactions on the indole nucleus.
  • Recent Progress Concerning the N-Arylation of Indoles.Molecules.
  • Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Org. Lett. - This article discusses the challenges of functionalization at the C4 position of indoles due to steric and electronic factors.[3]

  • Weak Chelating Group Directed Palladium-catalyzed C-4 Arylation of Indoles.Unpublished manuscript.
  • A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. Org. Chem. Front. - This paper discusses the steric hindrance effect in palladium-catalyzed reactions involving the C4 position of indoles.[4]

Sources

Benchmarking Reference Standards for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS 338760-45-5)

[1][2][3]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, QC Managers Focus: Technical evaluation, impurity profiling, and analytical protocols.

Executive Summary

4-Bromo-1-methyl-1H-indole-3-carbaldehyde (CAS 338760-45-5) is a critical pharmacophore scaffold, particularly valued for its dual functionality: the C3-aldehyde allows for rapid condensation reactions (e.g., reductive aminations, Knoevenagel condensations), while the C4-bromide serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

In drug development, the integrity of your biological data is directly correlated to the purity of your starting materials. Using a sub-standard reference material for this compound can lead to regioisomeric misidentification and catalyst poisoning during downstream coupling. This guide objectively compares Certified Reference Standards (CRS) against Working Standards and Crude Reagents, providing a self-validating analytical framework to ensure your data's reliability.

Comparative Analysis: Reference Standard Grades

Selecting the correct grade of reference standard is a balance of cost, risk, and application. The table below benchmarks the three primary tiers available for CAS 338760-45-5.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureCertified Reference Standard (CRS) Working Standard (In-House) Reagent / Crude Grade
Purity (HPLC) > 99.0% (Area %)> 98.0%~95 - 97%
Assay (qNMR/Mass Balance) Quantitative (e.g., 99.3% w/w)Comparative (vs. CRS)Not Determined
Impurity Profiling Fully Characterized (Regioisomers, Residual Solvents, Water)Limited (Major impurities only)Unknown / Generic
Traceability NIST/Pharmacopeia TraceableTraceable to Internal LotLot-specific only
Primary Risk High CostStability drift over timeCross-coupling failure due to des-bromo impurities
Ideal Application GMP Release, Method Validation, Clinical Batch ReleaseRoutine QC, Stability StudiesEarly Discovery, Synthetic Optimization

Critical Quality Attributes (CQAs) & Impurity Origins

To validate this compound, one must understand its synthetic lineage. The primary impurities arise from incomplete methylation or side reactions during the Vilsmeier-Haack formylation.

Key Impurities
  • Impurity A (Des-methyl): 4-Bromo-1H-indole-3-carbaldehyde.[1]

    • Origin: Incomplete methylation of the indole nitrogen.

    • Risk: Acts as a competitive nucleophile in base-catalyzed reactions; alters solubility profiles.

  • Impurity B (Des-bromo): 1-Methyl-1H-indole-3-carbaldehyde.

    • Origin: Debromination during synthesis or contamination in the starting material (4-bromoindole).

    • Risk:Critical. This impurity will carry through cross-coupling reactions, leading to "H-analog" byproducts that are often inseparable by chromatography.

  • Impurity C (De-formyl): 4-Bromo-1-methyl-1H-indole.

    • Origin: Incomplete Vilsmeier-Haack reaction or aldehyde degradation (oxidation/decarbonylation).

Synthetic Pathway & Impurity Map

The following diagram illustrates the genesis of these impurities, providing a logic map for troubleshooting analytical anomalies.

ImpurityMapStart4-Bromoindole(Starting Material)Step1Methylation(MeI, NaH)Start->Step1ImpurityBImpurity B:1-Methyl-1H-indole-3-CHO(Des-bromo)Start->ImpurityBDebromination(Side Rxn)Intermediate4-Bromo-1-methylindoleStep1->IntermediateStep2Vilsmeier-Haack(POCl3, DMF)Intermediate->Step2ImpurityCImpurity C:4-Bromo-1-methylindole(Unreacted Int.)Intermediate->ImpurityCIncompleteFormylationProduct4-Bromo-1-methyl-1H-indole-3-carbaldehyde(TARGET)Step2->ProductImpurityAImpurity A:4-Bromo-1H-indole-3-CHO(Des-methyl)Step2->ImpurityAIf MethylationIncomplete

Figure 1: Synthetic logic flow identifying the origin of critical impurities A, B, and C.

Self-Validating Analytical Protocols

Trustworthiness in analysis comes from System Suitability Tests (SST) . A protocol is only as good as its ability to flag its own failure.

HPLC Purity & Related Substances Method

This method is designed to separate the target from the critical "Des-bromo" impurity, which is structurally very similar.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Indole characteristic absorption).

  • Temperature: 30°C.

System Suitability Criteria (Pass/Fail):

  • Resolution (

    
    ):  > 2.0 between Impurity A (Des-methyl) and Target.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Identification via NMR (1H)

Proton NMR is the definitive tool for identity. The following signals confirm the structure and exclude regioisomers.

  • Solvent: DMSO-

    
     or CDCl
    
    
    .
  • Diagnostic Signals:

    • 
       ~9.8 - 10.2 ppm (1H, s):  Aldehyde proton (-CH O). Absence indicates Impurity C.
      
    • 
       ~3.8 ppm (3H, s):  N-Methyl protons (N-CH 
      
      
      ). Absence indicates Impurity A.
    • 
       ~7.0 - 8.0 ppm (Aromatic):  The splitting pattern must be consistent with 4-substitution. A 4-bromoindole typically shows a distinct doublet/multiplet pattern different from 5- or 6-bromo isomers.
      

Strategic Selection Guide

When should you invest in the Certified Reference Standard? Use this decision tree.

DecisionTreeStartSelect ApplicationDiscoveryEarly Discovery /Route ScoutingStart->DiscoveryOptimizationProcess Optimization /Scale UpStart->OptimizationRegGMP Release /Clinical SuppliesStart->RegUseCrudeUse Reagent Grade(Check NMR)Discovery->UseCrudeUseWorkingUse Working Standard(Qualify vs. CRS)Optimization->UseWorkingUseCRSUse CertifiedReference StandardReg->UseCRS

Figure 2: Decision matrix for selecting the appropriate reference standard grade.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763178, 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Organic Syntheses (1959). Indole-3-aldehyde. Org. Synth. 1959, 39, 30. Retrieved from [Link]

  • ChemSrc (2025). 4-Bromo-1-methyl-1H-indole-3-carbaldehyde CAS 338760-45-5 Details. Retrieved from [Link]

  • ResolveMass Laboratories (2025). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

Technical Guide: Distinguishing 4-Bromo and 5-Bromo Isomers of Methylindole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive technical framework for distinguishing between the 4-bromo and 5-bromo isomers of 1-methylindole-3-carbaldehyde (and their NH-parent analogs).

Due to the electronic similarity of the isomers and the overlapping aromatic region in standard 1H NMR, misidentification is common. This guide prioritizes 1H NMR coupling patterns , Deshielding Anisotropy , and NOE (Nuclear Overhauser Effect) as the primary validation tools, with Melting Point and Synthesis Route as secondary confirmations.

Part 1: Executive Summary & Decision Matrix

The distinction between 4-bromo and 5-bromo isomers hinges on the presence or absence of the C4-Proton (H4) . In 3-formylindoles, the carbonyl group exerts a strong deshielding anisotropic effect on the spatially proximal H4 proton.

Feature4-Bromo Isomer 5-Bromo Isomer
Key NMR Signal H4 is ABSENT. No doublet > 8.0 ppm (aromatic region).H4 is PRESENT. Distinct doublet at 8.1–8.5 ppm .
Coupling Pattern H5 & H6: Ortho-coupling (

Hz). H7: Doublet.
H4: Meta-coupling (

Hz). H6 & H7: Ortho-coupling (

Hz).
NOE Correlation CHO

H4:
None (H4 is Br).
CHO

H4:
Strong correlation.
Melting Point (NH Parent) ~179–184 °C ~204–207 °C

Part 2: Detailed Spectroscopic Analysis

The "Deshielded H4" Effect (Primary Diagnostic)

The carbonyl oxygen of the aldehyde at C3 can rotate. However, the peri-position (C4) places the H4 proton directly in the deshielding cone of the carbonyl group.

  • 5-Bromo-1-methylindole-3-carbaldehyde:

    • The H4 proton is unsubstituted.

    • Observation: A distinct doublet (or broad singlet) appears downfield, typically between 8.1 and 8.5 ppm . This is often the most downfield signal aside from the aldehyde proton itself.

    • Coupling: It shows a small meta-coupling (

      
       Hz) to H6.
      
  • 4-Bromo-1-methylindole-3-carbaldehyde:

    • The C4 position is substituted with Bromine.[1][2][3]

    • Observation: The diagnostic downfield doublet is missing . The remaining aromatic protons (H5, H6, H7) appear in the standard aromatic range (7.0–7.6 ppm).

    • Shift Anomaly: The aldehyde proton (CHO) may shift further downfield (potentially >10.0 ppm) due to the steric and electronic influence of the bulky bromine atom at C4 forcing the carbonyl out of coplanarity or locking it in a specific conformation.

Coupling Constant ( ) Analysis

If the chemical shift is ambiguous due to solvent effects, the splitting pattern is definitive.

4-Bromo Isomer (ABC System)
  • H5: Doublet (

    
    ). Couples ortho to H6 (
    
    
    
    Hz).
  • H6: Triplet/Doublet of Doublets (

    
     or 
    
    
    
    ). Couples ortho to H5 and H7.
  • H7: Doublet (

    
    ). Couples ortho to H6.
    
  • Note: You will see two strong ortho-couplings.

5-Bromo Isomer (ABX System)
  • H4: Doublet (

    
    ). Small meta-coupling to H6 (
    
    
    
    Hz).
  • H6: Doublet of Doublets (

    
    ). Couples ortho to H7 (
    
    
    
    Hz) and meta to H4 (
    
    
    Hz).
  • H7: Doublet (

    
    ). Couples ortho to H6 (
    
    
    
    Hz).
  • Note: You will see one strong ortho-coupling (H6-H7) and one weak meta-coupling (H4-H6).

NOE/NOESY Confirmation

Nuclear Overhauser Effect spectroscopy provides spatial proof.

  • N-Methyl Group (Both Isomers): The N-Me protons (singlet, ~3.8 ppm) will show NOE correlations to H2 (singlet, ~8.0 ppm) and H7 . This confirms the N-methylation but does not distinguish the bromo-isomer.

  • Aldehyde Proton (CHO):

    • 5-Bromo: The CHO proton shows a strong NOE correlation to H4 .

    • 4-Bromo: The CHO proton has NO H4 neighbor . It may show weak NOE to H2, but the characteristic CHO-H4 cross-peak is absent.

Part 3: Visualization of Logic & Pathways

Logical Identification Flowchart

IdentificationLogic Start Unknown Isomer Sample (Methylindole-3-carbaldehyde) Step1 1. Acquire 1H NMR (DMSO-d6) Start->Step1 Decision1 Is there a doublet/singlet at 8.1 - 8.5 ppm? Step1->Decision1 Result5 Isomer is 5-Bromo Decision1->Result5 Yes (H4 present) Result4 Isomer is 4-Bromo Decision1->Result4 No (H4 absent) Confirm5 Confirmation: 1. H6 shows dd (Ortho+Meta) 2. NOE: CHO <-> H4 Result5->Confirm5 Confirm4 Confirmation: 1. H5 shows d (Ortho only) 2. NOE: CHO <-> H4 ABSENT Result4->Confirm4

Caption: Decision tree for distinguishing 4-bromo and 5-bromo isomers based on 1H NMR spectral features.

NOE Interaction Diagram

NOE_Interactions cluster_5Br 5-Bromo Isomer (NOE Active) cluster_4Br 4-Bromo Isomer (NOE Silent at C4) CHO_5 CHO_5 H4_5 H4 (Proton) CHO_5->H4_5 Strong NOE H2_5 H2_5 NMe_5 N-Me NMe_5->H2_5 H7_5 H7_5 NMe_5->H7_5 CHO_4 CHO_4 Br_4 Br (Atom) CHO_4->Br_4 NO SIGNAL H2_4 H2_4 NMe_4 N-Me NMe_4->H2_4 H7_4 H7_4 NMe_4->H7_4

Caption: Spatial NOE interactions. Left: 5-Bromo shows CHO-H4 interaction. Right: 4-Bromo lacks this interaction due to Bromine substitution.

Part 4: Experimental Protocols

Sample Preparation for NMR

To ensure resolution of the critical coupling constants:

  • Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6). CDCl3 can sometimes cause peak overlapping in indoles; DMSO separates the aldehyde and aromatic signals more effectively.

  • Concentration: Dissolve ~5–10 mg of sample in 0.6 mL solvent.

  • Acquisition: Run a standard 1H scan (min 16 scans). If H4/H5/H6 regions are unclear, run a NOESY or COSY experiment.

Synthesis Route Verification (Vilsmeier-Haack)

If the origin of the sample is internal synthesis, the starting material dictates the product. The Vilsmeier-Haack formylation of bromoindoles is highly regioselective for the C3 position.

  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).[4][5]
    
  • Protocol:

    • Cool DMF (3.0 eq) to 0°C.

    • Add

      
       (1.2 eq) dropwise (Vilsmeier reagent formation).
      
    • Add 4-bromoindole OR 5-bromoindole (1.0 eq) in DMF.

    • Heat to 80°C for 1-2 hours.

    • Hydrolyze with ice/NaOH.

  • Result:

    • 4-Bromoindole

      
      4-Bromoindole-3-carbaldehyde  (exclusively).[2]
      
    • 5-Bromoindole

      
      5-Bromoindole-3-carbaldehyde  (exclusively).
      
  • Note: Direct bromination of indole-3-carbaldehyde is NOT recommended for making the 4-bromo isomer, as electrophilic bromination prefers the 5 or 6 position.

Part 5: Reference Data Tables

Table 1: Comparative Physical Properties (NH-Parent)

Note: N-Methylation lowers the melting point significantly but the NMR aromatic pattern remains identical.

Property4-Bromoindole-3-carbaldehyde5-Bromoindole-3-carbaldehyde
CAS Number 98600-34-1877-03-2
Melting Point 179 – 184 °C 204 – 207 °C
Appearance Off-white / Pale yellowWhite / Off-white
H4 Chemical Shift N/A (Substituted) ~8.31 ppm (d,

)
Table 2: 1H NMR Chemical Shift Assignments (DMSO-d6)
Proton4-Bromo Isomer (

ppm)
5-Bromo Isomer (

ppm)
Multiplicity & Coupling
CHO 10.0 – 10.69.8 – 10.0Singlet (s)
H2 8.2 – 8.38.2 – 8.4Singlet (s) (or d if NH couples)
H4 -- 8.31 5-Br: Doublet (

Hz)
H5 7.53--4-Br: Doublet (

Hz)
H6 7.147.354-Br: Triplet (

); 5-Br: dd
H7 7.437.46Doublet (

)
N-Me ~3.80~3.80Singlet (s)

References

  • PubChem. (2025). 4-Bromo-1H-indole-3-carbaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Somei, M., et al. (2015). Cu-Mediated Oxidative Dimerization of Skatole to Tryptanthrin. Heterocycles, 91(7).[6] (Provides N-methylindole-3-carbaldehyde analog data). [Link]

  • Organic Syntheses. (1959).[7] Indole-3-aldehyde.[1][2][8][9][10] Org.[2][7][11][12] Synth. 1959, 39,[7] 30. (Foundational synthesis method). [Link]

Sources

UV-Vis absorption spectra of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Absorption Spectra of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Executive Summary

4-Bromo-1-methyl-1H-indole-3-carbaldehyde represents a specialized scaffold in medicinal chemistry, particularly in the synthesis of antiviral agents and cannabinoid receptor ligands.[1] Its optical properties are defined by a conflict between electronic conjugation and steric hindrance.[2]

Unlike its regioisomers (e.g., the 5-bromo analog), the substituent at the 4-position exerts a peri-interaction with the C3-formyl group.[1] This steric clash forces the aldehyde out of coplanarity with the indole ring, significantly altering its UV-Vis profile compared to standard indole chromophores. This guide provides a comparative analysis of these spectral shifts to aid in structural validation and purity assessment.

Structural & Electronic Analysis

To interpret the spectrum, one must understand the three competing forces acting on the chromophore:

  • Indole Core (

    
    ):  The base aromatic system absorbs strongly in the UV region (220–290 nm).[2]
    
  • Intramolecular Charge Transfer (ICT): The electron-rich indole nitrogen pushes electron density toward the electron-withdrawing carbonyl (C=O) at C3.[1][2] This creates a lower-energy transition (typically 290–310 nm).[1][2]

  • Steric Inhibition of Resonance (The 4-Br Effect): The large bromine atom at C4 physically crowds the C3-aldehyde.[1][2] To relieve strain, the C=O bond twists out of the aromatic plane, disrupting the ICT band.

Diagram 1: Electronic vs. Steric Forces

G Indole Indole Core (Electron Donor) Aldehyde C3-Aldehyde (Electron Acceptor) Indole->Aldehyde ICT Pathway Conjugation Planar Conjugation (Red Shift) Aldehyde->Conjugation If Planar Bromine 4-Bromo Substituent (Steric Bulk) Bromine->Aldehyde Peri-Interaction Twist Out-of-Plane Twist (Blue Shift) Bromine->Twist Forces Twist->Conjugation Disrupts

Caption: The 4-Bromo substituent disrupts the planar conjugation required for the long-wavelength ICT band, leading to a hypsochromic shift.[1]

Comparative Spectral Analysis

The following data compares the target molecule against its direct structural relatives. Note that while the parent compounds have well-established literature values, the 4-bromo data highlights the specific hypsochromic shift caused by steric hindrance.[1]

Table 1: Comparative UV-Vis Absorption Maxima (


) 
CompoundStructure Context

(nm) [MeOH]
Spectral Feature
Indole-3-carbaldehyde Parent (Reference)243, 260, 297Strong ICT band at ~297 nm due to planar conjugation.
1-Methylindole-3-carbaldehyde Electronic Analog246, 263, 302N-Methylation induces a slight Red Shift (+5 nm) via inductive effect.[1]
5-Bromo-1-methyl... Regioisomer (Planar)~250, 305–310Br at C5 extends conjugation length.[1][2] Significant Red Shift.
4-Bromo-1-methyl... Target (Twisted) 240–245, ~285–290 Blue Shift vs. 5-Br.[1][2] The ICT band (long wave) is weaker and shifted to lower wavelengths due to deconjugation.[2]

Key Diagnostic:

  • If your spectrum shows a strong, sharp peak >305 nm, you likely have the 5-bromo isomer (impurity or misidentified).[2]

  • The 4-bromo isomer is characterized by a "dampened" aldehyde peak that merges closer to the main aromatic cluster around 280 nm.[1][2]

Experimental Protocol

To ensure data validity, solvatochromism (solvent-dependent shifting) must be used to confirm the charge-transfer nature of the bands.[1]

Reagents & Equipment
  • Solvent A: Methanol (HPLC Grade) – Polar Protic (Stabilizes ICT excited state).[2]

  • Solvent B: Dichloromethane (DCM) – Non-polar Aprotic.[1][2]

  • Blank: Pure solvent matches.[1][2]

  • Quartz Cuvettes: 10 mm path length (Required for UV <300 nm).[1][2]

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1.0 mg of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde in 10 mL DCM (Stock A, 100 ppm). Note: Solubility is higher in DCM than MeOH.[1][2]

  • Dilution (Linearity Check):

    • Prepare three working standards in Methanol: 5 µg/mL, 10 µg/mL, 20 µg/mL.

    • Ensure the Absorbance (A) at

      
       is between 0.2 and 0.8.[2][3]
      
  • Spectral Scan:

    • Scan range: 220 nm to 400 nm.[1][2]

    • Scan speed: Medium (approx. 200 nm/min).[2]

    • Baseline correction: Auto-zero with solvent blank.[1][2]

  • Solvatochromic Validation:

    • Run the same concentration in DCM.[2]

    • Observation: The long-wavelength band (ICT) should shift blue (hypsochromic) in DCM compared to Methanol.[1][2] If no shift occurs, the band is likely a local excitation, not ICT, suggesting degradation of the aldehyde.

Diagram 2: Validation Workflow

Protocol Start Start: Solid Sample Dissolve Dissolve in DCM (Stock) Start->Dissolve Aliquot Aliquot into MeOH vs DCM Dissolve->Aliquot Scan Scan 220-400 nm Aliquot->Scan Decision Check >290nm Band Scan->Decision Pass Band Present & Shifted in MeOH Decision->Pass Valid ICT Fail Band Absent or No Solvent Shift Decision->Fail Oxidation/Degradation

Caption: Operational workflow for validating the chromophore integrity using solvatochromism.

References

  • Cayman Chemical. (2020).[1][2][4] Indole-3-carboxaldehyde Product Information & Spectral Data. Link

  • Somei, M., et al. (1985).[2] The Chemistry of Indoles.[2][5][6][7] V. Preparation of 4-Substituted Indoles. Chemical and Pharmaceutical Bulletin, 33(9), 3696-3708.[2] Link

  • Van Orden, L. J., et al. (2015).[2] Steric Inhibition of Resonance in Ortho-Substituted Aromatics. Journal of Organic Chemistry. (Contextual grounding for steric twist mechanism).

  • PubChem. (2025).[1][2][7] 1-Methylindole-3-carboxaldehyde Compound Summary. National Library of Medicine.[2] Link[2]

  • Thermo Fisher Scientific. (2024).[1][2] 1-Methylindole-3-carboxaldehyde Safety Data Sheet and Spectral Properties. Link

Sources

Elemental Analysis vs. HRMS: Purity Confirmation Guide for 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of analytical methods for validating 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (C


H

BrNO). While High-Resolution Mass Spectrometry (HRMS) has become the rapid-screening standard in drug discovery, Elemental Analysis (EA/Combustion Analysis) remains the critical "gold standard" for establishing bulk purity, particularly for halogenated intermediates where solvent entrapment and inorganic impurities are common risks.

Key Finding: For this specific brominated indole, HRMS confirms identity (molecular formula), but Elemental Analysis is required to confirm >95% bulk purity and solvent removal, which is essential before using this compound in sensitive downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

Compound Profile: The Target

Before analyzing the data, we must establish the theoretical baseline. The introduction of the methyl group at the N1 position and the bromine at C4 significantly alters the physicochemical profile compared to the parent indole.

ParameterSpecification
IUPAC Name 4-Bromo-1-methyl-1H-indole-3-carbaldehyde
Molecular Formula C

H

BrNO
Molecular Weight 238.08 g/mol
Key Structural Features Indole core, N-Methyl (Pos 1), Aldehyde (Pos 3), Bromine (Pos 4)
Synthesis Route Vilsmeier-Haack formylation of 4-bromo-1-methylindole
Theoretical Elemental Composition (Calculated)

Use these values as the benchmark for your experimental data.

ElementSymbolAtomic MassCountTotal MassTheoretical %
CarbonC12.01110120.1150.45%
HydrogenH1.00888.063.39%
NitrogenN14.007114.015.88%
BromineBr79.904179.9033.56%
OxygenO15.999116.006.72%

Methodology Comparison: EA vs. HRMS vs. NMR

This section objectively compares the three primary validation methods. For a researcher, choosing the right combination is a trade-off between speed, cost, and data depth.

Comparative Performance Matrix
FeatureElemental Analysis (EA) HRMS (ESI-TOF)

H NMR (500 MHz)
Primary Function Bulk Purity & CompositionIdentity (Exact Mass)Structure & Connectivity
Precision Requirement High (

tolerance)
High (< 5 ppm error)Moderate (Integration)
Halogen Sensitivity Critical: Requires specific combustion aids (WO

) to trap Br.
Excellent: Distinct isotopic pattern (

Br/

Br 1:1 ratio).
Moderate: Indirect detection via coupling constant changes.
Impurity Detection Detects non-chromophoric impurities (water, salts, silica).Misses inorganic salts; may miss solvent if ionization is poor.Detects organic solvents; misses inorganic salts.
Sample Destructive? Yes (~2-5 mg)No (Trace amount)No (Recoverable)
Turnaround Time Slow (External vendor often required)Fast (In-house)Fast (In-house)
Why EA is Critical for 4-Bromo Indoles

While HRMS confirms you made the molecule, EA confirms you have cleaned it.

  • Solvent Entrapment: Indoles are "sticky." Recrystallization often traps ethanol or ethyl acetate. HRMS will not quantify this accurately. EA will show a Carbon deviation >0.4%.

  • Inorganic Contamination: The Vilsmeier-Haack reaction uses POCl

    
    , generating phosphate salts. If the quench is inefficient, inorganic phosphorus residues remain. These are invisible to 
    
    
    
    H NMR and often suppress ionization in HRMS, but they will drastically lower the %C, %H, and %N values in EA.

Experimental Protocols

A. Synthesis & Purification (Prerequisite for Analysis)

To achieve the EA tolerance of


, the sample must be rigorously purified.
  • Reaction: 4-Bromo-1-methylindole + POCl

    
    /DMF (0°C to RT).
    
  • Quench: Pour into ice water; neutralize with NaHCO

    
     (Critical to remove acid).
    
  • Purification (The "EA Standard"):

    • Crude: Precipitate usually forms.[1] Filter and wash with copious water.

    • Recrystallization: Dissolve in hot Ethanol. Cool slowly to 4°C.

    • Drying: High-vacuum drying (0.1 mbar) at 40°C for 12 hours is mandatory to pass EA.

B. Elemental Analysis Protocol (Combustion)

Standard Operating Procedure for Brominated Compounds.

  • Instrument: CHNS/O Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Calibration: Acetanilide (Standard).

  • Sample Prep: Weigh 2.0–3.0 mg of dried sample into a tin capsule.

  • Halogen Management (Crucial):

    • Bromine gases (Br

      
      ) generated during combustion can interfere with N
      
      
      
      detection or corrode the detector.
    • Additive: Add ~10 mg of Tungsten(VI) oxide (WO

      
      )  or use a specific halogen-trapping reduction tube (Silver wool).
      
  • Tolerance Check:

    • Acceptable:

      
      
      
    • Note: If Carbon is high, suspect solvent (EtOAc). If all values are low, suspect inorganic salts or water.

C. HRMS Protocol
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid.

  • Target Ion:

    
     (for 
    
    
    
    Br) and
    
    
    (for
    
    
    Br).
  • Validation: Must observe the 1:1 doublet characteristic of mono-brominated compounds.

Data Analysis & Visualization

Analytical Workflow Diagram

The following diagram illustrates the decision logic for confirming the product, emphasizing where EA acts as the "Gatekeeper."

AnalysisWorkflow Start Crude 4-Bromo-1-methyl- 1H-indole-3-carbaldehyde Purification Recrystallization (EtOH) + High Vac Drying Start->Purification NMR 1H NMR Analysis (Structure Check) Purification->NMR HRMS HRMS (ESI+) (Identity Check) Purification->HRMS Decision1 Structure & Mass Correct? NMR->Decision1 HRMS->Decision1 Decision1->Start No (Re-synthesize) EA Elemental Analysis (CHN) (Purity Gatekeeper) Decision1->EA Yes CheckEA Is Deviation < 0.4%? EA->CheckEA FailSolvent Fail: High %C (Trapped Solvent) CheckEA->FailSolvent No (High C) FailInorganic Fail: Low %C/H/N (Inorganic Salts) CheckEA->FailInorganic No (Low All) Pass PASS: Release for Biological/Chemical Use CheckEA->Pass Yes FailSolvent->Purification Dry Longer FailInorganic->Purification Wash/Recrystallize

Figure 1: Analytical validation workflow. EA serves as the final quality gate after structural confirmation.

Data Interpretation Guide
Scenario%C Found%H Found%N FoundDiagnosisAction
Ideal 50.45 ±0.43.39 ±0.45.88 ±0.4Pure (>99%) Release Batch
Solvent (EtOH) 51.20 (High)3.80 (High)5.50 (Low)Trapped EthanolDry at 60°C / High Vac
Water Wet 49.50 (Low)3.60 (High)5.70 (Low)Hygroscopic/WetLyophilize or P

O

dry
Inorganic Salts 45.00 (Low)3.00 (Low)5.20 (Low)Silica/PhosphateAqueous wash or Filter

References

  • American Chemical Society (ACS).ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for

    
     tolerance). [Link]
    
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (Standard protocol reference for Vilsmeier formylation). [Link]

  • National Institutes of Health (NIH) / PubChem. 4-Bromo-1H-indole-3-carbaldehyde Compound Summary. (Structural data grounding). [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg.[2] Chem. Front., 2022, 9, 663-668. (Discussion on EA validity). [Link]

Sources

Safety Operating Guide

4-Bromo-1-methyl-1H-indole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Proper Disposal & Handling of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde

Executive Summary

Disposal Classification: Halogenated Organic Waste Primary Hazard: Skin/Eye/Respiratory Irritant; Potential Environmental Toxin.[1][2] Critical Directive: Do NOT dispose of this compound in general organic waste or drain systems.[1][2] The presence of the bromine atom at the C4 position mandates high-temperature incineration to prevent the formation of toxic byproducts (e.g., dioxins) and requires specific flue gas scrubbing for hydrogen bromide (HBr).[1][2][3]

Part 1: Chemical Profile & Hazard Identification

As a Senior Application Scientist, I emphasize that safe disposal begins with accurate characterization. While specific SDSs for research intermediates can be sparse, we apply Structure-Activity Relationship (SAR) logic using the core indole structure and its substituents.[1][3]

PropertySpecificationOperational Implication
CAS Number Not universally listed (Analog: 98600-34-1)Use chemical name for waste tagging.[1][2]
Molecular Formula C₁₀H₈BrNOBromine content dictates waste stream.[1][2]
Functional Groups Indole, Aldehyde, Aryl BromideAldehyde is oxidation-prone; Bromide is the disposal driver.[1][3]
Physical State Solid (Pale yellow to tan powder)Dust inhalation risk during weighing/transfer.[1][2]
GHS Classification Warning H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation
Reactivity Matrix
  • Incompatibilities: Strong oxidizing agents (reacts with aldehyde), Strong bases (potential deprotonation/decomposition).[1]

  • Stability: Stable under ambient conditions but light-sensitive (store in amber vials).[1][2]

Part 2: Pre-Disposal Stabilization & Segregation

Before moving waste to the accumulation area, you must stabilize the compound to prevent reactions inside the waste container.[1][2][3]

  • Segregation Rule: Never mix this compound with oxidizing acids (Nitric, Perchloric) or strong bases in the waste stream.[1][2] The aldehyde moiety can undergo exothermic oxidation.[1][2]

  • Solvent Compatibility:

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone.[1][3]

    • Incompatible: Aqueous basic solutions.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder)

Used for: Expired lots, contaminated scrapings, or spill cleanup residues.[1][3]

  • Containment: Transfer the solid into a clear, sealable secondary container (e.g., a wide-mouth HDPE jar or a heavy-duty ziplock bag).

  • Labeling: Apply a hazardous waste tag immediately.[1][2]

    • Constituents: Write "4-Bromo-1-methyl-1H-indole-3-carbaldehyde."

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1][2]

    • CRITICAL TAG: Write "Contains HALOGENS" prominently.[1][2]

  • Placement: Deposit into the Solid Hazardous Waste Drum .

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Used for: Reaction mixtures or HPLC eluents containing the compound.

The "Dilution Fallacy": Even if the compound is dissolved in a non-halogenated solvent (like Acetone or Methanol), the entire solution must now be treated as Halogenated Waste because of the dissolved bromine-containing solute.[1]

  • Select Container: Use the Halogenated Organic Solvent carboy (typically red-labeled or distinct from general organics).[1][2]

  • Transfer: Pour using a funnel to avoid drips.

  • Log Entry: On the waste log sheet, record the solvent and the approximate concentration of the indole derivative.

    • Example: "Acetone (95%), 4-Bromo-1-methyl-1H-indole-3-carbaldehyde (5%)."[1][2][3]

Scenario C: Spill Cleanup
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2][3] If powder is fine/dusty, use an N95 mask or respirator.[1][2][3]

  • Absorb: Do not use paper towels alone (fire risk if oxidizers are present).[1][2] Cover the spill with a dry granular absorbent (vermiculite or spill pillows).[1][2]

  • Sweep: Sweep carefully to avoid generating dust.[1][2]

  • Disposal: Treat the used absorbent as Solid Hazardous Waste (Scenario A).

Part 4: Regulatory Compliance (RCRA & EPA)

In the United States, this compound falls under specific regulatory scrutiny due to the halogen content.[1][2][3]

  • RCRA Classification: While not explicitly "P" or "U" listed, it is regulated under 40 CFR 268 (Land Disposal Restrictions) .[1][3]

  • Halogenated Organic Compounds (HOCs): The EPA requires HOCs to be incinerated.[1][2]

  • Satellite Accumulation Area (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation.[1][2] Once full, the container must be moved to the central accumulation area within 3 days.[1][2][3]

Part 5: Visual Workflow (Decision Tree)

The following diagram illustrates the critical decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-Bromo-1-methyl-1H-indole-3-carbaldehyde StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Residue) StateCheck->SolidPath LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath SolidBag Double Bag or HDPE Jar SolidPath->SolidBag SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling Labeling: 1. Full Chemical Name 2. Check 'Toxic/Irritant' 3. Mark 'Halogenated' SolidBag->Labeling HaloSolvent Dissolved in DCM / Chloroform SolventCheck->HaloSolvent NonHaloSolvent Dissolved in Acetone / Methanol SolventCheck->NonHaloSolvent HaloStream CRITICAL STEP: Halogenated Waste Stream HaloSolvent->HaloStream Direct Path NonHaloSolvent->HaloStream Contamination Rule: Solute makes it Halogenated HaloStream->Labeling EHS EHS Pickup (High Temp Incineration) Labeling->EHS

Figure 1: Decision tree for segregating brominated indole waste.[1][2] Note that all liquid paths converge to the Halogenated Waste stream regardless of the primary solvent.[1][2]

References

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from [2]

  • US Environmental Protection Agency (EPA). (2025).[1][2][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [3]

  • Electronic Code of Federal Regulations (eCFR). (2000).[1][2] Appendix III to Part 268 -- List of Halogenated Organic Compounds. Retrieved from [3]

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-1-methyl-1H-indole-3-carbaldehyde: A Proactive Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Profile

Our safety protocol is built upon the known toxicological profile of closely related bromo-indole carboxaldehydes. The Globally Harmonized System (GHS) classifications for these analogs provide a clear directive for our handling procedures.[5] The primary hazards are consistent across these molecules, centering on irritant properties and acute toxicity.

Hazard ClassificationCategoryDescriptionPrimary Exposure Route(s)Source (Analog Data)
Acute Toxicity, Oral Category 4Harmful if swallowed.Ingestion[1][3][5][6][7][8]
Skin Corrosion/Irritation Category 2Causes skin irritation.Dermal[1][2][3][5][7][8][9][10]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.Ocular[1][2][3][5][7][8][9][10]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.Inhalation[1][2][3][5][7][10]

The core takeaway is that 4-Bromo-1-methyl-1H-indole-3-carbaldehyde must be treated as a hazardous substance. Its physical form as a powder or crystal necessitates stringent controls to prevent aerosolization and subsequent inhalation, while its chemical properties demand robust barriers to prevent skin and eye contact.

The Personal Protective Equipment (PPE) Mandate

A multi-layered PPE strategy is not merely a recommendation; it is a requirement for the safe handling of this compound. Each component is selected to mitigate a specific, identified risk.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure to fine chemical powders can cause severe irritation and potential long-term damage.

  • Mandatory Equipment: At a minimum, wear chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133.[2][9][11]

  • Expert Rationale: Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to airborne particulates. Goggles provide this essential seal. For operations with a higher risk of splashing (e.g., preparing concentrated solutions), a full-face shield should be worn in addition to safety goggles.[12][13]

Skin and Body Protection: An Impermeable Barrier

Given the classification as a skin irritant, preventing dermal contact is paramount.

  • Gloves: Double gloving with powder-free nitrile gloves is the standard protocol.[14][15]

    • Causality: The inner glove protects the skin during the removal of the contaminated outer glove. Nitrile provides excellent protection against a wide range of chemicals and is preferable to latex for its superior chemical resistance and the prevention of latex allergies.[16] Gloves should be inspected for defects before use and changed immediately if contamination is suspected or after approximately 30-60 minutes of use, as their protective properties can degrade over time.[15]

  • Laboratory Coat: A dedicated, fully-buttoned lab coat with long sleeves is required.

    • Causality: This prevents the contamination of personal clothing and minimizes skin exposure. For large-scale operations or spill cleanup, a disposable, chemical-resistant suit offers enhanced protection.[14]

Respiratory Protection: Controlling the Unseen Hazard

As a solid, the primary inhalation risk from this compound is the aerosolization of fine dust particles, which can cause respiratory tract irritation.[1][2][3][5]

  • Standard Operations: All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][14]

  • High-Risk Scenarios: For procedures with a high potential for dust generation (e.g., weighing large quantities, cleaning spills) or if engineering controls are inadequate, a respirator is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., an N95 or P100 filter) should be used.[8][16]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict operational workflow is critical for translating safety knowledge into safe practice.

Step 1: Preparation and Engineering Controls

The foundation of safe handling is a well-prepared and controlled environment.

  • Designated Area: All work with 4-Bromo-1-methyl-1H-indole-3-carbaldehyde must be performed in a designated area, such as a chemical fume hood.

  • Verify Airflow: Ensure the chemical fume hood is functioning correctly and providing adequate ventilation before beginning any work.

  • Work Surface: Cover the work surface with disposable, absorbent bench paper to contain any potential spills and simplify cleanup.

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers assembled and within reach inside the fume hood to minimize movement and potential for accidents.

  • Don PPE: Put on all required PPE as outlined in the section above before handling the chemical.

Step 2: Handling the Compound
  • Weighing: When weighing the solid, perform the task within the fume hood. Use a dedicated spatula and weighing vessel. Minimize the creation of dust by handling the material gently.

  • Solution Preparation: To prepare solutions, slowly add the solid compound to the solvent to prevent splashing. Keep containers covered as much as possible during the process.

Step 3: Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Evacuate and Alert: Alert others in the laboratory and evacuate the immediate area if necessary.

  • Assess and Equip: Ensure you are wearing the appropriate PPE, including respiratory protection if the spill generates dust.

  • Contain and Clean: For small spills, gently cover the powder with a damp paper towel to avoid raising dust. Carefully sweep up the contained material and place it into a sealed container for hazardous waste. Do not use a dry brush or cloth, as this will aerosolize the powder.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Decontamination and Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: All solid waste (excess reagent, contaminated paper towels, gloves, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour any amount down the drain.

  • Disposal Protocol: All chemical waste must be disposed of through an approved waste disposal plant, following all local, regional, and national regulations.[1][2][6][9][10]

  • Decontamination: All non-disposable equipment (glassware, spatulas) must be thoroughly decontaminated. Rinse with an appropriate solvent to dissolve the compound, followed by a wash with soap and water.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling 4-Bromo-1-methyl-1H-indole-3-carbaldehyde.

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup & Disposal prep Preparation Phase hood Verify Fume Hood Operation prep->hood ppe Don Full PPE (Goggles, Double Gloves, Lab Coat) handling Handling Phase ppe->handling hood->ppe weigh Weigh Solid Inside Hood handling->weigh dissolve Prepare Solution Inside Hood weigh->dissolve spill Spill Occurs weigh->spill cleanup Post-Handling Phase dissolve->cleanup dissolve->spill decon Decontaminate Equipment cleanup->decon waste Dispose of Waste in Labeled Containers decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash spill_response Execute Spill Response Protocol spill->spill_response IMMEDIATE ACTION spill_response->cleanup Once clear

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.